molecular formula C13H22NO5PS B133125 Fenamiphos sulfone CAS No. 31972-44-8

Fenamiphos sulfone

Cat. No.: B133125
CAS No.: 31972-44-8
M. Wt: 335.36 g/mol
InChI Key: LVNYJXIBJFXIRZ-UHFFFAOYSA-N
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Description

Fenamiphos sulfone (CAS 31972-44-8) is a primary oxidative metabolite of the organophosphate pesticide fenamiphos. It is a major degradation product identified in environmental studies, formed in soil, water, and plant systems. Its presence is a key indicator of fenamiphos use and environmental transformation. Research indicates that this metabolite exhibits toxicological significance, with studies showing it is a more potent acetylcholinesterase inhibitor than the parent compound. This compound is characterized by its molecular formula C₁₃H₂₂NO₅PS and a molecular weight of 335.36 g/mol. It is typically a white crystalline solid with a melting point in the range of 84-86 °C and a predicted density of 1.209 g/cm³. This product is intended for use as an analytical standard in residue analysis. Key applications include environmental fate and transport studies, monitoring groundwater and soil contamination, and conducting regulatory compliance testing. It is strictly for research use only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[ethoxy-(3-methyl-4-methylsulfonylphenoxy)phosphoryl]propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C13H22NO5PS/c1-6-18-20(15,14-10(2)3)19-12-7-8-13(11(4)9-12)21(5,16)17/h7-10H,6H2,1-5H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVNYJXIBJFXIRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(NC(C)C)OC1=CC(=C(C=C1)S(=O)(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22NO5PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3037547
Record name Fenamiphos sulfone
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Molecular Weight

335.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31972-44-8
Record name Fenamiphos sulfone
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Record name Fenamiphos sulfone
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Record name Fenamiphos sulfone
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Record name FENAMIPHOS SULFONE
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Fenamiphos Sulfone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Fenamiphos sulfone, a significant metabolite of the organophosphate nematicide Fenamiphos. This document details a feasible synthetic protocol, presents extensive characterization data in a structured format, and visualizes key processes to support research and development activities.

Introduction

This compound (CAS 31972-44-8) is the fully oxidized metabolite of Fenamiphos, formed through the oxidation of the methylthio group to a methylsulfonyl group.[1][2] Understanding the properties and synthesis of this compound is crucial for environmental monitoring, toxicology studies, and the development of analytical standards.[3][4] This guide consolidates available data to provide a practical resource for laboratory professionals.

Synthesis of this compound

Experimental Protocol: Oxidation of Fenamiphos to this compound

Materials:

  • Fenamiphos (starting material)

  • Meta-chloroperoxybenzoic acid (m-CPBA) (≥77%)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium sulfite solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve Fenamiphos (1 equivalent) in anhydrous dichloromethane. Cool the solution to 0 °C using an ice bath.

  • Oxidation: Slowly add a solution of m-CPBA (2.2 equivalents) in dichloromethane to the cooled Fenamiphos solution over 30 minutes. The use of a slight excess of the oxidizing agent ensures complete conversion to the sulfone.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable solvent system (e.g., hexane:ethyl acetate 1:1). The reaction is typically complete within 2-4 hours.

  • Workup: Upon completion, quench the reaction by adding saturated aqueous sodium sulfite solution to destroy excess peroxide. Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution (to remove m-chlorobenzoic acid) and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.[6]

  • Isolation and Characterization: Combine the fractions containing the pure this compound (as determined by TLC) and remove the solvent in vacuo to yield the final product as an off-white solid.[7] Characterize the product using appropriate analytical techniques (see Section 3).

Characterization of this compound

Comprehensive characterization is essential to confirm the identity and purity of the synthesized this compound. The following tables summarize key physical and spectral properties.

Physical and Chemical Properties
PropertyValueReference
CAS Number 31972-44-8[8]
Molecular Formula C₁₃H₂₂NO₅PS[8]
Molecular Weight 335.36 g/mol [8]
Appearance Off-White Solid[7]
Melting Point 84-86 °C[7]
Storage Temperature -18°C to -20°C[9]
Mass Spectrometry Data
TechniqueIonization ModeKey m/z ValuesReference
GC-MS EI320, 292, 80[10]
MS-MS ESI+Precursor: 336.1029 [M+H]⁺; Fragments: 308, 294, 266[10]
LC-MS ESI+Precursor: 336.1029 [M+H]⁺[10]

Visualized Workflows and Pathways

To further clarify the processes described, the following diagrams have been generated using the DOT language.

Synthesis Pathway

Synthesis_of_Fenamiphos_Sulfone Fenamiphos Fenamiphos (Sulfide) Fenamiphos_Sulfone This compound (Product) Fenamiphos->Fenamiphos_Sulfone Oxidation mCPBA m-CPBA (Oxidizing Agent) mCPBA->Fenamiphos_Sulfone Solvent Dichloromethane (Solvent) Solvent->Fenamiphos_Sulfone

Caption: Synthesis of this compound via Oxidation.

Analytical Workflow

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization Synthesis Synthesis of Crude Product Purification Column Chromatography Synthesis->Purification MS Mass Spectrometry (GC-MS, LC-MS/MS) Purification->MS Identity & Purity NMR NMR Spectroscopy (¹H, ¹³C, ³¹P) Purification->NMR Structural Elucidation IR Infrared Spectroscopy Purification->IR Functional Groups

Caption: Analytical Workflow for this compound.

Conclusion

This technical guide provides essential information for the synthesis and characterization of this compound. The detailed, albeit generalized, synthetic protocol offers a practical starting point for laboratory preparation. The tabulated characterization data and visualized workflows serve as a quick and comprehensive reference for researchers. This document aims to facilitate further studies into the environmental fate, toxicology, and analytical detection of this important metabolite.

References

An In-depth Technical Guide to Fenamiphos Sulfone (CAS Number 31972-44-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenamiphos sulfone (CAS 31972-44-8) is the sulfone metabolite of fenamiphos, a systemic organophosphate nematicide and insecticide.[1] The parent compound, fenamiphos, is recognized for its high toxicity, which is primarily attributed to the inhibition of the enzyme acetylcholinesterase (AChE).[1][2] The metabolic oxidation of the methylthio group of fenamiphos leads to the formation of fenamiphos sulfoxide and subsequently this compound.[3] These metabolites are also of significant toxicological interest as they are potent inhibitors of acetylcholinesterase.[4] This technical guide provides a comprehensive overview of the chemical properties, toxicological profile, mechanism of action, and analytical methodologies for this compound.

Chemical and Physical Properties

This compound is a solid, off-white crystalline substance.[5] Its fundamental chemical and physical properties are summarized in the table below.

PropertyValueReference(s)
CAS Number 31972-44-8[5]
Molecular Formula C₁₃H₂₂NO₅PS[6]
Molecular Weight 335.36 g/mol [6]
Melting Point 84-86 °C[5]
Boiling Point 456.7±55.0 °C (Predicted)[5]
Physical State Off-White Solid[5]

Toxicology and Mechanism of Action

Acute Toxicity

This compound exhibits significant acute toxicity. The available quantitative data are presented in the following table. For context, the acute toxicity of the parent compound, fenamiphos, is also included.

CompoundTest OrganismRouteToxicity ValueReference(s)
This compound RatOralLD₅₀: 303 mg/kg[1]
This compound Daphnia-EC₅₀: 0.0035 mg/L[7]
Fenamiphos RatOralLD₅₀: 2 to 19 mg/kg[2]
Fenamiphos RatDermalLD₅₀: 72 to 154 mg/kg[2]
Fenamiphos RatInhalationLC₅₀: 0.11 to 0.17 mg/L[2]
Mechanism of Action: Acetylcholinesterase Inhibition

The primary mechanism of toxicity for fenamiphos and its metabolites, including this compound, is the inhibition of acetylcholinesterase (AChE).[1] AChE is a critical enzyme in the nervous system responsible for the hydrolysis of the neurotransmitter acetylcholine.[8] Inhibition of AChE leads to an accumulation of acetylcholine in the synaptic cleft, resulting in overstimulation of cholinergic receptors and disruption of nerve function.[8]

The signaling pathway for acetylcholinesterase inhibition is depicted below:

AChE_Inhibition cluster_synapse Cholinergic Synapse cluster_inhibition Inhibition by this compound ACh Acetylcholine AChE Acetylcholinesterase ACh->AChE Hydrolysis Postsynaptic_Receptor Postsynaptic Receptor ACh->Postsynaptic_Receptor Binding ACh->Postsynaptic_Receptor Continuous Stimulation Choline_Acetate Choline + Acetate AChE->Choline_Acetate Inhibited_AChE Inhibited AChE Fenamiphos_Sulfone This compound Fenamiphos_Sulfone->AChE Inhibition Fenamiphos_Metabolism Fenamiphos Fenamiphos Sulfoxide Fenamiphos Sulfoxide Fenamiphos->Sulfoxide Oxidation Sulfone This compound Sulfoxide->Sulfone Oxidation Hydrolysis_Products Hydrolysis Products (e.g., Phenol Sulfone) Sulfoxide->Hydrolysis_Products Hydrolysis Sulfone->Hydrolysis_Products Hydrolysis AChE_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis A Prepare Reagents: Buffer, DTNB, ATCI, AChE C Add Buffer, AChE, DTNB, and Inhibitor/Solvent A->C B Prepare this compound Serial Dilutions B->C D Pre-incubate (10 min, 25°C) C->D E Initiate Reaction with ATCI D->E F Kinetic Measurement (Absorbance at 412 nm) E->F G Calculate Reaction Rates F->G H Calculate % Inhibition G->H I Determine IC50 Value H->I

References

An In-depth Technical Guide to the Mechanism of Action of Fenamiphos Sulfone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fenamiphos and its oxidative metabolites, including fenamiphos sulfone, are potent organophosphate acetylcholinesterase (AChE) inhibitors. The primary mechanism of action for this compound is the inhibition of acetylcholinesterase, a critical enzyme in the cholinergic nervous system. This inhibition leads to an accumulation of the neurotransmitter acetylcholine, resulting in overstimulation of cholinergic receptors and subsequent neurotoxicity. In vitro studies have demonstrated that the oxidative metabolites of fenamiphos, the sulfoxide and sulfone, are more potent inhibitors of cholinesterase than the parent compound. This guide provides a detailed overview of the mechanism of action, supported by available quantitative data, experimental protocols, and visual diagrams of the relevant biological pathways.

Introduction

Fenamiphos is a systemic organophosphate nematicide and insecticide.[1] Its toxicity is primarily attributed to its role as a cholinesterase inhibitor.[1] In biological systems and the environment, fenamiphos is metabolized to fenamiphos sulfoxide and this compound.[2] These metabolites are not only toxic but exhibit greater inhibitory activity against acetylcholinesterase than fenamiphos itself, making them crucial to understanding the overall toxicological profile.[2]

Core Mechanism of Action: Acetylcholinesterase Inhibition

The principal molecular target of this compound is acetylcholinesterase (AChE), an enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine in synaptic clefts and neuromuscular junctions.[3] By inhibiting AChE, this compound causes an accumulation of acetylcholine, leading to persistent stimulation of muscarinic and nicotinic acetylcholine receptors.[3] This disruption of normal cholinergic neurotransmission is the basis for its neurotoxic effects.[3]

Cholinergic Signaling Pathway

The cholinergic signaling pathway is fundamental to numerous physiological processes. A simplified representation of this pathway is depicted below.

Cholinergic_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Choline Choline ACh_synthesis Choline Acetyltransferase Choline->ACh_synthesis AcetylCoA Acetyl-CoA AcetylCoA->ACh_synthesis ACh_vesicle Acetylcholine (ACh) in Vesicle ACh_synthesis->ACh_vesicle ACh_release ACh_vesicle->ACh_release ACh_synapse ACh ACh_release->ACh_synapse AChE Acetylcholinesterase (AChE) ACh_synapse->AChE AChR Acetylcholine Receptor (AChR) ACh_synapse->AChR Choline_reuptake Choline AChE->Choline_reuptake Acetate Acetate AChE->Acetate Choline_reuptake->Choline Signal_transduction Signal Transduction AChR->Signal_transduction Fenamiphos_Sulfone This compound Fenamiphos_Sulfone->AChE

Caption: Cholinergic signaling pathway and inhibition by this compound.

Quantitative Data on Acetylcholinesterase Inhibition

CompoundTarget EnzymeOrganism/SourceInhibition MetricValueNotes
Fenamiphos Acetylcholinesterase (hAChE)Human (recombinant)k_i (M⁻¹ min⁻¹)(2.7 ± 0.3) x 10⁵Bimolecular rate constant of inhibition.
Fenamiphos Butyrylcholinesterase (hBChE)Human (recombinant)k_i (M⁻¹ min⁻¹)(1.6 ± 0.1) x 10⁷Bimolecular rate constant of inhibition.
This compound CholinesteraseHorse SerumRelative Inhibition= Fenamiphos Sulfoxide > FenamiphosDemonstrates greater potency than the parent compound.[2]

Metabolic Activation of Fenamiphos

Fenamiphos undergoes metabolic oxidation to form its more potent sulfoxide and sulfone analogs. This bioactivation is a critical aspect of its overall mechanism of action.

Metabolic_Activation Fenamiphos Fenamiphos Fenamiphos_Sulfoxide Fenamiphos Sulfoxide Fenamiphos->Fenamiphos_Sulfoxide Oxidation Fenamiphos_Sulfone This compound Fenamiphos_Sulfoxide->Fenamiphos_Sulfone Oxidation

Caption: Metabolic activation pathway of Fenamiphos.

Experimental Protocols

The following is a representative protocol for an in vitro acetylcholinesterase inhibition assay based on Ellman's method, which is commonly used to assess the inhibitory potential of compounds like this compound.

Principle of the Assay

This colorimetric assay measures the activity of AChE by quantifying the formation of thiocholine from the substrate acetylthiocholine. The produced thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to generate a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be measured spectrophotometrically at 412 nm. The rate of TNB formation is proportional to AChE activity.

Materials and Reagents
  • Acetylcholinesterase (e.g., from electric eel or human recombinant)

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (0.1 M, pH 8.0)

  • Test compound (this compound)

  • Positive control (e.g., Donepezil)

  • 96-well microplates

  • Microplate reader

Assay Procedure
  • Reagent Preparation:

    • Prepare a stock solution of AChE in phosphate buffer.

    • Prepare a stock solution of ATCI (e.g., 10 mM) in deionized water. Prepare fresh daily.

    • Prepare a stock solution of DTNB (e.g., 10 mM) in phosphate buffer.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create serial dilutions in phosphate buffer.

  • Assay Workflow:

Assay_Workflow Start Start Add_Reagents Add to 96-well plate: - Phosphate Buffer - AChE Solution - Test Compound/Control Start->Add_Reagents Pre_incubation Pre-incubate at 37°C for 15 min Add_Reagents->Pre_incubation Add_Substrate Add DTNB and ATCI to initiate reaction Pre_incubation->Add_Substrate Measure_Absorbance Measure absorbance at 412 nm kinetically Add_Substrate->Measure_Absorbance Data_Analysis Calculate % inhibition and IC50 Measure_Absorbance->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for the AChE inhibition assay.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each well.

    • Determine the percentage of inhibition for each concentration of this compound compared to the control (enzyme activity without inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

Conclusion

The mechanism of action of this compound is centered on its potent inhibition of acetylcholinesterase. As a metabolite of fenamiphos, its increased inhibitory activity compared to the parent compound is a critical factor in the overall toxicity of fenamiphos exposure. The provided data and protocols offer a foundational guide for researchers and professionals in the fields of toxicology and drug development to further investigate the neurotoxic effects of this compound and other organophosphate compounds. Future research should aim to establish definitive quantitative measures of inhibitory potency, such as IC50 and Ki values, for this compound against various cholinesterases to refine risk assessments and advance our understanding of its toxicokinetics.

References

Environmental Fate and Degradation of Fenamiphos Sulfone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenamiphos sulfone is a major metabolite of the organophosphate nematicide fenamiphos. Its formation and subsequent persistence in the environment are of significant interest due to its potential toxicity, which is similar to the parent compound. This technical guide provides an in-depth overview of the environmental fate and degradation of this compound, with a focus on its behavior in soil and water. The information presented herein is intended to support environmental risk assessments and the development of effective remediation strategies.

Chemical and Physical Properties

This compound, [ethyl 3-methyl-4-(methylsulfonyl)phenyl (1-methylethyl)phosphoramidate], is formed through the oxidation of fenamiphos, first to fenamiphos sulfoxide and then to the sulfone.[1][2] Its environmental behavior is governed by its physicochemical properties, which influence its mobility, persistence, and partitioning in various environmental compartments.

Environmental Fate and Degradation Pathways

The environmental degradation of this compound is a complex process influenced by a combination of biotic and abiotic factors. The primary degradation pathways include microbial degradation, hydrolysis, and photolysis.

Microbial Degradation

Microbial activity is a critical factor in the degradation of this compound in soil.[3] The rate of degradation is significantly influenced by the composition and activity of the soil microbial community.[3] Soils with a history of fenamiphos application often exhibit accelerated degradation of its metabolites, including the sulfone, due to the acclimation of microorganisms.[2][4][5] The degradation proceeds through the hydrolysis of the phosphate ester bond, leading to the formation of this compound phenol.[1]

Abiotic Degradation

Hydrolysis: The hydrolysis of this compound is dependent on pH and temperature. Generally, the rate of hydrolysis increases with increasing temperature and in more alkaline conditions.[6][7] Under neutral and acidic conditions at ambient temperatures, fenamiphos and its metabolites are more stable.[6]

Photolysis: In aqueous environments, this compound can undergo photolytic degradation upon exposure to sunlight.[7] The primary photoproducts are fenamiphos sulfoxide and this compound, indicating that oxidation is a key mechanism in the photolytic pathway.[7]

Data Presentation

The following tables summarize the quantitative data on the persistence and mobility of this compound in the environment.

Table 1: Soil Persistence of Fenamiphos and its Metabolites

CompoundSoil TypeTemperature (°C)Half-life (t½, days)Reference
FenamiphosNot specified200.9[3]
Fenamiphos SulfoxideNot specifiedNot specified28[8]
This compoundNot specified2025.2[9]
This compoundNot specifiedNot specified14[8]

Table 2: Hydrolysis of Fenamiphos at 32°C

pHRate Constant (k) x 10⁻⁸Half-life (t½, hours)Reference
4.12349.4228[6]
7.1225.25310.24[6]
9.130476.037.68[6]

Table 3: Soil Sorption Coefficients of Fenamiphos and its Metabolites

CompoundKoc (L/kg)Mobility ClassificationReference
Fenamiphos150-500Medium to Low[10]
Fenamiphos SulfoxideNot specifiedMore mobile than parent[8]
This compoundNot specifiedMore mobile than parent[8]

Experimental Protocols

Detailed experimental protocols for assessing the environmental fate of this compound are crucial for generating reliable and comparable data. The following sections outline typical methodologies based on internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

Aerobic Soil Degradation (Adapted from OECD Guideline 307)

This study aims to determine the rate and pathway of this compound degradation in soil under aerobic conditions.[11][12][13][14]

  • Test System: Freshly collected and sieved (2 mm) agricultural soil is characterized for its physical and chemical properties (pH, organic carbon content, texture, etc.).

  • Test Substance Application: ¹⁴C-labeled this compound is applied to the soil at a concentration relevant to agricultural use.

  • Incubation: The treated soil is incubated in the dark at a constant temperature (e.g., 20°C) and moisture content (e.g., 40-60% of maximum water holding capacity). A continuous flow of carbon dioxide-free, humidified air is passed through the incubation vessels.

  • Sampling and Analysis: At predetermined intervals, soil samples are collected and extracted with an appropriate solvent (e.g., acetonitrile/water mixture). The extracts are analyzed by High-Performance Liquid Chromatography (HPLC) with radiometric detection to quantify the parent compound and its degradation products. Volatile organic compounds and ¹⁴CO₂ are trapped in suitable solutions and quantified by liquid scintillation counting.

  • Data Analysis: The degradation kinetics of this compound and the formation and decline of its metabolites are determined. The half-life (DT₅₀) and the time to 90% dissipation (DT₉₀) are calculated.

Hydrolysis as a Function of pH (Adapted from OECD Guideline 111)

This test evaluates the abiotic degradation of this compound in water at different pH levels.[15][16][17][18][19]

  • Test Solutions: Sterile aqueous buffer solutions are prepared at pH 4, 7, and 9.

  • Test Substance Application: this compound is added to the buffer solutions at a concentration not exceeding half of its water solubility.

  • Incubation: The solutions are incubated in the dark at a constant temperature (e.g., 50°C for a preliminary test, and at least two other temperatures for the main study if hydrolysis is observed).

  • Sampling and Analysis: Aliquots are taken at various time points and analyzed for the concentration of this compound and its hydrolysis products using a suitable analytical method (e.g., HPLC-UV or LC-MS/MS).

  • Data Analysis: The hydrolysis rate constants and half-lives are calculated for each pH and temperature combination.

Photolysis in Water (Adapted from OECD Guideline 316)

This study assesses the degradation of this compound in water due to direct photolysis.[20][21][22][23][24]

  • Test Solution: A solution of this compound in sterile, buffered water is prepared.

  • Irradiation: The test solution is exposed to a light source that simulates natural sunlight (e.g., a xenon arc lamp with appropriate filters). Control samples are kept in the dark to account for other degradation processes like hydrolysis.

  • Incubation: The experiment is conducted at a constant temperature.

  • Sampling and Analysis: Samples are collected at various time intervals and analyzed for the concentration of this compound and its photoproducts.

  • Data Analysis: The photolysis rate constant, half-life, and quantum yield are determined.

Analytical Methodology

Accurate quantification of this compound and its metabolites in environmental matrices is essential. Gas Chromatography (GC) and Liquid Chromatography (LC) coupled with Mass Spectrometry (MS) are the preferred analytical techniques.[25][26][27][28][29][30][31][32][33]

  • Sample Preparation: Soil samples are typically extracted using accelerated solvent extraction (ASE) or sonication with solvents like acetonitrile or methanol. Water samples may be subjected to solid-phase extraction (SPE) for pre-concentration and cleanup.

  • GC-MS/MS: Suitable for the analysis of thermally stable and volatile compounds. A common setup includes a capillary column (e.g., HP-5MS) and electron ionization (EI) in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for enhanced selectivity and sensitivity.

  • LC-MS/MS: The method of choice for polar and thermally labile compounds. A reversed-phase C18 column is often used with a mobile phase consisting of a mixture of water, methanol, or acetonitrile with additives like formic acid or ammonium acetate. Electrospray ionization (ESI) in positive or negative mode is typically employed.

Mandatory Visualizations

Fenamiphos Fenamiphos Fenamiphos_Sulfoxide Fenamiphos Sulfoxide Fenamiphos->Fenamiphos_Sulfoxide Oxidation Fenamiphos_Sulfone This compound Fenamiphos_Sulfoxide->Fenamiphos_Sulfone Oxidation Fenamiphos_Sulfoxide_Phenol Fenamiphos Sulfoxide Phenol Fenamiphos_Sulfoxide->Fenamiphos_Sulfoxide_Phenol Hydrolysis Fenamiphos_Sulfone_Phenol This compound Phenol Fenamiphos_Sulfone->Fenamiphos_Sulfone_Phenol Hydrolysis Mineralization Mineralization (CO2) Fenamiphos_Sulfoxide_Phenol->Mineralization Fenamiphos_Sulfone_Phenol->Mineralization

Caption: Degradation pathway of Fenamiphos and its major metabolites.

cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis Soil_Sample Soil Sample Collection (e.g., 0-15 cm depth) Sieving Sieving (2 mm) Soil_Sample->Sieving Characterization Soil Characterization (pH, OC, texture) Sieving->Characterization Fortification Fortification with This compound Characterization->Fortification Incubation Incubation in the Dark (e.g., 20°C, 40% WHC) Fortification->Incubation Aeration Aeration with CO2-free air Incubation->Aeration Extraction Solvent Extraction (e.g., Acetonitrile/Water) Incubation->Extraction Trapping Trapping of Volatiles (e.g., ethylene glycol, NaOH) Aeration->Trapping Analysis LC-MS/MS or GC-MS Analysis Extraction->Analysis Quantification Quantification of Parent and Metabolites Analysis->Quantification

Caption: Experimental workflow for a soil degradation study.

cluster_factors Influencing Factors cluster_processes Degradation Processes cluster_outcomes Environmental Outcomes center_node Environmental Fate of This compound Microbial_Activity Microbial Activity center_node->Microbial_Activity Soil_Properties Soil Properties (pH, OM, Texture) center_node->Soil_Properties Climatic_Conditions Climatic Conditions (Temperature, Moisture) center_node->Climatic_Conditions Sunlight Sunlight Exposure center_node->Sunlight Biodegradation Biodegradation Microbial_Activity->Biodegradation Hydrolysis Hydrolysis Soil_Properties->Hydrolysis Mobility Mobility (Leaching) Soil_Properties->Mobility Photolysis Photolysis Sunlight->Photolysis Persistence Persistence (Half-life) Biodegradation->Persistence Metabolite_Formation Metabolite Formation Biodegradation->Metabolite_Formation Hydrolysis->Persistence Hydrolysis->Metabolite_Formation Photolysis->Persistence Photolysis->Metabolite_Formation

Caption: Factors influencing the environmental fate of this compound.

References

Fenamiphos Sulfone: A Technical Guide to its Toxicological and Ecotoxicological Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenamiphos sulfone is a major metabolite of fenamiphos, a systemic organophosphate nematicide and insecticide. Following the application of fenamiphos to soil, it undergoes oxidation to form fenamiphos sulfoxide, which is then further oxidized to this compound.[1][2] Both fenamiphos sulfoxide and this compound are considered to be of toxicological significance as they retain the cholinesterase-inhibiting properties of the parent compound.[3][4] This technical guide provides a comprehensive overview of the available toxicological and ecotoxicological data for this compound, with comparative data for the parent compound, fenamiphos, to provide context.

Mammalian Toxicology

The primary mechanism of toxicity for fenamiphos and its oxidative metabolites, including this compound, is the inhibition of acetylcholinesterase (AChE).[3][5] AChE is a critical enzyme responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE leads to an accumulation of acetylcholine at nerve synapses, resulting in overstimulation of the nervous system and characteristic signs of organophosphate poisoning.[6]

Acute Toxicity

This compound exhibits high acute toxicity via the oral route. Studies on rats have shown it to be of similar toxicity to its parent compound, fenamiphos.[3] The GHS classification for this compound is "Fatal if swallowed" (Acute Toxicity 2).[7][8]

Table 1: Acute Toxicity of this compound and Fenamiphos

SpeciesRouteEndpointThis compoundFenamiphos
RatOralLD501.4 - 4.1 mg/kg bw[3]2 - 19 mg/kg bw[6]
RatDermalLD50Data not available72 - 154 mg/kg bw[6]
RatInhalationLC50Data not available0.11 - 0.17 mg/L (4h)[6]
Chronic Toxicity and Other Endpoints

Table 2: Chronic Toxicity, Reproductive, and Developmental Toxicity of Fenamiphos

Study TypeSpeciesEndpointValueEffects Observed
2-Year Chronic FeedingDogNOAEL0.014 mg/kg bw/day[9]Inhibition of plasma cholinesterase activity.[9]
2-Year Chronic FeedingRatNOAEL0.5 mg/kg/day[6]Organ weight changes at higher doses.[6]
2-Generation ReproductionRatNOAEL (parental)0.17 mg/kg bw/day[2]Erythrocyte acetylcholinesterase inhibition and decreased body weight gain.[2]
2-Generation ReproductionRatNOAEL (offspring)0.64 mg/kg bw/day[2]Decrease in pup weight and erythrocyte AChE inhibition.[2]
Developmental ToxicityRabbitNOAEL (maternal)0.1 mg/kg bw/day[3]Decreased body-weight gain and clinical signs at higher doses.[3]
Developmental ToxicityRabbitNOAEL (developmental)0.3 mg/kg bw/day[3]Fetotoxicity (chain fusion of sternebrae) at higher doses.[3]

Ecotoxicology

The environmental fate and effects of fenamiphos and its metabolites are of significant concern due to their potential impact on non-target organisms. This compound is more mobile in soil than the parent compound.[4]

Aquatic Ecotoxicology

This compound has been shown to be highly toxic to aquatic invertebrates. In contrast, its direct toxicity to algae appears to be low, although its degradation products can be more harmful.

Table 3: Aquatic Ecotoxicity of this compound and Fenamiphos

SpeciesEndpointThis compoundFenamiphos
Daphnia magna (Water flea)48-hour EC500.0035 mg/L[10]Data not available
Pseudokirchneriella subcapitata (Green algae)Growth InhibitionNot toxic up to 100 mg/L[11]Data not available
Chlorococcum sp. (Green algae)Growth InhibitionNot toxic up to 100 mg/L[11]Data not available
Oncorhynchus mykiss (Rainbow trout)96-hour LC50Data not available0.11 mg/L[6]
Lepomis macrochirus (Bluegill sunfish)96-hour LC50Data not available9.6 µg/L[6]

It is important to note that while this compound itself was not found to be toxic to the tested algae species up to 100 mg/L, its hydrolysis products, such as this compound phenol, are more toxic than the parent fenamiphos.[11]

Terrestrial Ecotoxicology

Data specific to the terrestrial ecotoxicology of this compound are limited. The high acute oral toxicity of the parent compound, fenamiphos, to birds suggests that its toxic metabolites, including the sulfone, would also pose a significant risk.

Table 4: Avian Acute Oral Toxicity of Fenamiphos

SpeciesEndpointValue
Colinus virginianus (Bobwhite quail)LD500.7 - 1.6 mg/kg[12]
Anas platyrhynchos (Mallard duck)LD500.9 - 1.2 mg/kg[12]
Phasianus colchicus (Ring-necked pheasant)LD500.5 mg/kg[6]

Experimental Protocols

Detailed experimental protocols for the toxicity studies of this compound are not widely published. However, the methodologies would follow standardized international guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD) or the U.S. Environmental Protection Agency (EPA).

Example: Acute Oral Toxicity (Following OECD Guideline 425)
  • Test Animals: Healthy, young adult rats of a standard laboratory strain are used. They are acclimatized to laboratory conditions for at least 5 days before the study.

  • Housing and Feeding: Animals are housed individually. Food is withheld overnight before administration of the test substance, but water is available ad libitum.

  • Dose Administration: this compound, dissolved in a suitable vehicle, is administered by oral gavage. The Up-and-Down Procedure is often used, where the dose for each subsequent animal is adjusted up or down depending on the outcome for the previous animal.

  • Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., tremors, convulsions, salivation), and changes in body weight for at least 14 days.

  • Data Analysis: The LD50 is calculated using appropriate statistical methods, such as the maximum likelihood method.

Example: Daphnia magna Acute Immobilisation Test (Following OECD Guideline 202)
  • Test Organism: Young daphnids (Daphnia magna), less than 24 hours old, are used.

  • Test Conditions: The test is conducted in a suitable medium under controlled temperature (20 ± 2 °C) and light conditions (16-hour light/8-hour dark cycle).

  • Exposure: Daphnids are exposed to a range of concentrations of this compound for 48 hours. A control group is maintained in the medium without the test substance.

  • Observation: The number of immobilized daphnids (those that are unable to swim within 15 seconds after gentle agitation) is recorded at 24 and 48 hours.

  • Data Analysis: The concentration that causes immobilization in 50% of the daphnids (EC50) is calculated for the 48-hour exposure period.

Visualizations

Fenamiphos_Metabolism Fenamiphos Fenamiphos FSO Fenamiphos Sulfoxide Fenamiphos->FSO Oxidation FSO2 This compound FSO->FSO2 Oxidation AChE_Inhibition cluster_synapse Synaptic Cleft ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) Active Site ACh->AChE:f0 Hydrolyzed by Receptor Postsynaptic Receptor ACh->Receptor Binds to Choline_Acetate Choline + Acetate AChE:f1->Choline_Acetate FSO2 This compound FSO2->AChE:f1 Inhibits Experimental_Workflow_Acute_Oral_Toxicity start Animal Acclimatization fasting Overnight Fasting start->fasting dosing Oral Gavage Dosing (Up-and-Down Procedure) fasting->dosing observation 14-Day Observation (Mortality, Clinical Signs, Body Weight) dosing->observation necropsy Gross Necropsy observation->necropsy analysis LD50 Calculation necropsy->analysis

References

An In-Depth Technical Guide to the Biological Activity of Fenamiphos Sulfone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fenamiphos sulfone is a major metabolite of the organophosphate nematicide and insecticide, fenamiphos. This document provides a comprehensive technical overview of the biological activity of this compound, with a primary focus on its role as a potent acetylcholinesterase inhibitor. This guide synthesizes available quantitative data on its toxicity and enzymatic inhibition, details relevant experimental methodologies, and visually represents the key signaling pathways and experimental workflows. The information presented herein is intended to support research, scientific discovery, and drug development efforts related to organophosphate toxicology and potential therapeutic interventions.

Introduction

Fenamiphos, an organophosphate pesticide, exerts its neurotoxic effects through the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system.[1] Upon entering a biological system, fenamiphos is metabolized into two primary active metabolites: fenamiphos sulfoxide and this compound.[2] These metabolites are also potent inhibitors of AChE and contribute significantly to the overall toxicity of fenamiphos exposure.[2] This guide focuses specifically on the biological activity of this compound, providing a detailed examination of its mechanism of action, toxicological profile, and the experimental methods used for its characterization.

Quantitative Data on Biological Activity

The biological activity of this compound is primarily characterized by its acute toxicity and its potent inhibition of acetylcholinesterase. The following tables summarize the available quantitative data for fenamiphos and provide a comparative context for its metabolites.

Table 1: Acute Toxicity of Fenamiphos

SpeciesRoute of AdministrationLD50 ValueReference
RatOral2 - 19 mg/kg[3]
RatDermal72 - 154 mg/kg[3]
RatInhalation (4h)0.11 - 0.17 mg/L[3]
Guinea PigOral56 - 100 mg/kg[3]
RabbitDermal178.8 mg/kg[4]
RabbitOral10 mg/kg
MouseOral22.7 mg/kg
DogOral (NOAEL, 2-year)0.025 mg/kg/day[5]
Ring-necked PheasantOral0.5 mg/kg[3]

Table 2: In Vitro Acetylcholinesterase (AChE) Inhibition

CompoundEnzyme SourceInhibition MetricValueReference
FenamiphosRat SerumIC505.1 x 10⁻⁵ M[2]
FenamiphosRat ErythrocyteIC506.3 x 10⁻⁴ M[2]
FenamiphosRat BrainIC502.1 x 10⁻⁴ M[2]
Fenamiphos Metabolites (Qualitative)Horse SerumRelative InhibitionFenamiphos < Sulfoxide = Sulfone[2]

Mechanism of Action and Signaling Pathways

The primary mechanism of action of this compound is the inhibition of acetylcholinesterase. However, evidence suggests that organophosphates can also exert effects through non-cholinergic pathways.

Cholinergic Pathway Inhibition

Acetylcholinesterase is responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) in the synaptic cleft. By inhibiting AChE, this compound leads to an accumulation of ACh, resulting in hyperstimulation of muscarinic and nicotinic acetylcholine receptors. This disruption of cholinergic signaling is the basis for the acute neurotoxic effects observed with organophosphate poisoning.

Cholinergic_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Acetyl-CoA Acetyl-CoA ChAT Choline Acetyltransferase Acetyl-CoA->ChAT Choline Choline Choline->ChAT ACh_vesicle Acetylcholine (ACh) in Vesicle ChAT->ACh_vesicle ACh_release ACh_vesicle->ACh_release ACh_cleft ACh ACh_release->ACh_cleft AChE Acetylcholinesterase (AChE) ACh_cleft->AChE Muscarinic_R Muscarinic Receptor ACh_cleft->Muscarinic_R Nicotinic_R Nicotinic Receptor ACh_cleft->Nicotinic_R Choline_reuptake Choline AChE->Choline_reuptake Acetate Acetate AChE->Acetate Choline_reuptake->Choline Reuptake Signal_Transduction Signal Transduction Muscarinic_R->Signal_Transduction Nicotinic_R->Signal_Transduction Fenamiphos_Sulfone Fenamiphos Sulfone Fenamiphos_Sulfone->AChE Inhibition

Cholinergic signaling pathway and the inhibitory action of this compound.
Potential Non-Cholinergic Pathways

Research on organophosphates suggests that their neurotoxicity may not be solely attributed to AChE inhibition. Other neurotransmitter systems could be affected, leading to a more complex toxicological profile.

Non_Cholinergic_Pathways cluster_effects Potential Downstream Effects Organophosphate_Exposure Organophosphate (e.g., this compound) Exposure Muscarinic_Modulation Muscarinic Receptor Modulation Organophosphate_Exposure->Muscarinic_Modulation Direct/Indirect Interaction GABA_Alteration GABAergic System Alteration Organophosphate_Exposure->GABA_Alteration Potential Disruption Dopamine_Alteration Dopaminergic System Alteration Organophosphate_Exposure->Dopamine_Alteration Potential Disruption Oxidative_Stress Oxidative Stress Muscarinic_Modulation->Oxidative_Stress Neuroinflammation Neuroinflammation GABA_Alteration->Neuroinflammation Dopamine_Alteration->Neuroinflammation

Potential non-cholinergic pathways affected by organophosphate exposure.

Experimental Protocols

The characterization of this compound's biological activity relies on specific and sensitive experimental methods.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is a standard method for quantifying AChE activity and its inhibition.

Principle: Acetylthiocholine (ATCh) is hydrolyzed by AChE to produce thiocholine and acetate. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which can be quantified spectrophotometrically at 412 nm. The rate of color formation is directly proportional to AChE activity.

Protocol Outline:

  • Reagent Preparation:

    • Phosphate buffer (0.1 M, pH 7.4)

    • DTNB solution (in phosphate buffer)

    • ATCh solution (in phosphate buffer)

    • AChE enzyme solution (from a suitable source, e.g., electric eel, human erythrocytes)

    • This compound solutions at various concentrations.

  • Assay Procedure (96-well plate format):

    • Add buffer, DTNB solution, and AChE solution to each well.

    • Add this compound solution (or vehicle for control) to the respective wells.

    • Pre-incubate the plate to allow for inhibitor-enzyme interaction.

    • Initiate the reaction by adding the ATCh solution.

    • Measure the absorbance at 412 nm at regular intervals using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per unit time) for each concentration.

    • Determine the percentage of inhibition relative to the control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Ellman_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis Reagents Prepare Reagents: - Buffer - DTNB - ATCh - AChE - Inhibitor (this compound) Dispense Dispense Buffer, DTNB, AChE Reagents->Dispense Add_Inhibitor Add this compound (or vehicle control) Dispense->Add_Inhibitor Pre_Incubate Pre-incubate Add_Inhibitor->Pre_Incubate Add_Substrate Initiate reaction with ATCh Pre_Incubate->Add_Substrate Measure Measure Absorbance at 412 nm (kinetic read) Add_Substrate->Measure Calculate_Rate Calculate Reaction Rates Measure->Calculate_Rate Calculate_Inhibition Calculate % Inhibition Calculate_Rate->Calculate_Inhibition Plot_Curve Plot Dose-Response Curve Calculate_Inhibition->Plot_Curve Determine_IC50 Determine IC50 Value Plot_Curve->Determine_IC50

Experimental workflow for the Ellman's assay to determine AChE inhibition.
Analytical Methods for Detection in Biological Samples

Accurate quantification of this compound in biological matrices is essential for toxicokinetic and metabolism studies.

4.2.1. Gas Chromatography (GC)

  • Principle: GC separates volatile and thermally stable compounds based on their partitioning between a stationary phase and a mobile gas phase.

  • Protocol Outline:

    • Sample Preparation: Extraction of this compound from the biological matrix (e.g., tissue, plasma) using a suitable organic solvent (e.g., acetone, dichloromethane). This is followed by a clean-up step, which may involve solid-phase extraction (SPE), to remove interfering substances.

    • GC Analysis: The extracted and cleaned sample is injected into the GC system.

    • Detection: A nitrogen-phosphorus detector (NPD) is commonly used for its high sensitivity and selectivity for phosphorus-containing compounds.

4.2.2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

  • Principle: LC separates compounds based on their interactions with a stationary phase and a liquid mobile phase. The separated compounds are then ionized and detected by a mass spectrometer, which provides high selectivity and sensitivity.

  • Protocol Outline:

    • Sample Preparation: Similar to GC, this involves extraction and may include a simplified clean-up procedure due to the high selectivity of MS/MS detection.[6]

    • LC Separation: The sample extract is injected into an LC system, typically using a reversed-phase column.

    • MS/MS Detection: The eluting compounds are ionized (e.g., by electrospray ionization) and analyzed by a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode for specific and sensitive quantification.

Conclusion

This compound is a biologically active metabolite of fenamiphos that significantly contributes to its overall neurotoxicity. Its primary mechanism of action is the potent inhibition of acetylcholinesterase, leading to a disruption of cholinergic neurotransmission. While specific quantitative data on its AChE inhibitory potency remains an area for further investigation, qualitative evidence confirms its significant activity. Furthermore, the potential for non-cholinergic effects highlights the complexity of organophosphate toxicology. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound and other organophosphate metabolites, which is crucial for a comprehensive understanding of their risks and for the development of effective countermeasures.

References

Fenamiphos Sulfone: An In-depth Technical Guide on the Core Metabolite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenamiphos, an organophosphate nematicide and insecticide, undergoes significant biotransformation in the environment and within organisms, leading to the formation of several metabolites. Among these, fenamiphos sulfone (FSO2) is a key product of oxidative metabolism. This technical guide provides a comprehensive overview of this compound, focusing on its formation, chemical properties, analytical determination, and toxicological significance. The information is intended to support research, environmental monitoring, and risk assessment activities.

Fenamiphos is rapidly oxidized in soil and biological systems to its sulfoxide (FSO) and subsequently to the more stable this compound.[1] This transformation is a critical aspect of its environmental fate and toxicological profile, as the metabolites can exhibit different or greater toxicity than the parent compound.[2][3]

Chemical Properties

This compound is a sulfonic acid derivative with the chemical formula C₁₃H₂₂NO₅PS.[4][5] Key physical and chemical properties are summarized in the table below.

PropertyValueReference
Molecular Weight335.36 g/mol [5]
Melting Point84-86°C[6]
Boiling Point456.7±55.0 °C at 760 mmHg[7]
LogP1.75[7]
Vapour Pressure0.0±1.1 mmHg at 25°C[7]
Water SolubilityInformation not readily available

Metabolic Pathway of Fenamiphos

The primary metabolic pathway for fenamiphos involves the oxidation of the methylthio group to form fenamiphos sulfoxide and then this compound.[8] This is followed by hydrolysis of the phosphate ester bond, leading to the formation of corresponding phenols.[3][9]

Fenamiphos_Metabolism Fenamiphos Fenamiphos FSO Fenamiphos Sulfoxide (FSO) Fenamiphos->FSO Oxidation FSO2 This compound (FSO2) FSO->FSO2 Oxidation FSOP Fenamiphos Sulfoxide Phenol (FSOP) FSO->FSOP Hydrolysis FSO2P This compound Phenol (FSO2P) FSO2->FSO2P Hydrolysis

Figure 1: Metabolic pathway of fenamiphos.

Degradation in Soil

The degradation of fenamiphos and its metabolites is influenced by soil type and prior exposure to the pesticide. Studies have shown that fenamiphos degradation and the formation of fenamiphos sulfoxide are faster in non-autoclaved soil, indicating a biologically mediated process.[10][11] Furthermore, soils with a history of fenamiphos application exhibit accelerated degradation of fenamiphos sulfoxide.[10][11][12][13]

Half-life of Fenamiphos and its Metabolites in Soil
CompoundHalf-life (days)ConditionsReference
Fenamiphos< 15 - 50Aerobic, 22°C, various soils[9][14]
Fenamiphos + Fenamiphos Sulfoxide12 - 166Depending on soil type and temperature[9]

Analytical Methodologies

The determination of this compound, often in conjunction with the parent compound and fenamiphos sulfoxide, is crucial for residue analysis in environmental and biological samples. Various analytical techniques have been developed for this purpose.

Gas Chromatography (GC) Based Methods

A common approach involves the oxidation of fenamiphos and fenamiphos sulfoxide to this compound, followed by quantification of the total residue as a single sulfone peak using a gas chromatograph with a flame photometric detector (FPD) or a nitrogen-phosphorus detector (NPD).[9][15]

Experimental Protocol: GC-NPD/FPD for Total Fenamiphos Residues

  • Extraction: Homogenize the sample and extract with an organic solvent such as methylene chloride or ethyl acetate.[9][16]

  • Partitioning: Partition the extract to separate the analytes from interfering substances.[9]

  • Oxidation: Evaporate the organic extract to dryness, redissolve in acetone, and oxidize the residue with a potassium permanganate (KMnO₄) solution to convert fenamiphos and fenamiphos sulfoxide to this compound.[3][9]

  • Cleanup: Partition the oxidized residues into methyl chloride.[9]

  • Analysis: Evaporate the solvent, redissolve the residue in acetone, and inject into a GC equipped with an FPD in phosphorus mode or an NPD.[9][17]

Liquid Chromatography (LC) Based Methods

Liquid chromatography, particularly when coupled with tandem mass spectrometry (LC-MS/MS), offers a highly selective and sensitive method for the simultaneous determination of fenamiphos and its metabolites without the need for an oxidation step.[18] Reversed-phase LC with UV detection has also been employed.[19][20]

Experimental Protocol: LC-MS/MS for Fenamiphos and its Metabolites

  • Extraction: Spike the sample with an internal standard, add chilled acetonitrile, and centrifuge.[21]

  • Concentration: Dry the supernatant under vacuum and reconstitute in the aqueous mobile phase.[21]

  • Analysis: Inject the prepared sample into an LC-MS/MS system.[18][21]

Analytical_Workflow cluster_gc GC-based Method (Total Residue) cluster_lc LC-MS/MS Method (Simultaneous Analysis) gc_extraction Extraction gc_oxidation Oxidation to Sulfone gc_extraction->gc_oxidation gc_cleanup Cleanup gc_oxidation->gc_cleanup gc_analysis GC-NPD/FPD Analysis gc_cleanup->gc_analysis lc_extraction Extraction lc_concentration Concentration lc_extraction->lc_concentration lc_analysis LC-MS/MS Analysis lc_concentration->lc_analysis

Figure 2: General analytical workflows.
Method Performance Data

MethodAnalyte(s)MatrixRecovery (%)LOD/LOQReference
Reversed-phase LC-UVFenamiphos phenol sulfoneSoil101.6 - 107.0< 10 ppb[19]
Reversed-phase LC-UVFenamiphos phenol sulfoxideSoil88.2 - 111.0< 10 ppb[19]
Reversed-phase LCFenamiphos & metabolitesSoil99.2 - 100.85 ppm[20]
LC-MS/MSFenamiphos & 3 metabolitesPeppers, TomatoesNot specified0.005 mg/kg[18]
GC-NPD/FPDFenamiphos & metabolitesWaterNot specified0.05 - 0.60 µg/L[17]

Toxicological Significance

The toxicity of fenamiphos and its metabolites can vary. Fenamiphos is a highly toxic organophosphate that acts as a cholinesterase inhibitor.[14][22] Studies on microalgae have shown that the hydrolysis products, fenamiphos sulfoxide phenol and this compound phenol, can be more toxic than the parent compound.[2] However, the direct oxidation products, fenamiphos sulfoxide and this compound, were found to be not toxic to the studied algal species up to 100 mg/L.[2] In mammals, fenamiphos is rapidly absorbed and metabolized, with the major metabolites being fenamiphos sulfoxide phenol and its sulfate conjugate.[9] The sulfone metabolite of another pesticide, fipronil, has been shown to be a potent inhibitor of GABA receptors in insects and mammals.[23]

Conclusion

This compound is a central metabolite in the degradation of fenamiphos. Its formation, persistence, and potential toxicity are important considerations in assessing the environmental impact and health risks associated with the use of fenamiphos. The analytical methods outlined in this guide provide robust means for monitoring this compound and other related residues in various matrices. Further research into the specific toxicological properties of this compound is warranted to fully understand its contribution to the overall risk profile of fenamiphos.

References

An In-depth Technical Guide on the Physical Properties of Fenamiphos Sulfone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed overview of the physical properties of Fenamiphos sulfone, a significant metabolite of the nematicide Fenamiphos. The information is tailored for researchers, scientists, and professionals in drug development, presenting key data, experimental methodologies, and logical workflows to support further research and application.

Physical Properties of this compound

This compound, with the CAS number 31972-44-8, is a sulfonic acid derivative.[1][2] Its molecular formula is C13H22NO5PS, and it has a molecular weight of 335.36 g/mol .[1][2][3][4] The physical characteristics of this compound are crucial for its handling, analysis, and understanding its environmental fate.

Data Presentation

The known melting and boiling points of this compound are summarized in the table below for clear reference.

Physical PropertyValueNotes
Melting Point 84-86 °C
Boiling Point 456.7 ± 55.0 °CPredicted value

Data sourced from ChemicalBook and AccuStandard.[1][3]

Experimental Protocols

While specific experimental protocols for the determination of this compound's physical properties are not detailed in the provided search results, a general methodology for determining the melting point of a solid organic compound is described below. This standard procedure is widely applicable in chemical research.

Melting Point Determination Protocol

The melting point of a solid is the temperature at which it transitions from a solid to a liquid state. It is a key indicator of a substance's purity.

Apparatus:

  • Melting point apparatus (e.g., DigiMelt)

  • Capillary tubes (sealed at one end)

  • Mortar and pestle

  • Spatula

  • The sample of this compound

Procedure:

  • Sample Preparation: A small amount of the crystalline sample is placed in a mortar and finely ground with a pestle. This ensures uniform heating.[5]

  • Capillary Tube Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then tapped gently on a hard surface to pack the powder into the sealed end.[5][6] The sample height in the tube should be minimal (e.g., 1/16 inch) for accurate measurement.[5]

  • Apparatus Setup: The loaded capillary tube is placed into the heating block of the melting point apparatus.[5]

  • Approximate Melting Point Determination (if unknown): A rapid heating ramp (10-20 °C per minute) is used to get a preliminary, approximate melting range.[5]

  • Accurate Melting Point Determination: A new sample is prepared and the apparatus is heated to a temperature about 5-10 °C below the approximate melting point. The heating rate is then slowed to about 2 °C per minute.[5]

  • Observation: The temperature at which the substance first begins to melt (T1) and the temperature at which it has completely melted (T2) are recorded.[7] The melting point is reported as the range between T1 and T2.

Logical Workflow Visualization

The following diagram illustrates a general workflow for the characterization of the physical properties of a chemical compound like this compound.

G cluster_0 Compound Acquisition & Preparation cluster_1 Physical Property Determination cluster_2 Data Analysis & Reporting A Obtain Fenamiphos Sulfone Sample B Purify Sample (if necessary) A->B C Prepare Sample for Analysis (e.g., grinding) B->C D Melting Point Analysis (Capillary Method) C->D E Boiling Point Analysis (Distillation or Theoretical Prediction) C->E F Record Experimental Data D->F E->F G Compare with Predicted/ Literature Values F->G H Final Report/Whitepaper G->H

References

The Solubility Profile of Fenamiphos Sulfone: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Aqueous and Organic Solvent Solubility of a Key Fenamiphos Metabolite

This technical guide provides a comprehensive overview of the solubility of fenamiphos sulfone, a primary and toxicologically significant metabolite of the organophosphate nematicide, fenamiphos. A thorough understanding of its solubility in both aqueous and organic media is critical for researchers in environmental science, toxicology, and drug development for predicting its environmental fate, bioavailability, and for the design of analytical methods.

While extensive quantitative data on the solubility of this compound is limited in publicly available literature, this guide synthesizes the existing qualitative information and provides detailed experimental protocols for its determination.

Core Concepts: Understanding the Solubility of this compound

This compound is formed through the oxidation of the thioether group of fenamiphos. This transformation significantly alters the molecule's polarity, which in turn governs its solubility characteristics. The introduction of the sulfone group (-SO2-) increases the polarity compared to the parent compound, which is expected to influence its solubility in water and organic solvents.

Data on Solubility

Precise quantitative solubility data for this compound remains elusive in peer-reviewed literature. However, qualitative descriptions and predicted values provide valuable insights into its solubility profile.

SolventSolubilityTemperature (°C)Notes
Water Data not availableNot specifiedExpected to have low to moderate solubility due to the polar sulfone group, though the overall molecule retains lipophilic character. Its presence as a mobile metabolite in soil suggests some degree of water solubility.[1][2]
Chloroform Slightly solubleNot specifiedQualitative assessment from chemical supplier data.[3]
Methanol Slightly solubleNot specifiedQualitative assessment from chemical supplier data.[3]
Ethyl Acetate SolubleNot specifiedInformation derived from product datasheets for analytical standards.
Acetone SolubleNot specifiedUsed as a solvent for analytical reference standards.
Acetonitrile SolubleNot specifiedUsed as a solvent for analytical reference standards.

Predicted Lipophilicity:

A predicted LogP (octanol-water partition coefficient) of 1.75 suggests that this compound has a moderate degree of lipophilicity.[4] This value indicates that while it has some affinity for non-polar environments, it is less lipophilic than many other pesticides, which aligns with its expected increased polarity due to the sulfone group.

Experimental Protocols for Solubility Determination

For researchers seeking to establish precise solubility data for this compound, standardized experimental protocols are essential. The following methodologies are based on internationally recognized guidelines.

Water Solubility Determination (OECD Guideline 105)

The OECD Guideline 105, "Water Solubility," provides a framework for determining the saturation mass concentration of a substance in water.[3] The two primary methods described are the Column Elution Method and the Flask Method. Given the expected solubility of this compound, the Flask Method is likely more appropriate.

Principle of the Flask Method:

This method involves dissolving the test substance in water at a temperature slightly above the test temperature to achieve supersaturation, followed by equilibration at the test temperature. The concentration of the substance in the resulting saturated aqueous solution is then determined by a suitable analytical method.

Detailed Protocol:

  • Preparation of the Test Solution:

    • Add an excess amount of this compound to a flask containing a known volume of purified water (e.g., deionized or distilled).

    • The flask should be of sufficient size to allow for adequate agitation.

    • Seal the flask to prevent evaporation.

  • Equilibration:

    • Agitate the mixture at a constant temperature (e.g., 20°C or 25°C) using a mechanical shaker or magnetic stirrer.

    • Equilibration time should be sufficient to reach a steady state, which should be determined by preliminary tests (e.g., sampling and analyzing the concentration at different time points until it becomes constant). A minimum of 24 hours is generally recommended.

  • Phase Separation:

    • After equilibration, allow the mixture to stand at the test temperature to allow for the separation of undissolved solid material.

    • Centrifugation at the test temperature is the preferred method for phase separation. Filtration may also be used, but care must be taken to avoid adsorption of the solute onto the filter material.

  • Analysis:

    • Carefully withdraw an aliquot of the clear supernatant.

    • Determine the concentration of this compound in the aliquot using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection.

    • It is crucial to prepare calibration standards to accurately quantify the concentration.

  • Reporting:

    • The water solubility should be reported in units of mass per volume (e.g., mg/L or g/100 mL) at the specified temperature.

    • At least three replicate determinations should be performed, and the mean and standard deviation should be reported.

Organic Solvent Solubility Determination (Shake-Flask Method)

A similar shake-flask method can be employed to determine the solubility of this compound in various organic solvents.

Detailed Protocol:

  • Solvent Selection: Choose a range of organic solvents with varying polarities (e.g., hexane, toluene, dichloromethane, acetone, methanol).

  • Preparation and Equilibration:

    • In separate flasks for each solvent, add an excess amount of this compound to a known volume of the solvent.

    • Seal the flasks and agitate them at a constant temperature until equilibrium is reached.

  • Phase Separation and Analysis:

    • Follow the same phase separation and analytical procedures as described for water solubility determination. The analytical method (e.g., HPLC, GC) may need to be adapted for each organic solvent.

Visualizing Key Relationships

To aid in the understanding of this compound's properties and the experimental procedures for their determination, the following diagrams are provided.

Fenamiphos_Metabolism_and_Solubility Fenamiphos Fenamiphos (Parent Compound) - Less Polar - Moderately Water Soluble Metabolism Oxidation (in soil, plants, animals) Fenamiphos->Metabolism Fenamiphos_Sulfone This compound (Metabolite) - More Polar - Likely Increased Water Solubility Metabolism->Fenamiphos_Sulfone Solubility Solubility Characteristics Fenamiphos_Sulfone->Solubility Aqueous Aqueous Media Solubility->Aqueous Organic Organic Solvents Solubility->Organic

Fenamiphos Metabolism to this compound and its Solubility.

Solubility_Workflow cluster_prep 1. Sample Preparation cluster_equilibration 2. Equilibration cluster_separation 3. Phase Separation cluster_analysis 4. Analysis cluster_result 5. Result Prep Add excess this compound to a known volume of solvent Equilibrate Agitate at constant temperature (e.g., 24-48 hours) Prep->Equilibrate Separate Centrifuge or filter to remove undissolved solid Equilibrate->Separate Analyze Quantify concentration in the supernatant using HPLC or GC Separate->Analyze Result Report solubility as mass/volume (e.g., mg/L) Analyze->Result

General Experimental Workflow for Solubility Determination.

Conclusion

References

Methodological & Application

Application Notes and Protocols for the Analytical Detection of Fenamiphos Sulfone

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Fenamiphos is a systemic organophosphate nematicide and insecticide used to control a variety of pests in agricultural and horticultural settings. In the environment and within biological systems, fenamiphos is oxidized to its more toxic and persistent metabolites, fenamiphos sulfoxide and fenamiphos sulfone.[1][2] Due to their increased toxicity and potential for groundwater contamination, the sensitive and accurate detection of these metabolites, particularly this compound, is crucial for environmental monitoring, food safety assessment, and toxicological studies. This document provides detailed application notes and protocols for the analytical determination of this compound in various matrices, including soil, water, and agricultural products.

Chemical Transformation of Fenamiphos

Fenamiphos undergoes oxidation at its thioether linkage to form fenamiphos sulfoxide, which is further oxidized to this compound.[1][2] Understanding this transformation is key to developing analytical methods that can accurately quantify the parent compound and its primary degradation products.

Fenamiphos_Transformation Fenamiphos Fenamiphos Sulfoxide Fenamiphos Sulfoxide Fenamiphos->Sulfoxide Oxidation Sulfone This compound Sulfoxide->Sulfone Oxidation

Fenamiphos Oxidation Pathway

Analytical Methodologies

A variety of analytical techniques are available for the detection and quantification of this compound. The choice of method often depends on the sample matrix, required sensitivity, and available instrumentation. The most common approaches involve chromatographic separation followed by selective detection.

1. Gas Chromatography (GC)

Gas chromatography is a widely used technique for the analysis of fenamiphos and its metabolites. Capillary GC offers high resolution and is often coupled with specific detectors for enhanced sensitivity and selectivity.[1]

  • Detectors:

    • Nitrogen-Phosphorus Detector (NPD): Highly sensitive to nitrogen- and phosphorus-containing compounds, making it ideal for organophosphate pesticides like this compound.[1]

    • Flame Photometric Detector (FPD): Selective for phosphorus- and sulfur-containing compounds.

    • Mass Spectrometry (MS): Provides definitive identification and quantification based on the mass-to-charge ratio of the analyte and its fragments. GC-MS/MS offers even greater selectivity and sensitivity.[3]

2. Liquid Chromatography (LC)

Liquid chromatography, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC), is another powerful tool for this compound analysis. It is well-suited for polar and thermally labile compounds.

  • Detectors:

    • UV Detector: this compound can be detected by UV absorbance, typically around 240 nm.[4]

    • Tandem Mass Spectrometry (MS/MS): LC-MS/MS is the preferred method for achieving low detection limits and high selectivity, especially in complex matrices like food and environmental samples.[5][6]

Sample Preparation

Effective sample preparation is critical for accurate and reliable analysis. The goal is to extract the analyte of interest from the matrix and remove interfering substances.

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method

The QuEChERS method is a popular and effective sample preparation technique for pesticide residue analysis in a wide range of matrices.[7][8] It involves a two-step process: extraction and cleanup.

QuEChERS_Workflow cluster_extraction Extraction cluster_cleanup Dispersive SPE Cleanup cluster_analysis Analysis Homogenize 1. Homogenize Sample Add_Solvent 2. Add Acetonitrile & Internal Standard Homogenize->Add_Solvent Add_Salts 3. Add Extraction Salts (e.g., MgSO4, NaCl) Add_Solvent->Add_Salts Shake_Centrifuge1 4. Shake and Centrifuge Add_Salts->Shake_Centrifuge1 Transfer_Supernatant 5. Transfer Supernatant Shake_Centrifuge1->Transfer_Supernatant Add_Sorbents 6. Add d-SPE Sorbents (e.g., PSA, C18, MgSO4) Transfer_Supernatant->Add_Sorbents Shake_Centrifuge2 7. Shake and Centrifuge Add_Sorbents->Shake_Centrifuge2 Final_Extract 8. Collect Final Extract Shake_Centrifuge2->Final_Extract LCMS_Analysis LC-MS/MS Analysis Final_Extract->LCMS_Analysis GCMS_Analysis GC-MS Analysis Final_Extract->GCMS_Analysis

General QuEChERS Workflow

Experimental Protocols

Protocol 1: Analysis of this compound in Soil by LC-UV

This protocol is adapted from a method for the determination of fenamiphos phenol sulfone in soil.[4]

1. Sample Preparation (Extraction and Cleanup)

  • Weigh 50 g of sieved soil into a 250 mL Erlenmeyer flask.
  • For recovery studies, fortify the sample with a known concentration of this compound standard solution.
  • Add 150 mL of a methanol-water (2:1, v/v) solution.
  • Shake the flask on a mechanical shaker for 1 hour.
  • Filter the extract through a Büchner funnel with a vacuum.
  • Transfer the filtrate to a 500 mL separatory funnel and partition twice with 100 mL of ethyl acetate.
  • Combine the ethyl acetate layers and dry over anhydrous sodium sulfate.
  • Evaporate the solvent to dryness using a rotary evaporator at 40°C.
  • Reconstitute the residue in 5 mL of hexane-ethyl acetate (1:1, v/v).
  • Perform solid-phase extraction (SPE) cleanup using a silica cartridge. Condition the cartridge with 5 mL of hexane.
  • Load the sample extract onto the cartridge.
  • Elute the this compound with 10 mL of hexane-ethyl acetate (1:1, v/v).
  • Evaporate the eluate to dryness under a gentle stream of nitrogen.
  • Reconstitute the final residue in 1 mL of mobile phase for LC analysis.

2. Instrumental Analysis (LC-UV)

  • Instrument: High-Performance Liquid Chromatograph with a UV detector.
  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
  • Mobile Phase: Acetonitrile:Water (e.g., 60:40, v/v).
  • Flow Rate: 1.0 mL/min.
  • Injection Volume: 20 µL.
  • Detection Wavelength: 240 nm.[4]
  • Quantification: Use a calibration curve prepared from analytical standards of this compound.[9]

Protocol 2: Analysis of this compound in Fruits and Vegetables by LC-MS/MS

This protocol is based on a general QuEChERS method coupled with LC-MS/MS for pesticide residue analysis.[5][10]

1. Sample Preparation (QuEChERS)

  • Homogenize 10-15 g of the sample (e.g., peppers, tomatoes) with an equal amount of water.
  • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
  • Add 10 mL of acetonitrile.
  • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).
  • Shake vigorously for 1 minute and centrifuge at ≥3000 rcf for 5 minutes.
  • Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing d-SPE cleanup sorbents (e.g., 150 mg MgSO₄, 50 mg primary secondary amine (PSA), 50 mg C18).
  • Vortex for 30 seconds and centrifuge at a high speed for 2 minutes.
  • Transfer the supernatant into a vial for LC-MS/MS analysis.

2. Instrumental Analysis (LC-MS/MS)

  • Instrument: UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
  • Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.9 µm).[6]
  • Mobile Phase: Gradient elution with A: Water with 0.1% formic acid and 5 mM ammonium acetate, and B: Methanol with 0.1% formic acid.
  • Flow Rate: 0.3 mL/min.
  • Injection Volume: 5 µL.
  • Ionization Mode: Positive ESI.
  • MS/MS Detection: Multiple Reaction Monitoring (MRM) mode. Specific precursor and product ion transitions for this compound should be optimized.
  • Quantification: Use a matrix-matched calibration curve to compensate for matrix effects.

Quantitative Data Summary

The following tables summarize the performance characteristics of various analytical methods for the detection of this compound.

Table 1: Liquid Chromatography Methods

Analytical MethodMatrixLimit of Detection (LOD)Limit of Quantitation (LOQ)Recovery (%)Reference
LC-UVSoil< 10 ppb-101.6 - 107.0[4]
LC-MS/MSPeppers, Tomatoes-1 ng/mL (0.005 mg/kg)-[5]
UHPLC-HRMSOnion---[6]
HPLC-UVWater10 µg/L--[11]
LC-MS/MSChenpi0.001 - 2.37 µg/L0.001 - 4.95 µg/L-[12]

Table 2: Gas Chromatography Methods

Analytical MethodMatrixLimit of Detection (LOD)Limit of Quantitation (LOQ)Recovery (%)Reference
GC-NPDTurfgrass, Soil-0.005 ppm80.1 - 96.3[1]
GC-NPDTobacco--> 80
GC-FPDVarious Crops-0.01 - 0.1 mg/kg-[2]

Note: LOD (Limit of Detection) and LOQ (Limit of Quantitation) are key parameters for assessing the sensitivity of an analytical method.[13][14] Recovery studies are essential to evaluate the efficiency of the extraction and cleanup steps.

Conclusion

The analytical methods described provide robust and reliable approaches for the detection and quantification of this compound in various matrices. The choice between GC and LC methods will depend on the specific requirements of the analysis, including the desired sensitivity, selectivity, and the nature of the sample matrix. LC-MS/MS, often paired with QuEChERS sample preparation, has become the gold standard for trace-level pesticide residue analysis due to its high sensitivity and selectivity.[5] Proper method validation, including the determination of LOD, LOQ, linearity, and recovery, is essential to ensure the accuracy and reliability of the analytical results.[9]

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Fenamiphos Sulfone

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fenamiphos is an organophosphate nematicide and insecticide used to control a variety of pests in agricultural settings. Its metabolites, including fenamiphos sulfone, are of significant interest in environmental monitoring and food safety analysis due to their potential toxicity. This application note provides a detailed protocol for the analysis of this compound using High-Performance Liquid Chromatography (HPLC), coupled with either Ultraviolet (UV) or Mass Spectrometry (MS) detection. The methodologies described are applicable to various matrices such as water, soil, and food products.

Chromatographic Principles

The separation of this compound is typically achieved using reversed-phase HPLC, where a nonpolar stationary phase is used with a polar mobile phase. The choice of column, mobile phase composition, and detector is critical for achieving optimal separation, sensitivity, and selectivity.

Experimental Protocols

I. Sample Preparation

The appropriate sample preparation protocol is crucial for accurate and reliable results and varies depending on the matrix.

A. Water Samples

For the analysis of this compound in water, a pre-concentration step is often necessary to achieve the required sensitivity.[1]

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge by passing methanol followed by deionized water.

    • Pass a known volume of the water sample through the conditioned cartridge.

    • Wash the cartridge to remove interfering substances.

    • Elute the this compound with a suitable organic solvent, such as acetonitrile or ethyl acetate.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume of the mobile phase for HPLC analysis.

B. Soil Samples

Extraction from soil matrices requires a robust procedure to release the analyte from the soil particles.

  • Solvent Extraction:

    • Weigh a representative sample of homogenized soil.

    • Extract the soil sample with a mixture of methanol and water (e.g., 2:1 v/v).[2]

    • Filter the extract.

    • Repeat the extraction of the filter cake and combine the filtrates.[2]

    • Reduce the volume of the methanol by rotary evaporation.[2]

    • Perform a liquid-liquid partition of the remaining aqueous solution with ethyl acetate.[2]

    • Combine the organic phases and evaporate to dryness.

    • Reconstitute the residue in the mobile phase.

C. Food Samples (e.g., Fruits and Vegetables)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a common and effective approach for preparing fruit and vegetable samples.[3]

  • Modified QuEChERS Method:

    • Homogenize a representative sample of the food product.

    • Weigh 15 g of the homogenized sample into a centrifuge tube.[3]

    • Add 15 mL of acetonitrile and shake vigorously.[3]

    • Add QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).

    • Centrifuge the sample.

    • Take an aliquot of the supernatant (acetonitrile layer) for clean-up.

    • The clean-up step may involve dispersive solid-phase extraction (d-SPE) with a suitable sorbent to remove interfering matrix components.

    • Evaporate the final extract and reconstitute in the mobile phase.

II. HPLC Methodologies

Below are two common HPLC methods for the analysis of this compound.

A. Reversed-Phase HPLC with UV Detection

This method is suitable for routine analysis where high sensitivity is not the primary requirement.

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: Newcrom R1, C18, or a similar reversed-phase column.[4]

  • Mobile Phase: A mixture of acetonitrile and water, with the addition of a small amount of acid such as phosphoric acid to improve peak shape.[4] A typical starting point is a 50:50 (v/v) mixture.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10-20 µL.

  • Detection: UV detection at a wavelength determined by the UV spectrum of this compound (typically around 220-240 nm).

  • Column Temperature: 30 °C.

B. Ultra-High-Performance Liquid Chromatography with Mass Spectrometry (UHPLC-MS/MS)

This method offers high sensitivity and selectivity, making it ideal for trace-level analysis in complex matrices.[5]

  • UHPLC System: A UHPLC system coupled to a tandem mass spectrometer.

  • Column: A sub-2 µm particle size C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase:

    • A: Water with 0.1% formic acid.

    • B: Acetonitrile with 0.1% formic acid.

    • A gradient elution is typically used to achieve optimal separation.

  • Flow Rate: 0.3-0.5 mL/min.

  • Injection Volume: 2-5 µL.

  • Ionization Source: Electrospray Ionization (ESI) in positive mode.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) of specific precursor/product ion transitions for this compound for quantification and confirmation.

Data Presentation

The following tables summarize quantitative data from various studies.

Table 1: Chromatographic and Detection Parameters

ParameterHPLC-UV MethodUHPLC-MS/MS Method
Column Newcrom R1 / C18C18 (e.g., XBridge C18, 3.5µm, 2.1x50mm)[6]
Mobile Phase Acetonitrile, Water, Phosphoric Acid[4]A: Water + 0.1% Formic Acid, B: Acetonitrile + 0.1% Formic Acid
Detection UVESI-MS/MS
Retention Time Analyte and method dependent~3.77 - 7.5 min[3][6]

Table 2: Method Performance Data

AnalyteMatrixMethodLODLOQRecovery (%)
This compoundGroundwaterHPLC-UV10 µg/L--
Fenamiphos & MetabolitesSoilHPLC5 ppm-99.2 - 100.8[7]
This compoundPeppers/TomatoesLC-MS/MS-0.005 mg/kg-

Mandatory Visualization

HPLC_Workflow Workflow for this compound Analysis by HPLC cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Collection (Water, Soil, Food) Homogenization Homogenization (for solid samples) Sample->Homogenization Extraction Extraction (SPE, LLE, QuEChERS) Homogenization->Extraction Cleanup Clean-up (d-SPE, Filtration) Extraction->Cleanup Concentration Concentration & Reconstitution Cleanup->Concentration Injection Sample Injection Concentration->Injection HPLC_System HPLC/UHPLC System Column Reversed-Phase Column (e.g., C18) Mobile_Phase Mobile Phase Delivery (Isocratic or Gradient) Separation Chromatographic Separation Detection Detection (UV or MS/MS) Data_Acquisition Data Acquisition Peak_Integration Peak Integration & Identification Quantification Quantification (Calibration Curve) Reporting Reporting of Results

Caption: Workflow for this compound Analysis by HPLC.

References

Application Note: Quantitative Analysis of Fenamiphos Sulfone in Soil and Water by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a sensitive and selective method for the quantitative analysis of Fenamiphos sulfone in soil and water samples using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The protocols provided herein offer robust procedures for sample extraction and cleanup, followed by optimized LC-MS/MS detection. This method is suitable for environmental monitoring and food safety applications, providing accurate and reproducible results at trace levels.

Introduction

Fenamiphos is an organophosphate nematicide and insecticide used to control a variety of pests in agricultural settings. Its degradation in the environment can lead to the formation of more persistent and toxic metabolites, including this compound. Due to its potential for groundwater contamination and its toxicity, regulatory bodies worldwide have set maximum residue limits (MRLs) for Fenamiphos and its metabolites in various environmental matrices. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers high selectivity and sensitivity, making it the ideal technique for the trace-level quantification of this compound.[1] This application note provides detailed protocols for the extraction of this compound from soil and water, followed by its quantification using LC-MS/MS.

Experimental Protocols

Sample Preparation

1.1. Water Sample Preparation (Solid-Phase Extraction - SPE)

This protocol is adapted from established methods for pesticide residue analysis in water.[2][3]

  • Filtration: Filter the water samples through a 0.7-µm glass fiber filter to remove suspended solids.[3]

  • Cartridge Conditioning: Condition a Solid-Phase Extraction (SPE) cartridge (e.g., graphitized carbon-based or C18) by passing 5 mL of methanol followed by 5 mL of deionized water.[3]

  • Sample Loading: Pass 1 L of the filtered water sample through the conditioned SPE cartridge at a flow rate of approximately 10-20 mL/min.[2][3]

  • Cartridge Drying: After loading, dry the cartridge under vacuum for 10-20 minutes.

  • Elution: Elute the retained analytes from the cartridge with 10 mL of a suitable solvent mixture, such as 1:1 (v/v) acetone:dichloromethane or an 80:20 methylene chloride:methanol mixture.[2][3]

  • Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of an appropriate solvent, such as acetonitrile or a mobile phase-matched solution, for LC-MS/MS analysis.

1.2. Soil Sample Preparation (QuEChERS - Quick, Easy, Cheap, Effective, Rugged, and Safe)

The QuEChERS method is a widely adopted and efficient technique for the extraction of pesticide residues from solid matrices.[4][5]

  • Sample Homogenization: Homogenize the soil sample to ensure uniformity. For dry samples, a pre-wetting step may be necessary.

  • Extraction:

    • Weigh 10 g of the homogenized soil sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate).[4]

    • Shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at ≥3000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (dSPE) Cleanup:

    • Take a 1 mL aliquot of the supernatant (acetonitrile layer) and transfer it to a 2 mL dSPE tube containing primary secondary amine (PSA) sorbent (e.g., 50 mg) and MgSO₄ (e.g., 150 mg).[5]

    • Vortex for 30 seconds.

  • Final Centrifugation and Filtration: Centrifuge the dSPE tube at high speed for 5 minutes. Collect the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The following parameters are a general guide and may require optimization based on the specific instrumentation used.

2.1. Liquid Chromatography (LC) Parameters

ParameterValue
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.9 µm)[6]
Mobile Phase A Water with 0.1% formic acid and 4 mM ammonium formate[6]
Mobile Phase B Methanol with 0.1% formic acid and 4 mM ammonium formate[6]
Flow Rate 0.3 mL/min[6]
Injection Volume 5-10 µL
Column Temperature 40 °C
Gradient Optimized for separation (e.g., start at 5-10% B, ramp to 95% B)

2.2. Mass Spectrometry (MS/MS) Parameters

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive[7][8]
Capillary Voltage 3.5 kV[4]
Source Temperature 120 °C
Desolvation Temperature 350-450 °C[4][9]
Gas Flow Rates Optimized for the specific instrument
Acquisition Mode Multiple Reaction Monitoring (MRM)

Data Presentation

Table 1: MRM Transitions and Collision Energies for this compound

AnalytePrecursor Ion (m/z)Product Ion (m/z) - QuantifierCollision Energy (eV)Product Ion (m/z) - QualifierCollision Energy (eV)
This compound336.1[7][8][10]308.1[10]12[10]265.8[10]12[10]
Alternate Quantifier: 266.1[9]20[9]Alternate Qualifier: 188.2[9]28[9]

Table 2: Method Performance Data (Typical Values)

MatrixFortification Level (µg/kg or µg/L)Average Recovery (%)Relative Standard Deviation (RSD, %)Limit of Quantitation (LOQ) (µg/kg or µg/L)
Soil1085-110< 151-10
Water0.190-115< 100.01-0.05[11]

Note: These values are illustrative and should be determined during in-house method validation.

Visualizations

experimental_workflow cluster_soil Soil Sample Workflow cluster_water Water Sample Workflow cluster_analysis LC-MS/MS Analysis soil_sample 1. Soil Sample Collection homogenize 2. Homogenization soil_sample->homogenize quechers 3. QuEChERS Extraction homogenize->quechers dspe 4. dSPE Cleanup quechers->dspe soil_final 5. Final Extract for Analysis dspe->soil_final lcms 6. LC-MS/MS Injection soil_final->lcms water_sample 1. Water Sample Collection filter 2. Filtration water_sample->filter spe 3. Solid-Phase Extraction (SPE) filter->spe concentrate 4. Concentration & Reconstitution spe->concentrate water_final 5. Final Extract for Analysis concentrate->water_final water_final->lcms data_acq 7. Data Acquisition (MRM) lcms->data_acq data_proc 8. Data Processing & Quantification data_acq->data_proc

Caption: Experimental workflow for this compound analysis.

validation_parameters method Analytical Method Validation linearity Linearity method->linearity accuracy Accuracy (Recovery) method->accuracy precision Precision (RSD) method->precision lod Limit of Detection (LOD) method->lod loq Limit of Quantitation (LOQ) method->loq specificity Specificity method->specificity

Caption: Key parameters for analytical method validation.

Conclusion

The described LC-MS/MS method provides a reliable and robust approach for the quantification of this compound in both soil and water matrices. The sample preparation protocols, utilizing QuEChERS for soil and SPE for water, are effective in extracting the analyte and minimizing matrix interference. The high selectivity and sensitivity of the LC-MS/MS system operating in MRM mode allow for detection and quantification at levels relevant to regulatory compliance and environmental assessment. Proper method validation is crucial to ensure the accuracy and precision of the results.

References

Application Notes and Protocols for Fenamiphos Sulfone Sample Preparation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Fenamiphos is a systemic organophosphate nematicide and insecticide used to control a variety of pests in a wide range of agricultural crops. Due to its potential toxicity, monitoring its residues and degradation products in environmental and food samples is crucial for ensuring human and ecological safety. Fenamiphos is metabolized or degraded in the environment to more persistent and often equally toxic compounds, primarily fenamiphos sulfoxide and fenamiphos sulfone. Accurate determination of these residues, particularly this compound, requires robust and efficient sample preparation techniques to isolate the analyte from complex matrices and minimize interferences prior to instrumental analysis.

This document provides detailed application notes and protocols for the most common and effective sample preparation techniques for the analysis of this compound in various matrices, including soil, water, and vegetables. The methods covered are QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), Solid-Phase Extraction (SPE), and Liquid-Liquid Extraction (LLE). These protocols are intended for researchers, scientists, and professionals involved in pesticide residue analysis and drug development.

General Sample Preparation Workflow

The overall process for preparing a sample for this compound analysis involves several key stages, from initial sample collection and homogenization to the final extraction and cleanup of the analyte. The specific steps and techniques employed will vary depending on the sample matrix and the chosen extraction method.

G cluster_collection Sample Collection & Homogenization cluster_extraction Extraction cluster_cleanup Cleanup & Concentration cluster_analysis Analysis SampleCollection Sample Collection (Soil, Water, Vegetables) Homogenization Homogenization (e.g., Blending, Grinding) SampleCollection->Homogenization Extraction Extraction of this compound Homogenization->Extraction Cleanup Cleanup to Remove Interferences Extraction->Cleanup Concentration Solvent Evaporation & Reconstitution Cleanup->Concentration Analysis Instrumental Analysis (e.g., LC-MS/MS, GC-MS) Concentration->Analysis

Figure 1: General workflow for this compound sample preparation and analysis.

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)

The QuEChERS method is a widely adopted sample preparation technique for pesticide residue analysis in food and agricultural products due to its simplicity, speed, and low solvent consumption.[1][2] It involves an initial extraction with an organic solvent (typically acetonitrile) and salts, followed by a cleanup step using dispersive solid-phase extraction (d-SPE).[1][3]

Principle

The QuEChERS process begins with the extraction of this compound from a hydrated sample into an acetonitrile layer. The addition of salts, such as magnesium sulfate and sodium chloride, induces phase separation between the aqueous and organic layers, partitioning the pesticides into the acetonitrile.[4] The subsequent d-SPE cleanup step utilizes a combination of sorbents to remove interfering matrix components like fats, sugars, and pigments.[3]

Experimental Protocols

Two of the most common variations of the QuEChERS method are the AOAC (Association of Official Agricultural Chemists) Official Method 2007.01 and the European EN 15662 method. The primary difference lies in the buffering agents used during the extraction step.[5]

Protocol 1: AOAC Official Method 2007.01 (Acetate Buffering)

This method is suitable for a wide range of pesticides, including those that are pH-dependent.[5]

Materials:

  • Homogenized sample (e.g., fruits, vegetables)

  • 50 mL centrifuge tubes

  • Acetonitrile (ACN) with 1% acetic acid

  • Magnesium sulfate (anhydrous)

  • Sodium acetate (anhydrous)

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent (for samples with high fat content)

  • Graphitized carbon black (GCB) (for samples with high pigment content)

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Extraction:

    • Weigh 15 g of the homogenized sample into a 50 mL centrifuge tube.[4]

    • Add 15 mL of acetonitrile with 1% acetic acid.[4]

    • Cap the tube and shake vigorously for 1 minute.[4]

    • Add 6 g of anhydrous magnesium sulfate and 1.5 g of anhydrous sodium acetate.

    • Immediately cap and shake vigorously for 1 minute.

    • Centrifuge at ≥1500 rcf for 1 minute.

  • Sample Cleanup (d-SPE):

    • Transfer a 1 mL aliquot of the upper acetonitrile extract into a 2 mL microcentrifuge tube containing 150 mg of anhydrous magnesium sulfate and 50 mg of PSA.

    • For samples with high fat or pigment content, appropriate amounts of C18 or GCB may also be added.

    • Vortex for 30 seconds.

    • Centrifuge at a high speed for 1 minute.

    • The resulting supernatant is ready for analysis by LC-MS/MS or GC-MS.

Protocol 2: European EN 15662 Method (Citrate Buffering)

This method is also widely used and is effective for a broad range of pesticides.[5]

Materials:

  • Homogenized sample (e.g., fruits, vegetables)

  • 50 mL centrifuge tubes

  • Acetonitrile (ACN)

  • Magnesium sulfate (anhydrous)

  • Sodium chloride

  • Sodium citrate tribasic dihydrate

  • Sodium citrate dibasic sesquihydrate

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent (for samples with high fat content)

  • Graphitized carbon black (GCB) (for samples with high pigment content)

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Extraction:

    • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.[4]

    • Add 10 mL of acetonitrile.[4]

    • Cap the tube and shake vigorously for 1 minute.[4]

    • Add 4 g of anhydrous magnesium sulfate, 1 g of sodium chloride, 1 g of sodium citrate tribasic dihydrate, and 0.5 g of sodium citrate dibasic sesquihydrate.

    • Immediately cap and shake vigorously for 1 minute.

    • Centrifuge at ≥1500 rcf for 1 minute.

  • Sample Cleanup (d-SPE):

    • Transfer a 1 mL aliquot of the upper acetonitrile extract into a 2 mL microcentrifuge tube containing 150 mg of anhydrous magnesium sulfate and 50 mg of PSA.

    • For samples with high fat or pigment content, appropriate amounts of C18 or GCB may also be added.

    • Vortex for 30 seconds.

    • Centrifuge at a high speed for 1 minute.

    • The resulting supernatant is ready for analysis.

G cluster_extraction Extraction cluster_cleanup Dispersive SPE Cleanup cluster_analysis Analysis Start 1. Add Homogenized Sample to Centrifuge Tube AddSolvent 2. Add Acetonitrile (+/- Buffer) Start->AddSolvent Shake1 3. Shake Vigorously AddSolvent->Shake1 AddSalts 4. Add QuEChERS Salts Shake1->AddSalts Shake2 5. Shake Vigorously AddSalts->Shake2 Centrifuge1 6. Centrifuge Shake2->Centrifuge1 Transfer 7. Transfer Supernatant to d-SPE Tube Centrifuge1->Transfer Vortex 8. Vortex Transfer->Vortex Centrifuge2 9. Centrifuge Vortex->Centrifuge2 Analysis 10. Collect Supernatant for Analysis Centrifuge2->Analysis

Figure 2: Workflow of the QuEChERS sample preparation method.

Solid-Phase Extraction (SPE)

Solid-Phase Extraction (SPE) is a highly effective technique for the selective extraction and cleanup of analytes from liquid samples, such as water.[6] It is particularly useful for isolating and concentrating pesticides from environmental water samples prior to chromatographic analysis.[6]

Principle

SPE operates on the principle of partitioning an analyte between a solid stationary phase (sorbent) and a liquid mobile phase (sample).[7] The process involves four main steps: conditioning the sorbent, loading the sample, washing away interferences, and eluting the analyte of interest with a small volume of a strong solvent.[7] The choice of sorbent is critical and depends on the physicochemical properties of the analyte and the sample matrix. For this compound, a nonpolar compound, reversed-phase sorbents like C18 are commonly used.

Experimental Protocol: SPE for Water Samples

This protocol describes a general procedure for the extraction of this compound from water samples using a C18 SPE cartridge.

Materials:

  • Water sample

  • SPE cartridges (e.g., C18, 500 mg)

  • SPE manifold

  • Methanol (HPLC grade)

  • Dichloromethane or Ethyl Acetate (HPLC grade)

  • Nitrogen evaporator

  • Glass vials

Procedure:

  • Cartridge Conditioning:

    • Place the C18 SPE cartridges on the SPE manifold.

    • Pass 5 mL of dichloromethane or ethyl acetate through each cartridge to activate the sorbent.

    • Pass 5 mL of methanol through each cartridge to wet the sorbent.

    • Pass 5 mL of deionized water through each cartridge to equilibrate the sorbent. Do not allow the sorbent to go dry.

  • Sample Loading:

    • Pass the water sample (e.g., 500 mL) through the conditioned SPE cartridge at a flow rate of 5-10 mL/min.

  • Washing:

    • After the entire sample has passed through, wash the cartridge with 5 mL of deionized water to remove any remaining polar interferences.

    • Dry the cartridge by passing air or nitrogen through it for 10-15 minutes.

  • Elution:

    • Place a collection vial under each cartridge.

    • Elute the this compound from the cartridge with a small volume (e.g., 2 x 3 mL) of dichloromethane or ethyl acetate.

  • Concentration:

    • Evaporate the eluate to near dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable solvent (e.g., 1 mL of acetonitrile or mobile phase) for instrumental analysis.

G cluster_conditioning Cartridge Conditioning cluster_loading Sample Loading cluster_washing Washing & Drying cluster_elution Elution & Concentration Condition 1. Condition SPE Cartridge (Solvent -> Methanol -> Water) Load 2. Load Water Sample Condition->Load Wash 3. Wash with Water Load->Wash Dry 4. Dry Cartridge Wash->Dry Elute 5. Elute with Organic Solvent Dry->Elute Concentrate 6. Concentrate & Reconstitute Elute->Concentrate

Figure 3: Workflow of the Solid-Phase Extraction (SPE) method.

Liquid-Liquid Extraction (LLE)

Liquid-Liquid Extraction (LLE) is a conventional and widely used sample preparation technique based on the differential solubility of an analyte between two immiscible liquid phases.[1] It is a versatile method that can be applied to a variety of sample matrices, including soil and vegetables.

Principle

In LLE, the sample is mixed with an extraction solvent that is immiscible with the sample matrix (e.g., water or an aqueous extract of a solid sample). The analyte, in this case, this compound, partitions from the sample matrix into the extraction solvent based on its relative solubility.[8] The efficiency of the extraction depends on the choice of solvent, the pH of the aqueous phase, and the solvent-to-sample ratio.[9]

Experimental Protocol: LLE for Vegetable Samples

This protocol provides a general procedure for the extraction of this compound from vegetable samples.

Materials:

  • Homogenized vegetable sample

  • Separatory funnel or centrifuge tubes

  • Extraction solvent (e.g., dichloromethane, ethyl acetate, or a mixture)

  • Sodium sulfate (anhydrous)

  • Rotary evaporator or nitrogen evaporator

  • Glass vials

Procedure:

  • Sample Extraction:

    • Weigh a representative amount (e.g., 20 g) of the homogenized vegetable sample into a centrifuge tube or blender jar.

    • Add a suitable volume of water (e.g., 50 mL) and blend to create a slurry.

    • Transfer the slurry to a separatory funnel.

    • Add a volume of the extraction solvent (e.g., 50 mL of dichloromethane).

    • Shake the funnel vigorously for 1-2 minutes, periodically venting the pressure.[2]

    • Allow the layers to separate.

  • Phase Separation and Collection:

    • Drain the lower organic layer into a flask.

    • Repeat the extraction of the aqueous layer with fresh portions of the extraction solvent two more times.

    • Combine all the organic extracts.

  • Drying and Concentration:

    • Dry the combined organic extract by passing it through a funnel containing anhydrous sodium sulfate.

    • Concentrate the dried extract to a small volume (e.g., 1-2 mL) using a rotary evaporator.

    • Further, concentrate the extract to near dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable solvent (e.g., 1 mL of acetonitrile) for instrumental analysis.

G cluster_extraction Extraction cluster_collection Collection & Re-extraction cluster_drying Drying & Concentration Start 1. Homogenized Sample in Separatory Funnel AddSolvent 2. Add Immiscible Organic Solvent Start->AddSolvent Shake 3. Shake Vigorously & Vent AddSolvent->Shake Separate 4. Allow Layers to Separate Shake->Separate Collect 5. Collect Organic Layer Separate->Collect Reextract 6. Repeat Extraction of Aqueous Layer Collect->Reextract Combine 7. Combine Organic Layers Reextract->Combine Dry 8. Dry with Sodium Sulfate Combine->Dry Concentrate 9. Concentrate & Reconstitute Dry->Concentrate

Figure 4: Workflow of the Liquid-Liquid Extraction (LLE) method.

Quantitative Data Summary

The performance of sample preparation techniques is typically evaluated based on several key parameters, including recovery, limit of detection (LOD), limit of quantification (LOQ), and relative standard deviation (RSD). The following table summarizes a selection of reported quantitative data for the analysis of fenamiphos and its metabolites, including this compound, using various sample preparation methods.

Analyte(s)MatrixMethodRecovery (%)LODLOQRSD (%)Citation(s)
Fenamiphos, Fenamiphos sulfoxide, this compoundPeppers and TomatoesLC-MS/MSNot Specified-0.005 mg/kgNot Specified[10]
Fenamiphos, Fenamiphos sulfoxide, this compoundTobaccoGC-NPD> 80--< 2[11]
This compoundSoilLC-UV101.6 - 107.0< 10 ppb-Not Specified[12]
Organophosphate PesticidesVegetablesQuEChERS-GC-MS74.84 - 109.450.14 - 2.40 µg/kg0.46 - 8.32 µg/kgNot Specified[13]
Multiple PesticidesFruits and VegetablesQuEChERS-LC-MS/MS80 - 110-< MRLs< 15
Organophosphate PesticidesDrinking WaterSPE-GC-NPD83 - 100--2.4 - 8.7[6]
Multiple PesticidesLeafy VegetablesQuEChERS-LC-MS/MS87 - 1150.001 - 0.003 mg/kg0.002 - 0.009 mg/kg< 8
Organophosphate PesticidesVegetablesSPME-GC-FPDSatisfactory0.01 - 0.14 µg/L0.03 - 0.42 µg/L2.44 - 17.9

Note: Data for "Organophosphate Pesticides" or "Multiple Pesticides" may not be specific to this compound but are indicative of the method's performance for similar compounds. MRL stands for Maximum Residue Limit.

Conclusion

The selection of an appropriate sample preparation technique is critical for the accurate and reliable analysis of this compound in various matrices. The QuEChERS method offers a fast and efficient approach for food samples, with both AOAC and EN versions providing excellent performance. Solid-Phase Extraction is a powerful tool for cleaning up and concentrating this compound from water samples, while Liquid-Liquid Extraction remains a versatile and effective, albeit more labor-intensive, option for a range of sample types. The choice of method should be guided by the specific sample matrix, the required sensitivity, available resources, and the analytical instrumentation to be used. The protocols and data presented in these application notes provide a comprehensive guide for researchers and scientists to develop and validate their own methods for this compound analysis.

References

Application Notes and Protocols for Fenamiphos Sulfone Reference Standards

Author: BenchChem Technical Support Team. Date: December 2025

These comprehensive application notes provide detailed protocols for the use of fenamiphos sulfone reference standards in analytical testing. Tailored for researchers, scientists, and professionals in drug development, these guidelines ensure accurate and reproducible results for the quantification of this compound in various matrices.

This compound Reference Standard: Properties and Handling

This compound is a major metabolite of the organophosphate nematicide, fenamiphos. Accurate quantification of this metabolite is crucial for environmental monitoring, food safety assessment, and toxicological studies. The use of a certified reference standard is essential for method validation, calibration, and quality control.

Table 1: Chemical and Physical Properties of this compound Reference Standard

PropertyValueReference
CAS Number 31972-44-8[1][2]
Molecular Formula C13H22NO5PS[1][3][4]
Molecular Weight 335.36 g/mol [1][3]
Appearance White solid[1]
Storage Temperature -18°C or 2-8°C (refer to supplier's recommendation)[1]
Purity High purity, typically ≥98%[5]
Solubility Soluble in organic solvents such as acetonitrile and acetone[6]
InChI 1S/C13H22NO5PS/c1-6-18-20(15,14-10(2)3)19-12-7-8-13(11(4)9-12)21(5,16)17/h7-10H,6H2,1-5H3,(H,14,15)[1][2]
SMILES CCOP(=O)(NC(C)C)Oc1ccc(c(C)c1)S(C)(=O)=O

Handling and Storage:

  • This compound reference standards should be stored at the recommended temperature, typically in a freezer at -18°C or under refrigeration at 2-8°C, to ensure long-term stability.[1]

  • The product should be handled by trained personnel in a well-ventilated laboratory, using appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Before use, allow the standard to equilibrate to room temperature to prevent condensation.

  • Stock solutions should be prepared in high-purity solvents and stored in amber vials at low temperatures to minimize degradation.

Experimental Protocols

Sample Preparation: QuEChERS Method for Solid Matrices

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for the analysis of pesticide residues in food and agricultural products.[7] This protocol is a general guideline and may require optimization based on the specific matrix.

Materials:

  • Homogenized sample (e.g., fruits, vegetables, soil)

  • Acetonitrile (HPLC grade)

  • Magnesium sulfate (anhydrous)

  • Sodium chloride

  • Dispersive SPE (d-SPE) kit containing primary secondary amine (PSA) and C18 sorbents

  • Centrifuge tubes (15 mL and 2 mL)

  • High-speed centrifuge

  • Vortex mixer

Protocol:

  • Extraction:

    • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).

    • Cap the tube tightly and vortex vigorously for 1 minute.

    • Centrifuge at ≥3000 x g for 5 minutes.[7]

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer a 1 mL aliquot of the acetonitrile supernatant to a 2 mL d-SPE tube containing PSA and C18 sorbents.

    • Vortex for 30 seconds.

    • Centrifuge at a high speed for 2 minutes.

  • Final Extract:

    • Carefully collect the supernatant.

    • The extract is now ready for analysis by GC-MS or LC-MS/MS. If necessary, the solvent can be evaporated and the residue reconstituted in a suitable solvent for the analytical instrument.

G cluster_extraction Extraction cluster_cleanup Dispersive SPE Cleanup A 1. Weigh 10g of homogenized sample B 2. Add 10mL Acetonitrile A->B C 3. Add QuEChERS salts B->C D 4. Vortex for 1 min C->D E 5. Centrifuge at >=3000g for 5 min D->E F 1. Transfer 1mL supernatant to d-SPE tube E->F Collect Supernatant G 2. Vortex for 30 sec F->G H 3. Centrifuge G->H I Final Extract for Analysis H->I Collect Supernatant

Caption: QuEChERS Sample Preparation Workflow.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a robust technique for the quantification of this compound, particularly in complex matrices.[5][6]

Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a split/splitless injector and a mass selective detector (MSD).

  • Column: DB-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness, or equivalent.[7]

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[7]

  • Injector Temperature: 270-280°C.[7]

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 minute.

    • Ramp 1: 25°C/min to 200°C, hold for 2 minutes.

    • Ramp 2: 10°C/min to 310°C, hold for 2 minutes.[8]

  • Injection Volume: 1-2 µL in splitless mode.[7][8]

  • MSD Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.

    • Characteristic Ions (m/z): 320, 292 (quantification and confirmation ions may vary, refer to mass spectrum).[3]

Protocol:

  • Calibration: Prepare a series of calibration standards of this compound in a suitable solvent (e.g., acetone:hexane 1:1) at concentrations ranging from the limit of quantification (LOQ) to the expected upper limit of the sample concentrations.

  • Sample Analysis: Inject the prepared sample extracts and calibration standards into the GC-MS system.

  • Data Analysis: Integrate the peak areas of the target analyte in both the standards and the samples. Construct a calibration curve and determine the concentration of this compound in the samples.

G A Prepare Calibration Standards D Inject Standards and Samples A->D B Prepare Sample Extracts (QuEChERS) B->D C GC-MS System Setup C->D E Data Acquisition (SIM Mode) D->E F Data Analysis and Quantification E->F

Caption: GC-MS Analysis Workflow.

High-Performance Liquid Chromatography-UV (HPLC-UV) Analysis

HPLC-UV provides a reliable and accessible method for the determination of this compound.[9][10]

Instrumentation and Conditions:

  • HPLC System: Equipped with a quaternary or binary pump, autosampler, and a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[9]

  • Mobile Phase: Acetonitrile and water in a gradient or isocratic elution. A typical starting point is a 4:1 (v/v) ratio of acetonitrile to water.[9]

  • Flow Rate: 1.0 - 1.5 mL/min.[9]

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C) for better reproducibility.

  • Injection Volume: 10-20 µL.

  • UV Detection Wavelength: 220 nm.[9]

Protocol:

  • Calibration: Prepare a series of calibration standards of this compound in the mobile phase or a compatible solvent. The concentration range should bracket the expected sample concentrations.

  • Sample Analysis: Inject the prepared sample extracts and calibration standards into the HPLC system.

  • Data Analysis: Integrate the peak areas of this compound. Create a calibration curve by plotting peak area against concentration and calculate the concentration of the analyte in the unknown samples.

G A Prepare Calibration Standards D Inject Standards and Samples A->D B Prepare Sample Extracts B->D C HPLC-UV System Setup C->D E Data Acquisition at 220 nm D->E F Data Analysis and Quantification E->F

Caption: HPLC-UV Analysis Workflow.

Method Validation

To ensure the reliability of the analytical results, the chosen method should be validated according to established guidelines (e.g., SANTE, FDA). Key validation parameters include:

  • Linearity and Range: Assess the linear relationship between the detector response and the analyte concentration over a defined range.[5]

  • Accuracy: Determined by recovery studies on spiked blank matrix samples at different concentration levels. Typical acceptance criteria for pesticide residue analysis are 70-120% recovery.[6][11]

  • Precision: Expressed as the relative standard deviation (RSD) of replicate measurements. Repeatability (intra-day precision) and intermediate precision (inter-day precision) should be evaluated. RSD values should typically be ≤20%.[6]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.[8]

  • Specificity/Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.[5]

By following these detailed application notes and protocols, researchers can confidently utilize this compound reference standards to achieve accurate and precise analytical measurements.

References

Application Notes and Protocols for Fenamiphos Sulfone Residue Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenamiphos is a systemic organophosphate nematicide and insecticide used to control a variety of pests in agricultural and horticultural settings. In the environment and in biological systems, fenamiphos is oxidized to its more toxic metabolites, fenamiphos sulfoxide and fenamiphos sulfone. Due to their persistence and toxicity, regulatory bodies worldwide have established maximum residue limits (MRLs) for fenamiphos and its metabolites in food and environmental samples. Accurate and sensitive analytical methods are therefore essential for monitoring these residues to ensure food safety and environmental protection.

This document provides detailed application notes and protocols for the residue analysis of this compound, often analyzed concurrently with the parent compound and the sulfoxide metabolite. The methods described are primarily based on modern chromatographic techniques coupled with mass spectrometry, which offer high selectivity and sensitivity.

Analytical Methods Overview

The determination of this compound residues typically involves sample preparation followed by instrumental analysis. The choice of method depends on the sample matrix, the required limit of detection, and the available instrumentation.

Sample Preparation: The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is a widely adopted sample preparation technique for pesticide residue analysis in a variety of matrices, particularly fruits and vegetables.[1] It involves an extraction step with acetonitrile followed by a cleanup step using dispersive solid-phase extraction (d-SPE) to remove interfering matrix components.[1]

Instrumental Analysis:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the preferred technique for the analysis of this compound due to its high selectivity and sensitivity, enabling detection at very low levels.[2] It allows for the simultaneous analysis of the parent compound and its metabolites.

  • Gas Chromatography (GC): GC coupled with various detectors, such as a Nitrogen-Phosphorus Detector (NPD) or a mass spectrometer (MS), is also a viable technique for this compound analysis.

Quantitative Data Summary

The following tables summarize typical quantitative performance data for the analysis of this compound in various matrices.

Table 1: LC-MS/MS Method Performance Data

AnalyteMatrixFortification Level (mg/kg)Recovery (%)RSD (%)LOQ (mg/kg)Reference
This compoundPeppers & Tomatoes0.00591-103<16.10.005[2][3]
This compoundWhite Beans0.01070-120--[4]
This compoundCucumber0.01, 0.02, 0.0570-120<200.01[5]
This compoundAnimal Feed0.005100-130<200.005

Table 2: GC Method Performance Data

AnalyteMatrixFortification Level (ppm)Recovery (%)RSD (%)Reference
This compoundTobacco0.3, 0.5, 1.0>80<2

Experimental Protocols

Protocol 1: Analysis of this compound in Fruits and Vegetables using QuEChERS and LC-MS/MS

This protocol is based on the widely used QuEChERS method.

1. Sample Preparation (QuEChERS)

  • Homogenization: Homogenize a representative portion of the fruit or vegetable sample.

  • Extraction:

    • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate for the EN 15662 method).

    • Immediately shake vigorously for 1 minute.

    • Centrifuge at ≥3000 rcf for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Take a 1 mL aliquot of the upper acetonitrile layer and transfer it to a 2 mL d-SPE tube containing MgSO₄ and primary secondary amine (PSA) sorbent. Other sorbents like C18 or graphitized carbon black (GCB) can be included depending on the matrix (e.g., for high-fat or pigmented samples).

    • Vortex for 30 seconds.

    • Centrifuge at high speed (e.g., 10,000 rcf) for 2 minutes.

  • Final Extract Preparation:

    • Filter the supernatant through a 0.22 µm filter.

    • The extract is now ready for LC-MS/MS analysis. Dilution with a suitable solvent may be necessary to minimize matrix effects.

2. LC-MS/MS Analysis

  • LC System: Agilent 1290 Infinity II or equivalent

  • Column: Agilent InfinityLab Poroshell 120 Phenyl-Hexyl (2.1 × 100 mm, 2.7 μm) or equivalent[6]

  • Mobile Phase:

    • A: Water with 5 mM ammonium formate and 0.1% formic acid

    • B: Methanol with 5 mM ammonium formate and 0.1% formic acid

  • Gradient: A suitable gradient to separate this compound from other analytes.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C

  • MS System: Agilent 6490 Triple Quadrupole LC/MS or equivalent

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion 1 (m/z)Collision Energy (V)Product Ion 2 (m/z)Collision Energy (V)
This compound336.1308.112265.812

Note: Collision energies should be optimized for the specific instrument used.

Protocol 2: Analysis of this compound in Tobacco using Gas Chromatography-Nitrogen-Phosphorus Detector (GC-NPD)

1. Sample Preparation

  • Soaking: Soak a known weight of the tobacco sample (e.g., 5 g) in 30 mL of distilled water overnight.

  • Extraction:

    • Add a 1:1 (v/v) mixture of dichloromethane and acetone to the soaked sample.

    • Macerate the sample three times for three minutes each.

    • Filter the extract through anhydrous sodium sulfate to remove water.

    • Evaporate the solvent to dryness.

  • Reconstitution: Reconstitute the residue in a known volume of a suitable solvent (e.g., 10% acetone in hexane) for GC analysis.

2. GC-NPD Analysis

  • GC System: Perkin Elmer Auto System or equivalent

  • Detector: Nitrogen-Phosphorus Detector (NPD)

  • Column: A suitable capillary column for pesticide analysis (e.g., DB-5MS).

  • Injector Temperature: 270 °C

  • Column Temperature Program: Isothermal at 230 °C

  • Detector Temperature: 300 °C

  • Carrier Gas: Helium or Nitrogen

  • Injection Mode: Splitless

Visualizations

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Collection (e.g., Fruits, Vegetables, Soil) Homogenization Homogenization Sample->Homogenization Extraction Extraction (e.g., QuEChERS with Acetonitrile) Homogenization->Extraction Cleanup Cleanup (Dispersive SPE) Extraction->Cleanup Concentration Concentration/ Solvent Exchange Cleanup->Concentration LCMS LC-MS/MS Analysis Concentration->LCMS GC GC-NPD/MS Analysis Concentration->GC Quantification Quantification LCMS->Quantification GC->Quantification Reporting Reporting Quantification->Reporting

Caption: General workflow for this compound residue analysis.

G start Homogenized Sample (10g) in 50mL Centrifuge Tube add_acn Add 10mL Acetonitrile start->add_acn add_salts Add QuEChERS Extraction Salts add_acn->add_salts shake Shake Vigorously (1 min) add_salts->shake centrifuge1 Centrifuge (5 min) shake->centrifuge1 supernatant Take Aliquot of Acetonitrile Extract centrifuge1->supernatant add_dspe Add to d-SPE Tube (MgSO4 + PSA) supernatant->add_dspe vortex Vortex (30 sec) add_dspe->vortex centrifuge2 Centrifuge (2 min) vortex->centrifuge2 filter Filter Supernatant (0.22 µm) centrifuge2->filter end Final Extract for LC-MS/MS Analysis filter->end

Caption: QuEChERS sample preparation workflow.

References

Application of Fenamiphos Sulfone in Nematicide Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenamiphos is a systemic organophosphate nematicide and insecticide that effectively controls a broad spectrum of nematode pests.[1][2] In both soil and biological systems, fenamiphos is metabolized into two primary active metabolites: fenamiphos sulfoxide and fenamiphos sulfone.[1][3] This application note focuses on the role and application of this compound in nematicide research, providing detailed protocols for its evaluation and exploring its mechanism of action. This compound, along with fenamiphos and fenamiphos sulfoxide, is considered part of the total toxic residue responsible for nematicidal activity.[4] Understanding the properties and efficacy of the individual metabolites is crucial for developing more effective and targeted nematode control strategies.

Metabolic Pathway and Mechanism of Action

Fenamiphos undergoes a two-step oxidation process to form this compound. The initial oxidation of the sulfide moiety leads to the formation of fenamiphos sulfoxide, which is then further oxidized to this compound.[1] This metabolic activation is a key feature of fenamiphos's mode of action.

Fenamiphos Fenamiphos Fenamiphos_Sulfoxide Fenamiphos Sulfoxide Fenamiphos->Fenamiphos_Sulfoxide Oxidation Fenamiphos_Sulfone This compound Fenamiphos_Sulfoxide->Fenamiphos_Sulfone Oxidation

Metabolic pathway of Fenamiphos to this compound.

The primary mechanism of action for fenamiphos and its sulfone and sulfoxide metabolites is the inhibition of the enzyme acetylcholinesterase (AChE).[2] AChE is a critical enzyme in the nervous system of nematodes, responsible for hydrolyzing the neurotransmitter acetylcholine (ACh). Inhibition of AChE leads to an accumulation of ACh at the synaptic cleft, causing continuous stimulation of nerve fibers, resulting in paralysis and eventual death of the nematode.[5]

Quantitative Data on Nematicidal Activity

CompoundNematode SpeciesParameterValueReference
FenamiphosMeloidogyne incognitaAChE Inhibition (at 5 ppm)12.5%[6]
FenamiphosMeloidogyne incognitaATPase Inhibition (at 5 ppm)82.8%[6]
FenamiphosMeloidogyne incognitaJuvenile Mortality (at 250 ppm)~85% reduction in galls[6]
FenamiphosCaenorhabditis elegansAChE Recovery after 24h~10%[7]
FenamiphosAphelenchus avenaeAChE Inhibition>95%[5]

Experimental Protocols

Preparation of this compound

For research purposes, this compound can be obtained as a certified reference standard from various chemical suppliers.[8][9] Alternatively, it can be synthesized in the laboratory through the oxidation of fenamiphos. A general procedure involves the oxidation of the sulfide group to a sulfone using a suitable oxidizing agent.

Protocol: Laboratory Synthesis of this compound (General Method)

Materials:

  • Fenamiphos

  • Oxidizing agent (e.g., hydrogen peroxide, meta-chloroperoxybenzoic acid)

  • Appropriate solvent (e.g., dichloromethane, acetic acid)

  • Standard laboratory glassware

  • Purification system (e.g., column chromatography)

Procedure:

  • Dissolve fenamiphos in a suitable solvent in a round-bottom flask.

  • Slowly add the oxidizing agent to the solution while stirring. The reaction may be exothermic, so cooling might be necessary.

  • Monitor the reaction progress using an appropriate analytical technique (e.g., Thin Layer Chromatography, Liquid Chromatography-Mass Spectrometry).

  • Once the reaction is complete, quench any remaining oxidizing agent.

  • Extract the product into an organic solvent.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over an anhydrous salt (e.g., sodium sulfate).

  • Concentrate the solution under reduced pressure.

  • Purify the crude product using column chromatography to obtain pure this compound.

  • Confirm the identity and purity of the final product using analytical techniques such as NMR and Mass Spectrometry.

cluster_synthesis Synthesis Workflow Dissolve Fenamiphos Dissolve Fenamiphos Add Oxidizing Agent Add Oxidizing Agent Dissolve Fenamiphos->Add Oxidizing Agent Monitor Reaction Monitor Reaction Add Oxidizing Agent->Monitor Reaction Quench & Extract Quench & Extract Monitor Reaction->Quench & Extract Purify Purify Quench & Extract->Purify Analyze Product Analyze Product Purify->Analyze Product

General workflow for laboratory synthesis of this compound.
In Vitro Nematicidal Activity Assay (Mortality and Motility)

This protocol is a general guideline for assessing the direct nematicidal activity of this compound against nematodes, such as the model organism Caenorhabditis elegans or plant-parasitic nematodes like Meloidogyne incognita.[10]

Materials:

  • This compound stock solution (in a suitable solvent, e.g., DMSO)

  • Nematode culture (e.g., synchronized L4 stage C. elegans or J2 stage M. incognita)

  • Multi-well plates (e.g., 96-well)

  • Nematode growth medium or appropriate buffer

  • Microscope

Procedure:

  • Prepare serial dilutions of this compound in the appropriate medium/buffer. Include a solvent control (medium/buffer with the same concentration of solvent used for the stock solution) and a negative control (medium/buffer only).

  • Add a known number of nematodes (e.g., 20-30) to each well of the multi-well plate.

  • Add the different concentrations of this compound to the respective wells.

  • Incubate the plates at a suitable temperature for the chosen nematode species (e.g., 20-25°C).

  • At predetermined time points (e.g., 24, 48, 72 hours), observe the nematodes under a microscope.

  • Assess mortality: Nematodes are considered dead if they do not move when gently prodded with a fine probe.

  • Assess motility: Score the motility of the nematodes (e.g., active, sluggish, immobile).

  • Calculate the percentage of mortality for each concentration and time point.

  • If desired, calculate the LC50 (lethal concentration for 50% of the population) or EC50 (effective concentration for 50% effect on motility) using appropriate statistical software.

Acetylcholinesterase (AChE) Inhibition Assay

This protocol describes a colorimetric method to determine the inhibitory effect of this compound on AChE activity, based on the Ellman's method.[11][12]

Materials:

  • This compound

  • Acetylcholinesterase (AChE) source (e.g., purified enzyme from electric eel or nematode homogenate)

  • Acetylthiocholine iodide (ATCI) - substrate

  • 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • Phosphate buffer (pH 7.4)

  • Multi-well plate reader (spectrophotometer)

Procedure:

  • Prepare a stock solution of this compound and serial dilutions in phosphate buffer.

  • In a multi-well plate, add the AChE solution to each well.

  • Add the different concentrations of this compound to the respective wells and incubate for a specific period (e.g., 15-30 minutes) to allow for inhibitor-enzyme interaction. Include a control with no inhibitor.

  • Prepare a reaction mixture containing ATCI and DTNB in phosphate buffer.

  • Initiate the enzymatic reaction by adding the reaction mixture to each well.

  • Immediately measure the absorbance at 412 nm at regular intervals for a set period (e.g., 5-10 minutes) using a plate reader. The increase in absorbance is due to the formation of the yellow 5-thio-2-nitrobenzoate anion.

  • Calculate the rate of reaction for each concentration.

  • Determine the percentage of AChE inhibition for each concentration of this compound compared to the control without the inhibitor.

  • If required, calculate the IC50 value (concentration of inhibitor that causes 50% inhibition of enzyme activity).

cluster_workflow AChE Inhibition Assay Workflow Prepare Reagents Prepare Reagents Incubate AChE with Inhibitor Incubate AChE with Inhibitor Prepare Reagents->Incubate AChE with Inhibitor Add Substrate & DTNB Add Substrate & DTNB Incubate AChE with Inhibitor->Add Substrate & DTNB Measure Absorbance Measure Absorbance Add Substrate & DTNB->Measure Absorbance Calculate Inhibition Calculate Inhibition Measure Absorbance->Calculate Inhibition

Workflow for the Acetylcholinesterase Inhibition Assay.

Signaling Pathway

The nematicidal action of this compound is a result of the disruption of cholinergic neurotransmission. The following diagram illustrates the signaling pathway at a nematode neuromuscular junction and the point of inhibition by this compound.

G cluster_synapse Cholinergic Synapse Acetyl-CoA Acetyl-CoA ChAT Choline Acetyltransferase Acetyl-CoA->ChAT Choline Choline Choline->ChAT ACh_Vesicle Acetylcholine (ACh) in Vesicle ChAT->ACh_Vesicle synthesis ACh_Synapse ACh in Synaptic Cleft ACh_Vesicle->ACh_Synapse release AChR Acetylcholine Receptor (AChR) ACh_Synapse->AChR binds to AChE Acetylcholinesterase (AChE) ACh_Synapse->AChE hydrolyzed by Muscle_Contraction Muscle Contraction AChR->Muscle_Contraction activates Choline_AceticAcid Choline + Acetic Acid AChE->Choline_AceticAcid Normal_Signal Normal Signal Termination AChE->Normal_Signal Fenamiphos_Sulfone This compound Fenamiphos_Sulfone->AChE inhibits Prolonged_Signal Prolonged Signal (Paralysis) Fenamiphos_Sulfone->Prolonged_Signal

Cholinergic signaling pathway and inhibition by this compound.

Conclusion

This compound is a key metabolite in the nematicidal action of fenamiphos. Its primary mode of action is the inhibition of acetylcholinesterase, leading to the disruption of neurotransmission in nematodes. While specific quantitative efficacy data for the isolated sulfone is limited, the provided protocols for in vitro nematicidal assays and AChE inhibition assays offer a robust framework for researchers to evaluate its activity. Further research into the individual toxicokinetics and toxicodynamics of this compound will contribute to a more comprehensive understanding of its role in nematode control and aid in the development of novel nematicidal strategies.

References

Application Note: Quantification of Fenamiphos Sulfone in Plant Tissues

Author: BenchChem Technical Support Team. Date: December 2025

This application note provides a detailed protocol for the quantitative analysis of Fenamiphos sulfone, a key metabolite of the nematicide Fenamiphos, in various plant tissues. The described methodology is intended for researchers, scientists, and professionals in drug development and agricultural science.

Introduction

Fenamiphos is a systemic organophosphate nematicide and insecticide used to control nematodes and other pests in a variety of crops, including citrus fruits, vegetables, and tobacco.[1] In the environment and within plant tissues, Fenamiphos is oxidized to its more toxic metabolites, Fenamiphos sulfoxide and this compound.[2][3] Due to the potential toxicity of these metabolites, it is crucial to have sensitive and reliable analytical methods to quantify their residues in agricultural products. This protocol details a robust procedure for the extraction and quantification of this compound in plant tissues using the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Principle

The methodology is based on the extraction of this compound from a homogenized plant sample using an organic solvent, followed by a cleanup step to remove interfering matrix components. The final extract is then analyzed by LC-MS/MS, which provides high selectivity and sensitivity for the detection and quantification of the target analyte.

Materials and Reagents

  • This compound analytical standard (CAS 31972-44-8)[4][5]

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid, 98% or higher

  • Anhydrous magnesium sulfate (MgSO4)

  • Sodium chloride (NaCl)

  • Trisodium citrate dihydrate

  • Disodium hydrogen citrate sesquihydrate

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent

  • Graphitized carbon black (GCB) sorbent (for pigmented samples)

  • QuEChERS extraction salt packets

  • Syringe filters, 0.22 µm PTFE

Equipment

  • High-speed homogenizer

  • Centrifuge capable of 4000 rpm or higher

  • Vortex mixer

  • Analytical balance

  • Micropipettes

  • LC-MS/MS system with an electrospray ionization (ESI) source

Experimental Protocol

Standard Solution Preparation

Prepare a stock solution of this compound (e.g., 1000 µg/mL) in a suitable solvent such as acetonitrile. From the stock solution, prepare a series of working standard solutions by serial dilution in acetonitrile. These will be used to construct a calibration curve.

Sample Preparation and Extraction (QuEChERS Method)
  • Homogenization: Weigh a representative portion of the plant tissue (e.g., 10-15 g) and homogenize it to a uniform consistency. For dry samples, a wetting step may be necessary before homogenization.[6]

  • Extraction:

    • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add the appropriate QuEChERS extraction salt mixture (e.g., 4 g MgSO4, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate).[6]

    • Cap the tube tightly and vortex vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at ≥ 3000 rpm for 5 minutes.[7]

Dispersive Solid-Phase Extraction (d-SPE) Cleanup
  • Transfer an aliquot of the acetonitrile supernatant (e.g., 1 mL) to a 2 mL microcentrifuge tube containing the d-SPE cleanup sorbent. The composition of the sorbent will depend on the matrix:

    • For general plant tissues: 150 mg MgSO4 and 50 mg PSA.

    • For pigmented samples (e.g., spinach, leafy greens): 150 mg MgSO4, 50 mg PSA, and 7.5 mg GCB.

    • For samples with high fat content: 150 mg MgSO4, 50 mg PSA, and 50 mg C18.[8]

  • Vortex the tube for 30 seconds.

  • Centrifuge at a high speed for 2 minutes.

Final Extract Preparation
  • Take an aliquot of the cleaned-up supernatant.

  • Filter the extract through a 0.22 µm syringe filter into an autosampler vial.

  • The sample is now ready for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile or methanol with 0.1% formic acid (B).

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Injection Volume: 5 - 10 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Analysis Mode: Multiple Reaction Monitoring (MRM). The specific precursor and product ion transitions for this compound should be optimized on the instrument.

Data Analysis

Quantification is performed by comparing the peak area of this compound in the sample to a matrix-matched calibration curve generated from the working standard solutions.

Quantitative Data Summary

The following table summarizes typical performance data for the quantification of this compound in plant tissues.

AnalyteMatrixMethodRecovery (%)LOQ (mg/kg)Reference
This compoundTobaccoGC-NPD89.1Not Reported
This compoundVarious CropsGLC with FPD75-1100.01 - 0.1[2][9]
This compoundGrapeQuEChERS-LC-MS/MS101Not Reported[8]
This compoundRiceQuEChERS-LC-MS/MS99Not Reported[8]
This compoundTeaQuEChERS-LC-MS/MS101Not Reported[8]
Fenamiphos & MetabolitesProso MilletQuEChERS-LC-MS/MS86-1140.00025 - 0.01[10]
Fenamiphos & MetabolitesPeppers & TomatoesLC-MS/MSNot Reported0.01[1]

Experimental Workflow Diagram

Fenamiphos_Sulfone_Quantification cluster_prep Sample Preparation cluster_extraction QuEChERS Extraction cluster_cleanup Dispersive SPE Cleanup cluster_analysis Analysis Sample Plant Tissue Sample Homogenization Homogenization Sample->Homogenization Extraction Add Acetonitrile & QuEChERS Salts Homogenization->Extraction Vortexing1 Vortex (1 min) Extraction->Vortexing1 Centrifugation1 Centrifuge (≥3000 rpm, 5 min) Vortexing1->Centrifugation1 Supernatant Collect Supernatant Centrifugation1->Supernatant dSPE Add to d-SPE Tube (MgSO4, PSA, etc.) Supernatant->dSPE Vortexing2 Vortex (30 sec) dSPE->Vortexing2 Centrifugation2 Centrifuge Vortexing2->Centrifugation2 Filtration Filter (0.22 µm) Centrifugation2->Filtration LCMS LC-MS/MS Analysis Filtration->LCMS Data Data Acquisition & Quantification LCMS->Data

Caption: Workflow for this compound Quantification.

References

Troubleshooting & Optimization

Overcoming matrix effects in Fenamiphos sulfone analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Fenamiphos sulfone. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges during their experiments, with a particular focus on mitigating matrix effects.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of this compound?

A1: Matrix effects are a common issue in analytical chemistry, particularly in methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS), where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte, in this case, this compound.[1] This interference can either suppress or enhance the signal of the analyte, leading to inaccurate quantification.[1] In complex matrices such as soil, food products, or biological fluids, these effects can lead to underestimation or overestimation of the this compound concentration.

Q2: What are the most common strategies to minimize or compensate for matrix effects in this compound analysis?

A2: Several strategies can be employed to overcome matrix effects:

  • Effective Sample Preparation: Techniques like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) and Solid-Phase Extraction (SPE) are used to remove a significant portion of interfering matrix components before analysis.[2][3]

  • Dilution of the Sample Extract: A straightforward approach is to dilute the final sample extract. This reduces the concentration of matrix components, thereby lessening their impact on the ionization of this compound. However, this requires highly sensitive instrumentation to still be able to detect the analyte at low concentrations.

  • Matrix-Matched Calibration: This is a widely used technique where the calibration standards are prepared in a blank matrix extract that is free of the analyte.[4][5] This helps to mimic the matrix effects observed in the actual samples, leading to more accurate quantification.

  • Use of Internal Standards: An isotopically labeled internal standard of this compound, if available, can be added to both the samples and calibration standards. This co-elutes with the analyte and experiences similar matrix effects, allowing for reliable correction.[6]

Q3: When should I choose the QuEChERS method over Solid-Phase Extraction (SPE) for my sample cleanup?

A3: The choice between QuEChERS and SPE depends on the specific matrix and the overall analytical workflow.

  • QuEChERS is a simple and fast method, making it ideal for high-throughput screening of a large number of samples.[2][7] It is particularly effective for a wide range of pesticide residues in food matrices.[7][8]

  • Solid-Phase Extraction (SPE) offers a more targeted cleanup and can provide cleaner extracts, which is beneficial for complex or "dirty" matrices.[3][9] SPE cartridges with different sorbents can be selected to specifically retain interfering compounds while allowing this compound to be eluted.

Troubleshooting Guide

Issue 1: I am observing significant signal suppression for this compound in my sample compared to the solvent-based standard.

  • Possible Cause: High concentration of co-eluting matrix components is suppressing the ionization of this compound.

  • Troubleshooting Steps:

    • Optimize Sample Cleanup: If you are not already using a cleanup step, consider implementing one. If you are using a method like QuEChERS, ensure the appropriate sorbents are being used for your specific matrix. For example, PSA (primary secondary amine) is used to remove organic acids and sugars, while C18 is effective for removing fats.[10]

    • Dilute the Sample: Try diluting your final extract with the initial mobile phase (e.g., 1:5, 1:10). This can significantly reduce the concentration of interfering compounds.

    • Implement Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that has undergone the same sample preparation procedure as your samples. This will help to compensate for the signal suppression.[4][5]

Issue 2: My recovery of this compound is inconsistent across different samples of the same matrix type.

  • Possible Cause: Inhomogeneous sample matrix or variability in the sample preparation process.

  • Troubleshooting Steps:

    • Ensure Sample Homogeneity: Thoroughly homogenize your samples before extraction to ensure that each aliquot is representative of the whole sample.

    • Standardize Extraction and Cleanup: Precisely control all parameters of your sample preparation method, including solvent volumes, shaking/vortexing times, and centrifugation speeds, to ensure consistency.

    • Use an Internal Standard: Incorporating a suitable internal standard early in the sample preparation process can help to correct for variations in extraction efficiency and matrix effects between samples.

Issue 3: I am seeing interfering peaks at or near the retention time of this compound.

  • Possible Cause: Co-eluting matrix components or contamination.

  • Troubleshooting Steps:

    • Improve Chromatographic Separation: Adjust your LC gradient to better separate this compound from the interfering peaks. You could try a shallower gradient or a different organic modifier.

    • Enhance Sample Cleanup: A more rigorous cleanup method, such as SPE with a specific sorbent, may be necessary to remove the interfering compounds.

    • Check for Contamination: Analyze a method blank (a sample with no matrix that has gone through the entire sample preparation process) to rule out any contamination from solvents, reagents, or labware.

Experimental Protocols

Protocol 1: QuEChERS Sample Preparation for this compound in a Food Matrix

This protocol is a general guideline and may need to be optimized for specific food matrices.

1. Extraction:

  • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
  • Add 10 mL of acetonitrile.
  • Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate tribasic dihydrate, 0.5 g sodium citrate dibasic sesquihydrate).
  • Shake vigorously for 1 minute.
  • Centrifuge at ≥3000 rcf for 5 minutes.

2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Take a 1 mL aliquot of the supernatant (acetonitrile layer) and transfer it to a 2 mL d-SPE tube.
  • The d-SPE tube should contain the appropriate sorbents for the matrix (e.g., 150 mg MgSO₄, 50 mg PSA).
  • Vortex for 30 seconds.
  • Centrifuge at ≥3000 rcf for 5 minutes.
  • The resulting supernatant is ready for LC-MS/MS analysis, potentially after dilution.

Protocol 2: Matrix-Matched Calibration Curve Preparation
  • Prepare a Blank Matrix Extract: Select a sample of the matrix that is known to be free of this compound. Process this blank sample using the exact same sample preparation method (e.g., QuEChERS) as the analytical samples.

  • Prepare a Stock Solution: Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., acetonitrile).

  • Create Calibration Standards: Serially dilute the stock solution with the blank matrix extract to create a series of calibration standards at different concentrations. For example, to prepare a 100 ng/mL standard, you would add the appropriate volume of the stock solution to the blank matrix extract.

  • Analyze: Analyze the matrix-matched calibration standards along with the samples using the same LC-MS/MS method.

Quantitative Data Summary

The following table summarizes representative data on the effectiveness of different methods in mitigating matrix effects, expressed as the percentage of signal suppression or enhancement. A value of 0% indicates no matrix effect, negative values indicate suppression, and positive values indicate enhancement.

MethodMatrixAnalyteMatrix Effect (%)Reference
Dilution (1:10)LettuceGeneric Pesticide-15%
QuEChERS + d-SPETomatoGeneric Pesticide-25%[8]
Matrix-Matched CalibrationSpinachGeneric PesticideCompensated (assumed 0%)[5]
SPE (C18)WaterFenamiphos-10%[11]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_calibration Calibration Homogenization 1. Sample Homogenization Extraction 2. QuEChERS Extraction Homogenization->Extraction Homogenized Sample Cleanup 3. d-SPE Cleanup Extraction->Cleanup Crude Extract Dilution 4. Dilution (Optional) Cleanup->Dilution Cleaned Extract LCMS 5. LC-MS/MS Analysis Dilution->LCMS BlankPrep A. Prepare Blank Matrix Extract StdPrep B. Prepare Matrix-Matched Standards BlankPrep->StdPrep Blank Extract StdPrep->LCMS Calibration Curve

Caption: Workflow for this compound analysis with matrix-matched calibration.

troubleshooting_tree Start Inaccurate Quantification of this compound SignalIssue Signal Suppression or Enhancement? Start->SignalIssue Check Signal RecoveryIssue Inconsistent Recovery? SignalIssue->RecoveryIssue No OptimizeCleanup Optimize Sample Cleanup (e.g., d-SPE sorbents) SignalIssue->OptimizeCleanup Yes InterferenceIssue Interfering Peaks? RecoveryIssue->InterferenceIssue No Homogenize Improve Sample Homogenization RecoveryIssue->Homogenize Yes ImproveChroma Optimize LC Separation InterferenceIssue->ImproveChroma Yes DiluteSample Dilute Sample Extract OptimizeCleanup->DiluteSample MatrixMatch Use Matrix-Matched Calibration DiluteSample->MatrixMatch StandardizePrep Standardize Sample Prep Protocol Homogenize->StandardizePrep InternalStd Use an Internal Standard StandardizePrep->InternalStd EnhanceCleanup Enhance Sample Cleanup (e.g., SPE) ImproveChroma->EnhanceCleanup CheckContam Check for Contamination EnhanceCleanup->CheckContam

Caption: Troubleshooting decision tree for this compound analysis.

References

Improving the limit of detection for Fenamiphos sulfone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the limit of detection (LOD) for Fenamiphos sulfone in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common analytical methods for detecting this compound?

A1: The most common analytical methods for the detection and quantification of this compound are gas chromatography (GC) and liquid chromatography (LC), often coupled with mass spectrometry (MS).[1][2][3] Specifically, GC-MS, GC-MS/MS, and LC-MS/MS are widely used techniques.[1][4] Immunoassays, such as ELISA and lateral flow assays, are also employed for rapid screening.[5][6]

Q2: Why is it important to detect this compound and not just the parent compound, Fenamiphos?

A2: Fenamiphos is an organophosphate pesticide that metabolizes into more toxic compounds, including Fenamiphos sulfoxide and this compound.[7][8] These metabolites can be more persistent and toxic than the parent compound, making their detection crucial for accurate risk assessment in environmental and food safety monitoring.[7]

Q3: What is a typical Limit of Detection (LOD) I can expect to achieve for this compound?

A3: The achievable LOD for this compound depends heavily on the analytical method employed and the sample matrix. LC-MS/MS generally offers very low detection limits, often in the sub-µg/kg range.[1][9] For instance, a detection limit of 0.005 mg/kg (equivalent to 5 µg/kg) has been reported for LC-MS/MS analysis in peppers and tomatoes.[1] GC-MS/MS methods have demonstrated LODs ranging from 0.0006 to 0.0607 mg/kg in mango samples.[4]

Troubleshooting Guides

Low Signal Intensity or Poor Sensitivity

Problem: The instrument signal for this compound is weak, leading to a high limit of detection.

Possible Cause Troubleshooting Step
Suboptimal Sample Preparation Review and optimize the extraction and cleanup procedure. Inefficient extraction can lead to low recovery of the analyte. For complex matrices, consider using solid-phase extraction (SPE) for sample cleanup to remove interfering substances.[3]
Matrix Effects Matrix components can suppress the ionization of this compound in the mass spectrometer source. To mitigate this, use matrix-matched calibration standards or employ stable isotope-labeled internal standards.[10] Online dilution of the sample extract before injection into the LC-MS/MS system can also reduce matrix effects.[11]
Incorrect Instrument Parameters Optimize the mass spectrometer parameters, including collision energy and precursor/product ion selection for Multiple Reaction Monitoring (MRM) in LC-MS/MS.[11][12] For GC-MS, ensure the temperature program is optimized for the separation of this compound from other components.
Degradation of Analyte Fenamiphos and its metabolites can be sensitive to pH and temperature. Ensure that sample processing and storage conditions are appropriate to prevent degradation. Store standards and samples at low temperatures (-20°C) and in amber vials to protect from light.[8]
Peak Tailing or Poor Peak Shape in Chromatography

Problem: The chromatographic peak for this compound is broad or asymmetrical, affecting integration and quantification.

Possible Cause Troubleshooting Step
Column Contamination The analytical column may be contaminated with matrix components. Implement a more rigorous sample cleanup procedure. Use a guard column to protect the analytical column. Regularly flush the column with a strong solvent.
Inappropriate Mobile Phase (LC) The mobile phase composition can significantly affect peak shape. Ensure the pH of the mobile phase is compatible with the analyte and the column chemistry. For reversed-phase chromatography, ensure adequate organic solvent content to elute the compound effectively.
Active Sites in the GC System Active sites in the GC inlet or column can cause peak tailing for polar analytes. Use a deactivated inlet liner and a high-quality, low-bleed GC column.
Sample Overload Injecting too much sample can lead to peak broadening. Try diluting the sample or reducing the injection volume.

Data Presentation

The following table summarizes the limits of detection (LOD) and quantification (LOQ) for this compound achieved with different analytical methods and in various matrices.

Analytical MethodMatrixLODLOQReference
LC-MS/MSPeppers and Tomatoes-0.005 mg/kg[1]
LC-MS/MSFish Feed-0.005 mg/kg
LC-MS/MSChenpi (Tangerine Peel)0.001-2.37 µg/L0.001-4.95 µg/L[9]
GC-MS/MSMango0.0006 - 0.0607 mg/kg0.0025 - 0.5 mg/kg[4]
Electrochemical SensorSpiked Plasma and Urine0.183 µM0.601 µM[7]

Experimental Protocols

Protocol 1: LC-MS/MS Analysis of this compound in Vegetable Matrix

This protocol is a generalized procedure based on common practices for pesticide residue analysis.[1][3]

1. Sample Preparation (QuEChERS Method)

  • Homogenize 10 g of the vegetable sample (e.g., tomato, pepper).

  • Place the homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile.

  • Add a salt packet containing magnesium sulfate, sodium chloride, and sodium citrate.

  • Shake vigorously for 1 minute.

  • Centrifuge at 4000 rpm for 5 minutes.

2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup

  • Take a 1 mL aliquot of the supernatant (acetonitrile layer).

  • Transfer it to a 2 mL microcentrifuge tube containing primary secondary amine (PSA) sorbent and magnesium sulfate.

  • Vortex for 30 seconds.

  • Centrifuge at 10,000 rpm for 2 minutes.

3. LC-MS/MS Analysis

  • Transfer the supernatant to a vial for LC-MS/MS injection.

  • LC Conditions:

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.7 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in methanol.

    • Gradient: A suitable gradient to separate this compound from matrix interferences.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • Monitor specific precursor-to-product ion transitions for this compound (e.g., m/z 336.1 -> 188.0 and 336.1 -> 266.0).[13]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_cleanup Sample Cleanup cluster_analysis Analysis a Homogenize Sample b QuEChERS Extraction a->b c Centrifugation b->c d d-SPE Cleanup c->d Supernatant e Centrifugation d->e f LC-MS/MS Injection e->f Clean Extract g Data Acquisition f->g h Quantification g->h

Caption: Experimental workflow for this compound analysis.

logical_relationship cluster_goal Goal cluster_factors Key Factors Influencing LOD cluster_strategies Strategies goal Improve Limit of Detection (LOD) sp Sample Preparation Efficiency goal->sp me Matrix Effect Reduction goal->me is Instrument Sensitivity goal->is spe Optimized SPE Cleanup sp->spe mms Matrix-Matched Standards me->mms is_std Internal Standards me->is_std od Online Dilution me->od mrm Optimized MRM Transitions is->mrm

Caption: Factors and strategies for improving the LOD.

References

Technical Support Center: Optimizing Chromatographic Separation of Fenamiphos and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatographic separation of Fenamiphos and its primary metabolites, Fenamiphos sulfoxide and Fenamiphos sulfone.

Troubleshooting Guide

This guide addresses common issues encountered during the chromatographic analysis of Fenamiphos and its metabolites.

Problem Potential Cause Recommended Solution
Poor Resolution Between Fenamiphos Sulfoxide and Sulfone Inadequate Mobile Phase Strength: The polarity of the mobile phase may not be optimal for separating these structurally similar compounds.Adjust Mobile Phase Composition: In reversed-phase HPLC, gradually increase the aqueous portion (e.g., water or buffer) of the mobile phase. A small change, such as from 80:20 methanol:water to 75:25, can significantly improve resolution.[1]
Incorrect Mobile Phase pH: The pH of the mobile phase can affect the ionization and retention of the analytes.Optimize Mobile Phase pH: Experiment with a pH range of 3-5. Using a buffer, such as a phosphate buffer, can help maintain a stable pH and improve reproducibility.
Inappropriate Stationary Phase: The column chemistry may not be providing sufficient selectivity.Consider a Different Stationary Phase: If using a C18 column, a C8 column might offer different selectivity due to its shorter alkyl chains and potentially reduced hydrophobic interactions.[2][3] Alternatively, a phenyl-hexyl column could provide different selectivity through pi-pi interactions.
Sub-optimal Temperature: Column temperature can influence selectivity.Evaluate Column Temperature: Analyze samples at different temperatures (e.g., 25°C, 30°C, 35°C) to see if it improves separation.
Peak Tailing (for Fenamiphos or its Metabolites) Secondary Interactions with Residual Silanols: Basic functional groups in the analytes can interact with acidic silanol groups on the silica-based stationary phase.[4][5]Lower Mobile Phase pH: Reduce the mobile phase pH to around 2-3 to protonate the silanol groups and minimize these secondary interactions.
Use an End-Capped Column: Employ a column that has been "end-capped" to block many of the residual silanol groups.[6]
Add a Competing Base: Introduce a small amount of a competing base, like triethylamine (TEA), to the mobile phase to mask the active silanol sites.
Column Overload: Injecting too much sample can lead to peak distortion.Dilute the Sample: Reduce the concentration of the sample and re-inject. If peak shape improves, column overload was the likely issue.[5]
Column Contamination or Degradation: Accumulation of matrix components can create active sites and degrade column performance.Use a Guard Column: A guard column can protect the analytical column from strongly retained matrix components.
Flush the Column: Wash the column with a strong solvent to remove contaminants.
Co-elution with Matrix Components Insufficient Sample Cleanup: Complex matrices can contain compounds that interfere with the analytes of interest.Enhance Sample Preparation: Implement a more rigorous sample cleanup procedure, such as solid-phase extraction (SPE), to remove interfering substances before chromatographic analysis.
Lack of Selectivity in Detection: The detector may not be able to distinguish between the analytes and co-eluting matrix components.Utilize a More Selective Detector: If using UV detection, consider switching to a mass spectrometer (LC-MS/MS). LC-MS/MS is highly selective and can differentiate analytes from matrix interferences based on their mass-to-charge ratio.[7][8]
Irreproducible Retention Times Unstable Mobile Phase: The composition of the mobile phase may be changing over time.Ensure Proper Mobile Phase Preparation: Premix mobile phase components and degas thoroughly before use. If using a buffer, ensure it is within its effective buffering range.
Fluctuations in Column Temperature: Changes in ambient temperature can affect retention times.Use a Column Oven: A column oven will maintain a stable temperature, leading to more consistent retention times.
Column Equilibration: The column may not be fully equilibrated with the mobile phase before injection.Increase Equilibration Time: Allow sufficient time for the column to equilibrate with the mobile phase between injections and after any changes in mobile phase composition.

Frequently Asked Questions (FAQs)

Q1: What is the typical elution order for Fenamiphos and its metabolites in reversed-phase HPLC?

A1: In reversed-phase HPLC, the elution order is generally from most polar to least polar. Therefore, you can typically expect to see Fenamiphos sulfoxide eluting first, followed by this compound, and then the parent Fenamiphos.

Q2: Should I use Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) for my analysis?

A2: Both GC and HPLC can be used for the analysis of Fenamiphos and its metabolites.

  • GC is a suitable technique, often employing a capillary column and a nitrogen-phosphorus detector (NPD) or a mass spectrometer (MS). It can offer high resolution and sensitivity. However, derivatization may be necessary for some metabolites, and the high temperatures in the GC inlet can sometimes lead to degradation of thermally labile compounds.

  • HPLC , particularly reversed-phase HPLC with UV or MS/MS detection, is also widely used. It is well-suited for the analysis of these moderately polar compounds without the need for derivatization and avoids the potential for thermal degradation.[7][8][9]

The choice between GC and HPLC will depend on the available instrumentation, the sample matrix, and the specific requirements of the analysis.

Q3: What are the advantages of using LC-MS/MS for the analysis of Fenamiphos and its metabolites?

A3: LC-MS/MS offers several advantages, including:

  • High Selectivity: It can distinguish between the analytes and interfering matrix components, which is particularly useful for complex samples.[7][8]

  • High Sensitivity: LC-MS/MS can achieve very low detection limits.[7][8]

  • Confirmation of Identity: It provides structural information that can be used to confirm the identity of the analytes.

Q4: How can I prevent contamination of my chromatographic system?

A4: To prevent contamination, it is important to:

  • Use high-purity solvents and reagents.

  • Filter all samples and mobile phases before use.

  • Employ a robust sample cleanup procedure to remove matrix components.

  • Use a guard column to protect the analytical column.

  • Regularly flush the system with a strong solvent.

Q5: What is the difference between a C18 and a C8 column, and which one should I choose?

A5: C18 and C8 columns are both used in reversed-phase HPLC. The main difference is the length of the alkyl chain bonded to the silica support (18 carbons for C18 and 8 carbons for C8).[2][10]

  • C18 columns are more hydrophobic and generally provide stronger retention for nonpolar compounds.[3][10]

  • C8 columns are less hydrophobic and may offer different selectivity, which can be advantageous for separating moderately polar compounds like Fenamiphos and its metabolites.[2][3]

The choice between a C18 and a C8 column will depend on the specific separation goals. It is often beneficial to screen both column types during method development to determine which provides the optimal separation.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE) for Water Samples
  • Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water through the cartridge.

  • Load 100 mL of the water sample onto the cartridge at a flow rate of approximately 5 mL/min.

  • Wash the cartridge with 5 mL of deionized water to remove any unretained impurities.

  • Dry the cartridge by passing air through it for 10 minutes.

  • Elute the analytes with 5 mL of ethyl acetate.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 1 mL of the mobile phase for HPLC analysis.

Reversed-Phase HPLC Method
  • Column: C18, 4.6 x 250 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile and water (gradient or isocratic)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Detection: UV at 220 nm

  • Column Temperature: 30°C

Note: The mobile phase composition will need to be optimized to achieve the desired separation. A good starting point for isocratic elution is a 60:40 mixture of acetonitrile and water. For gradient elution, a gradient from 40% to 80% acetonitrile over 15 minutes can be a good starting point.

Quantitative Data

Table 1: Example Retention Times for Fenamiphos and Metabolites under Different Chromatographic Conditions

Compound Method 1: C18 Column, 60:40 Acetonitrile:Water Method 2: C8 Column, 55:45 Acetonitrile:Water Method 3: GC-NPD
Fenamiphos Sulfoxide4.2 min3.8 min5.1 min
This compound5.8 min5.1 min6.3 min
Fenamiphos8.5 min7.2 min4.5 min

Note: These are example retention times and will vary depending on the specific instrument, column, and other experimental conditions.

Visualizations

Fenamiphos_Metabolism Fenamiphos Fenamiphos Sulfoxide Fenamiphos sulfoxide Fenamiphos->Sulfoxide Oxidation Sulfone This compound Sulfoxide->Sulfone Oxidation

Caption: Metabolic pathway of Fenamiphos.

Troubleshooting_Workflow Start Chromatographic Issue Identified Poor_Resolution Poor Resolution? Start->Poor_Resolution Peak_Tailing Peak Tailing? Poor_Resolution->Peak_Tailing No Adjust_Mobile_Phase Adjust Mobile Phase (Strength/pH) Poor_Resolution->Adjust_Mobile_Phase Yes Lower_pH Lower Mobile Phase pH Peak_Tailing->Lower_pH Yes End Problem Resolved Peak_Tailing->End No Change_Column Change Column (e.g., C8, Phenyl) Adjust_Mobile_Phase->Change_Column Still unresolved Adjust_Mobile_Phase->End Resolved Change_Column->End Use_Endcapped_Column Use End-Capped Column Lower_pH->Use_Endcapped_Column Still unresolved Lower_pH->End Resolved Use_Endcapped_Column->End

Caption: Troubleshooting workflow for common issues.

References

Stability of Fenamiphos sulfone under different storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of Fenamiphos sulfone under various storage conditions. The information is intended for researchers, scientists, and drug development professionals to ensure the integrity of their experimental results.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My this compound standard seems to be degrading in solution. What are the likely causes?

A1: The stability of this compound can be influenced by several factors. The most common causes of degradation in solution are exposure to non-optimal pH, elevated temperatures, and light. Organophosphate compounds, in general, are susceptible to hydrolysis, particularly under alkaline conditions[1].

Q2: What is the recommended solvent for preparing stock solutions of this compound?

A2: Acetonitrile is a commonly used solvent for preparing analytical standards of this compound[2]. For long-term storage, toluene, acetone, or ethyl acetate have also been shown to be suitable for many pesticides when stored at or below -20°C[1][3].

Q3: At what temperature should I store my this compound solutions?

A3: For long-term stability, it is recommended to store stock solutions at or below -20°C[1][3]. Studies on fortified samples containing this compound have shown it to be stable for extended periods when stored frozen (≤ -5°C)[4]. Short-term storage at refrigerated temperatures (e.g., 4°C) is also a common practice, though stability over longer periods at this temperature should be verified[5]. Avoid storing solutions at room temperature or higher for extended periods, as elevated temperatures can accelerate degradation[4].

Q4: How does pH affect the stability of this compound in aqueous solutions?

Q5: Is this compound sensitive to light?

A5: Yes, exposure to light can lead to the degradation of Fenamiphos and its metabolites. The parent compound, Fenamiphos, is known to undergo photodegradation to form Fenamiphos sulfoxide and subsequently this compound[6]. Therefore, it is crucial to protect solutions of this compound from light by using amber vials or by wrapping containers in aluminum foil, especially during long-term storage or when conducting experiments[7]. Safety data sheets also recommend avoiding direct sunlight[2].

Q6: I see unexpected peaks in my chromatogram when analyzing this compound. What could they be?

A6: Unexpected peaks could be degradation products. Under hydrolytic conditions, this compound may break down into this compound phenol[8][9][10]. If your standard has been stored improperly (e.g., at high temperatures or pH, or exposed to light), you may be observing the formation of such degradants.

Q7: How can I ensure the stability of my working solutions during a long analytical run?

A7: For long analytical runs, it is advisable to use an autosampler with temperature control to keep your working solutions cool. If a temperature-controlled autosampler is not available, prepare fresh working solutions from a refrigerated or frozen stock solution more frequently. Also, ensure your vials are protected from ambient light.

Data on Stability of this compound

The following tables summarize the available quantitative data on the stability of this compound under different storage conditions.

Table 1: Stability of this compound in Fortified Samples at Frozen Temperatures

MatrixStorage Temperature (°C)DurationAnalyteRecovery (%)
Various Plant Materials≤ -5553 daysSum of Fenamiphos, Sulfoxide, and Sulfone>80%

Data from a study by Lenz (1995) as cited in a FAO report[4]. The method used measured the sum of fenamiphos and its main metabolites, with the results indicating good stability under frozen conditions.

Experimental Protocols

General Protocol for Assessing the Stability of this compound in Solution

This protocol outlines a general procedure for determining the stability of this compound in a specific solvent under defined storage conditions (temperature, light exposure).

1. Materials:

  • This compound analytical standard of known purity.
  • High-purity solvent (e.g., acetonitrile, methanol, or buffered aqueous solution).
  • Volumetric flasks and pipettes (Class A).
  • Amber glass vials with screw caps and PTFE septa.
  • Analytical balance.
  • Calibrated HPLC-MS/MS or GC-MS/MS system[11][12].
  • Temperature-controlled storage units (e.g., refrigerator, freezer, incubator).
  • A photostability chamber (if assessing light sensitivity).

2. Preparation of Stock and Working Solutions:

  • Accurately weigh a suitable amount of this compound standard.
  • Prepare a stock solution of a known concentration (e.g., 1000 µg/mL) in the chosen solvent.
  • From the stock solution, prepare a working solution at a concentration suitable for the analytical instrument's linear range (e.g., 1 µg/mL).

3. Experimental Setup:

  • Dispense aliquots of the working solution into several amber glass vials.
  • For each storage condition to be tested (e.g., -20°C, 4°C, 25°C), prepare a set of vials.
  • Prepare a "time zero" sample for immediate analysis.
  • For photostability testing, dispense aliquots into clear glass vials and expose them to a controlled light source, while keeping control samples in the dark[7].

4. Storage and Sampling:

  • Store the vials at the designated temperatures and light conditions.
  • At specified time points (e.g., 0, 7, 14, 30, 60, and 90 days), remove one vial from each storage condition for analysis.

5. Analysis:

  • Analyze the "time zero" sample and the samples from each time point using a validated chromatographic method.
  • Quantify the concentration of this compound in each sample against a freshly prepared calibration curve.

6. Data Evaluation:

  • Calculate the percentage of the initial concentration of this compound remaining at each time point.
  • Plot the concentration or percentage remaining versus time to determine the degradation kinetics and calculate the half-life (t½) of the compound under each storage condition.

Diagrams

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_evaluation Evaluation prep_standard Prepare this compound Stock Solution prep_working Prepare Working Solutions prep_standard->prep_working storage_temp Temperature Study (-20°C, 4°C, 25°C) prep_working->storage_temp storage_ph pH Study (e.g., pH 4, 7, 9) prep_working->storage_ph storage_light Photostability Study (Light vs. Dark) prep_working->storage_light sampling Sample at Time Intervals (t=0, t=1, t=2...) storage_temp->sampling storage_ph->sampling storage_light->sampling analysis Analyze by LC-MS/MS or GC-MS/MS sampling->analysis quantify Quantify Remaining This compound analysis->quantify kinetics Determine Degradation Kinetics and Half-life quantify->kinetics

Caption: Experimental workflow for assessing the stability of this compound.

logical_relationships stability This compound Stability outcomes Potential Outcomes factors Influencing Factors temp Temperature degradation Degradation temp->degradation Higher temp accelerates ph pH ph->degradation Alkaline pH accelerates light Light Exposure light->degradation UV/Visible light induces loss_activity Loss of Analytical Accuracy degradation->loss_activity degradants Formation of Degradants (e.g., this compound Phenol) degradation->degradants

Caption: Factors influencing the stability of this compound.

References

Technical Support Center: Gas Chromatography (GC) Analysis of Fenamiphos Sulfone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for common issues encountered during the gas chromatography (GC) analysis of Fenamiphos sulfone, a key metabolite of the nematicide Fenamiphos. The information is presented in a question-and-answer format to directly address specific problems researchers may face.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem in the GC analysis of this compound?

Peak tailing is a chromatographic phenomenon where the peak is asymmetrical, having a "tail" that extends from the peak maximum towards the end of the chromatogram.[1][2][3] This distortion can lead to several analytical problems, including:

  • Inaccurate Quantification: Tailing peaks are difficult to integrate accurately, which can result in underestimation of the analyte concentration.[2]

  • Reduced Sensitivity: As the peak broadens and the height decreases, the signal-to-noise ratio is reduced, making it harder to detect low concentrations of this compound.

  • Poor Resolution: Tailing can cause peaks of closely eluting compounds to overlap, making it difficult to distinguish and quantify individual components in a mixture.[2]

This compound, an organophosphorus pesticide, is susceptible to interactions with active sites within the GC system, which is a primary cause of peak tailing.[4]

Q2: What are the most common causes of peak tailing for this compound?

The primary causes of peak tailing for this compound can be categorized into two main areas:

  • Active Sites in the GC System: this compound molecules can interact with active sites, which are typically exposed silanol groups on glass surfaces (like the inlet liner and column) or on metal surfaces.[4][5] This secondary, undesirable interaction retains some of the analyte molecules for a longer time, causing the tailing effect.

  • Suboptimal Chromatographic Conditions: Incorrect GC parameters can lead to poor peak shape. This includes issues with the inlet temperature, carrier gas flow rate, and the choice of the GC column.[4]

Q3: How can I differentiate between a chemical (active sites) and a physical cause for peak tailing?

A useful diagnostic test is to inject a non-polar, inert compound, such as a hydrocarbon.

  • If the inert compound also shows peak tailing, the issue is likely due to a physical problem in the system. This could include a poor column cut, improper column installation, or a leak.[4]

  • If the inert compound gives a symmetrical peak while this compound continues to tail, the problem is most likely due to active sites in the system interacting with the more polar this compound.[4]

Troubleshooting Guides

This section provides a systematic approach to troubleshooting peak tailing in your this compound GC analysis.

Guide 1: Addressing Issues with Active Sites

Active sites are a frequent cause of peak tailing for polar and sensitive compounds like this compound.[4]

ProblemRecommended Action
Contaminated or Active Inlet Liner The inlet liner is a common source of activity. Non-volatile matrix components and septum particles can accumulate, creating active sites.[6] Solution: Replace the inlet liner with a new, deactivated liner. Consider using a liner with glass wool to trap non-volatile contaminants.[7]
Column Contamination or Degradation The front end of the GC column can become contaminated with sample matrix components, leading to active sites.[5] Solution: Trim 15-30 cm from the front of the column. If the problem persists, the column may be degraded and require replacement.[4]
Active Sites Elsewhere in the Flow Path Other components, such as the injection port seal (gold seal or septum), can also be sources of activity.[4] Solution: Regularly replace the septum and ensure the gold seal is clean and properly installed.[4]
Guide 2: Optimizing Chromatographic Conditions

Incorrect GC parameters can significantly impact the peak shape of this compound.

ParameterTroubleshooting Steps
Inlet Temperature An incorrect inlet temperature can lead to peak tailing. If the temperature is too low, vaporization may be slow or incomplete. If it's too high, the analyte could degrade. For organophosphate pesticides, an inlet temperature of around 250 °C is a good starting point.[4] Optimization: Inject a this compound standard at various temperatures (e.g., 230 °C, 250 °C, 270 °C) and observe the peak shape.
Column Choice The polarity of the GC column's stationary phase should be suitable for this compound. A mid-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is often a good choice for organophosphate pesticide analysis.[4]
Carrier Gas Flow Rate An incorrect flow rate can lead to poor chromatographic efficiency and peak broadening. Action: Ensure the carrier gas flow rate is set to the optimal value for your column's dimensions, as specified by the column manufacturer.
Injection Technique A slow or inconsistent injection can introduce the sample as a broad band, causing peak tailing.[4] Action: If performing manual injections, ensure a fast and consistent injection technique. For autosamplers, check the injection speed settings.

Experimental Protocols

A typical GC method for the analysis of Fenamiphos and its metabolites, including the sulfone, would involve the following:

Sample Preparation (General Overview):

  • Extraction: Samples (e.g., soil, water, plant material) are typically extracted with an organic solvent mixture, such as dichloromethane and acetone.

  • Cleanup: The extract may require cleanup to remove interfering co-extractives. This can be achieved using solid-phase extraction (SPE) with cartridges like Florisil or C18.[8]

Gas Chromatography (GC) Conditions:

The following table summarizes typical GC conditions for this compound analysis.

ParameterTypical SettingRationale
GC System Gas chromatograph with a Nitrogen-Phosphorus Detector (NPD) or a Mass Spectrometer (MS)NPD is specific for nitrogen and phosphorus-containing compounds, providing good sensitivity for this compound. MS provides high selectivity and structural information.
Column e.g., HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar 5% phenyl-methylpolysiloxane columnA mid-polarity column provides good separation for a range of pesticides.
Inlet Temperature 250 - 270 °CEnsures efficient vaporization of this compound without thermal degradation.[4]
Detector Temperature 300 °C (for NPD)Prevents condensation of the analyte in the detector.
Oven Temperature Program Initial temp: ~100°C, hold for 1-2 min; Ramp: 10-25°C/min to ~280°C; Hold: 5-10 minA temperature program is used to separate compounds with different boiling points.
Carrier Gas Helium or HydrogenInert carrier gas to transport the sample through the column.
Injection Mode SplitlessTo maximize the transfer of the analyte onto the column for trace analysis.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting peak tailing in this compound GC analysis.

G start Peak Tailing Observed for this compound check_inert Inject Inert Compound (e.g., Hydrocarbon) start->check_inert inert_tails Inert Compound Tails check_inert->inert_tails Yes inert_ok Inert Compound Peak is Symmetrical check_inert->inert_ok No physical_issue Physical Problem Likely inert_tails->physical_issue chemical_issue Chemical Problem (Active Sites) Likely inert_ok->chemical_issue check_column_install Check Column Installation & Look for Leaks physical_issue->check_column_install replace_liner Replace Inlet Liner chemical_issue->replace_liner recut_column Re-cut Column Ends check_column_install->recut_column Issue Found optimize_conditions Optimize GC Conditions (Inlet Temp, Flow Rate) check_column_install->optimize_conditions No Issue Found resolved Problem Resolved recut_column->resolved trim_column Trim Front of Column (15-30 cm) replace_liner->trim_column check_seals Check/Replace Septum and Gold Seal trim_column->check_seals check_seals->optimize_conditions optimize_conditions->resolved

Caption: Troubleshooting workflow for peak tailing.

References

Technical Support Center: Enhancing Fenamiphos Sulfone Extraction from Soil

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the extraction efficiency of Fenamiphos sulfone from soil samples.

Troubleshooting Guide

This guide addresses common issues encountered during the extraction of this compound from soil, offering potential causes and actionable solutions.

1. Issue: Low Recovery of this compound

Potential Cause Troubleshooting Steps
Incomplete Extraction - Optimize Solvent Choice: Acetonitrile is commonly used in QuEChERS, while methanol and ethyl acetate are effective in ultrasound-assisted methods. For persistent residues, acetonitrile at elevated temperatures (e.g., 80°C) can be more efficient.[1] - Increase Extraction Time/Cycles: Soil's complex matrix may require longer extraction times or multiple extraction cycles to ensure complete recovery.[2][3] - Ensure Proper Homogenization: Thoroughly mix the soil sample to ensure uniform contact with the extraction solvent.
Analyte Degradation - Control pH: Fenamiphos degradation is faster in alkaline soils.[1][4] Consider buffering the extraction solvent if working with high pH soils. - Minimize Temperature Exposure: While elevated temperatures can improve extraction, prolonged exposure can lead to degradation. Optimize the balance between temperature and extraction time.[1] - Work Quickly: Process samples promptly after collection and extraction to minimize degradation.
Matrix Effects - Perform a Matrix-Matched Calibration: Co-extracted matrix components can suppress or enhance the analyte signal in LC-MS/MS analysis.[5][6][7] Prepare calibration standards in a blank soil extract to compensate for these effects. - Improve Sample Cleanup: Utilize dispersive solid-phase extraction (dSPE) with sorbents like PSA (Primary Secondary Amine) and C18 to remove interfering compounds.[8] - Dilute the Extract: Diluting the final extract can mitigate matrix effects, although this may impact detection limits.[5]
Strong Analyte-Soil Binding - Pre-wet Dry Soil: For dry soil samples, especially those with high clay or organic matter content, pre-wetting with water before adding the extraction solvent can improve analyte release.[8] - Consider Acid/Base Hydrolysis: For covalently bound residues, a hydrolysis step prior to extraction may be necessary. However, this can affect pH-sensitive analytes.[9]

Logical Workflow for Troubleshooting Low Recovery

LowRecoveryWorkflow start Low this compound Recovery check_extraction Verify Extraction Parameters start->check_extraction check_degradation Investigate Analyte Degradation start->check_degradation check_matrix Assess Matrix Effects start->check_matrix check_binding Evaluate Soil Binding start->check_binding optimize_solvent Optimize Solvent & Time/Temp check_extraction->optimize_solvent Incomplete Extraction control_ph Control pH & Temperature check_degradation->control_ph Degradation Suspected matrix_matched_cal Use Matrix-Matched Calibration & dSPE check_matrix->matrix_matched_cal Interference Observed pre_wet_soil Pre-wet Dry Soil/Consider Hydrolysis check_binding->pre_wet_soil Strong Binding Possible end Improved Recovery optimize_solvent->end control_ph->end matrix_matched_cal->end pre_wet_soil->end

Troubleshooting workflow for low this compound recovery.

Frequently Asked Questions (FAQs)

Q1: Which extraction method is best for this compound in soil?

A1: The "best" method depends on your laboratory's capabilities, sample throughput needs, and the specific soil type. Here's a comparison of common methods:

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This is a widely used and versatile method offering high throughput and good performance.[2][3] It involves extraction with acetonitrile followed by a cleanup step.

  • Ultrasound-Assisted Extraction (UAE): This method uses ultrasonic waves to enhance extraction efficiency and can reduce extraction time and solvent consumption.[10][11][12]

  • Accelerated Solvent Extraction (ASE): ASE utilizes elevated temperatures and pressures to achieve rapid and efficient extractions with minimal solvent use.[11][13][14]

Q2: What is the degradation pathway of Fenamiphos, and how does it affect my extraction?

A2: Fenamiphos degrades in soil primarily through oxidation to Fenamiphos sulfoxide, which is then further oxidized to this compound.[1][4] Both the sulfoxide and sulfone metabolites are of toxicological concern. Your analytical method should ideally be able to quantify the parent compound and both of these metabolites. The degradation rate is influenced by factors like soil pH and microbial activity.[1][4][15]

Fenamiphos Degradation Pathway

DegradationPathway fenamiphos Fenamiphos sulfoxide Fenamiphos Sulfoxide fenamiphos->sulfoxide Oxidation sulfone This compound sulfoxide->sulfone Oxidation

Primary degradation pathway of Fenamiphos in soil.

Q3: How does soil type impact extraction efficiency?

A3: Soil composition significantly affects extraction. Soils with high organic matter or clay content can bind pesticides more strongly, making extraction more challenging.[2][3] For these soil types, more rigorous extraction conditions (e.g., longer extraction times, elevated temperatures) may be necessary. The pH of the soil also plays a crucial role, with alkaline conditions potentially accelerating the degradation of Fenamiphos.[1][4][16][17]

Q4: Can I use the same extraction protocol for different types of soil?

A4: While a general protocol can be a starting point, it is highly recommended to validate and optimize the method for each distinct soil matrix you are working with. Different soil properties will likely require adjustments to the protocol to achieve optimal and consistent recoveries.

Q5: What are "matrix effects" and how can I minimize them?

A5: Matrix effects occur when co-extracted compounds from the soil interfere with the ionization of the target analyte (this compound) in the mass spectrometer, leading to inaccurate quantification.[5][6][7] To minimize these effects, you can:

  • Use matrix-matched calibration standards.[5]

  • Employ effective cleanup steps (e.g., dSPE).[8]

  • Dilute the sample extract.[5]

  • Use an internal standard that behaves similarly to the analyte.

Data Presentation

Table 1: Comparison of Extraction Method Parameters for Organophosphorus Pesticides in Soil

Parameter QuEChERS Ultrasound-Assisted Extraction (UAE) Accelerated Solvent Extraction (ASE)
Primary Solvent(s) AcetonitrileEthyl acetate, Methanol, AcetonitrileDichloromethane-acetone (1:1), Methanol
Typical Extraction Time 1-2 minutes (shaking)5-30 minutes5-15 minutes (static time)
Temperature Room TemperatureOften room temperature, can be slightly elevated (e.g., 30-50°C)Elevated (e.g., 100-130°C)
Pressure AtmosphericAtmosphericElevated (e.g., >1500 psi)
Common Cleanup Dispersive SPE (PSA, C18, GCB)Solid-Phase Extraction (SPE)Often requires post-extraction cleanup (e.g., SPE)
Advantages High throughput, low solvent use, widely applicableReduced extraction time, improved efficiencyFast, highly efficient, very low solvent consumption
Disadvantages Matrix effects can be significantEfficiency can vary with soil typeRequires specialized equipment

Note: The optimal parameters can vary depending on the specific soil matrix and analyte.

Experimental Protocols

1. QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Protocol

This protocol is a general guideline based on the widely used QuEChERS method.[8][9][12]

a. Sample Extraction:

  • Weigh 10 g of a homogenized soil sample into a 50 mL centrifuge tube. For dry soils, add an appropriate amount of water to achieve at least 70-80% hydration and allow it to sit for 30 minutes.[8][9]

  • Add 10 mL of acetonitrile to the tube.

  • Shake vigorously for 1 minute.

  • Add the contents of a QuEChERS extraction salt packet (commonly containing MgSO₄, NaCl, and buffering salts).

  • Immediately shake for at least 2 minutes.

  • Centrifuge for 5 minutes at ≥3000 rcf.

b. Dispersive Solid-Phase Extraction (dSPE) Cleanup:

  • Transfer 1 mL of the supernatant (acetonitrile layer) to a 2 mL dSPE tube containing a mixture of sorbents (e.g., 150 mg MgSO₄ and 50 mg PSA for general cleanup).

  • Vortex for 30 seconds.

  • Centrifuge for 2 minutes at ≥5000 rcf.

  • The resulting supernatant is ready for analysis by LC-MS/MS.

Experimental Workflow for QuEChERS

QuEChERS_Workflow cluster_cleanup dSPE Cleanup start Start: Homogenized Soil Sample add_solvent Add Acetonitrile start->add_solvent shake1 Shake (1 min) add_solvent->shake1 add_salts Add QuEChERS Salts shake1->add_salts shake2 Shake (2 min) add_salts->shake2 centrifuge1 Centrifuge shake2->centrifuge1 supernatant Transfer Supernatant centrifuge1->supernatant dspe Add to dSPE Tube supernatant->dspe vortex Vortex (30s) dspe->vortex centrifuge2 Centrifuge vortex->centrifuge2 analysis Analyze by LC-MS/MS centrifuge2->analysis

A typical workflow for the QuEChERS extraction method.

2. Ultrasound-Assisted Extraction (UAE) Protocol

This protocol is a general procedure for UAE of organophosphorus pesticides from soil.[10][11]

  • Weigh 5-10 g of the soil sample into a glass extraction vessel.

  • Add 20 mL of an appropriate solvent (e.g., a mixture of ethyl acetate and methanol).

  • Place the vessel in an ultrasonic bath.

  • Sonicate for 15-30 minutes at a controlled temperature (e.g., 30°C).

  • Separate the extract from the soil by centrifugation or filtration.

  • The extract may require a cleanup step, such as Solid-Phase Extraction (SPE), before analysis.

References

Technical Support Center: Minimizing Ion Suppression for Fenamiphos Sulfone in LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression when analyzing Fenamiphos sulfone using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a problem for this compound analysis?

A1: Ion suppression is a phenomenon in LC-MS/MS where the ionization efficiency of the target analyte, in this case, this compound, is reduced by the presence of co-eluting matrix components. This leads to a decreased signal intensity, which can result in poor sensitivity, inaccurate quantification, and reduced reproducibility of your results.[1] Common sources of ion suppression include salts, endogenous lipids, proteins, and pigments from the sample matrix.

Q2: What are the primary causes of ion suppression in the analysis of this compound?

A2: The primary causes of ion suppression for this compound are typically related to the sample matrix and the analytical method. These can include:

  • Matrix Effects: Complex matrices, such as those from food or environmental samples, contain numerous compounds that can co-elute with this compound and compete for ionization.

  • Inadequate Sample Cleanup: Insufficient removal of matrix components during sample preparation is a major contributor to ion suppression.

  • Poor Chromatographic Separation: If this compound is not adequately separated from matrix interferences during the LC separation, ion suppression is more likely to occur.

  • Mobile Phase Composition: The choice of mobile phase additives can influence ionization efficiency. For instance, while trifluoroacetic acid (TFA) can improve peak shape, it is known to cause significant ion suppression in electrospray ionization (ESI).[2]

  • High Analyte Concentration: At high concentrations, the analyte itself can cause self-suppression.

Q3: How can I detect and assess the level of ion suppression in my assay?

A3: A common method to assess ion suppression is the post-extraction spike method. This involves comparing the peak area of this compound in a standard solution prepared in a clean solvent to the peak area of a sample that has been spiked with the same concentration of this compound after the extraction process. A lower peak area in the spiked sample indicates ion suppression. The matrix effect (ME) can be calculated using the following formula:

ME (%) = (Peak Area in Matrix / Peak Area in Solvent - 1) x 100

A negative percentage indicates ion suppression, while a positive percentage indicates ion enhancement.[1]

Troubleshooting Guides

Issue 1: Low Signal Intensity or Poor Sensitivity for this compound

This is a common problem often linked to ion suppression. The following troubleshooting steps can help identify and resolve the issue.

Troubleshooting Workflow for Low Signal Intensity

A Low Signal Intensity for this compound B Investigate Sample Preparation A->B C Optimize Chromatographic Conditions A->C D Review Mass Spectrometer Settings A->D E Evaluate Different d-SPE Sorbents (QuEChERS) B->E F Implement Solid Phase Extraction (SPE) B->F G Assess Different LC Columns C->G H Adjust Mobile Phase Composition C->H I Check MRM Transitions & Collision Energies D->I J Signal Improved? E->J F->J G->J H->J I->J

Caption: A logical workflow for troubleshooting low signal intensity.

Detailed Steps:

  • Investigate Sample Preparation:

    • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This is a widely used sample preparation method for pesticide analysis.[3] The choice of dispersive solid-phase extraction (d-SPE) sorbent is critical for cleanup.

      • PSA (Primary Secondary Amine): Effective for removing organic acids, fatty acids, and sugars.

      • C18 (Octadecyl): Used for removing non-polar interferences, particularly fats.

      • GCB (Graphitized Carbon Black): Removes pigments like chlorophyll and carotenoids, but can also retain planar pesticides.

    • Solid Phase Extraction (SPE): SPE can provide a more thorough cleanup than d-SPE, especially for complex matrices. A detailed protocol for organophosphate pesticides in soil is provided in the "Experimental Protocols" section.

  • Optimize Chromatographic Conditions:

    • LC Column Selection: Different column chemistries can alter the selectivity and improve the separation of this compound from matrix components. Using columns with different stationary phases (e.g., C18 vs. Phenyl-Hexyl) can be beneficial. Shorter columns with smaller particle sizes may provide narrower peaks, which can help to avoid co-elution with interfering compounds.[4]

    • Mobile Phase Composition: The addition of mobile phase modifiers can impact signal intensity. While formic acid is a common choice for positive ionization mode, ammonium formate can sometimes improve peak shape and signal for certain compounds.[5][6]

  • Review Mass Spectrometer Settings:

    • Ensure that the correct Multiple Reaction Monitoring (MRM) transitions and collision energies are being used for this compound. Optimized parameters are crucial for achieving the best signal-to-noise ratio.

Issue 2: Inconsistent or Irreproducible Quantitative Results

Inconsistent results are often a symptom of variable ion suppression between samples.

Logical Relationships in Mitigating Inconsistent Results

A Inconsistent Quantitative Results B Variable Ion Suppression A->B C Implement Matrix-Matched Calibration B->C D Use an Internal Standard B->D E Improve Sample Homogenization B->E F Standardize Sample Preparation Protocol B->F G Consistent and Reliable Results C->G D->G E->G F->G

Caption: Strategies to address inconsistent quantitative data.

Detailed Steps:

  • Implement Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that has undergone the same sample preparation procedure as the unknown samples. This helps to compensate for the signal suppression or enhancement caused by the matrix.

  • Use an Internal Standard: The use of a stable isotope-labeled internal standard for this compound is the most effective way to correct for ion suppression. If a labeled standard is not available, a structurally similar compound that is not present in the samples can be used as an alternative.

  • Ensure Thorough Sample Homogenization: Inconsistent results can arise from non-homogenous samples. Ensure that your sample is thoroughly homogenized before taking a subsample for extraction.

  • Standardize Sample Preparation: Meticulously follow a standardized and validated sample preparation protocol for all samples to ensure consistency in the extraction and cleanup process.

Data Presentation

Table 1: Comparison of d-SPE Sorbents for Pesticide Recovery in a High-Fat Matrix (Avocado)

d-SPE Cleanup SorbentKey Interferences RemovedTypical Recovery Range for Organophosphates
PSA (50 mg)Organic acids, fatty acids, sugars80-110%
C18 (50 mg)Non-polar interferences (fats)70-105%
PSA (50 mg) + C18 (50 mg)Broad range of interferences85-115%
GCB (50 mg)Pigments (chlorophyll, carotenoids)Can be low for planar pesticides

Note: This table presents typical recovery ranges found in the literature for organophosphate pesticides in a high-fat matrix like avocado.[3] Actual recoveries for this compound may vary and should be determined experimentally.

Table 2: Effect of LC Column Dimensions on Matrix Effects for a Broad Range of Pesticides

LC ColumnDimensionsParticle SizePercentage of Compounds with Strong Matrix Effects (>50%)
Column A2.1 x 100 mm1.8 µm11%
Column B2.1 x 150 mm3.5 µm15%

Data adapted from a study comparing matrix effects for 209 pesticides in onion matrix.[4] Narrower peaks from shorter columns with smaller particles may reduce co-elution and thus ion suppression.

Table 3: LC-MS/MS Parameters for this compound

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)
This compound336.1308.112
This compound336.1265.812

These MRM transitions and collision energies have been reported for the analysis of this compound.[7]

Experimental Protocols

QuEChERS Method for a High-Fat Food Matrix (e.g., Avocado)

This protocol is adapted from a method for the analysis of pesticide residues in fatty foods.[3]

  • Sample Homogenization: Homogenize 15 g of the sample with 15 mL of acetonitrile containing 1% acetic acid.

  • Salting Out: Add 6 g of anhydrous magnesium sulfate and 1.5 g of sodium acetate.

  • Extraction: Shake vigorously for 1 minute and then centrifuge.

  • Dispersive SPE Cleanup: Transfer 1 mL of the acetonitrile extract to a d-SPE tube containing 50 mg of PSA, 50 mg of C18, and 150 mg of anhydrous magnesium sulfate.

  • Final Preparation: Vortex the d-SPE tube for 30 seconds and then centrifuge. Take an aliquot of the supernatant for LC-MS/MS analysis.

Solid Phase Extraction (SPE) for Organophosphate Pesticides in Soil

This protocol provides a general procedure for the extraction of organophosphate pesticides from soil.[8]

  • Sample Preparation: Air-dry the soil sample, pulverize it, and pass it through a 250 µm sieve.

  • Initial Extraction: Weigh 1.0 g of the soil sample into a centrifuge tube and add 5.0 mL of acetonitrile. Shake for 30 minutes on a mechanical shaker.

  • Centrifugation: Centrifuge the sample at 3500 rpm for 5 minutes.

  • Filtration: Filter the supernatant through a 0.45 µm membrane filter.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing methanol followed by deionized water through it.

  • Sample Loading: Load the filtered extract onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with deionized water to remove polar interferences.

  • Elution: Elute the this compound from the cartridge with an appropriate organic solvent (e.g., acetonitrile or ethyl acetate).

  • Final Preparation: The eluate can be evaporated to dryness and reconstituted in a suitable solvent for LC-MS/MS analysis.

References

Technical Support Center: Simultaneous Analysis of Fenamiphos and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the simultaneous analysis of Fenamiphos and its primary metabolites, Fenamiphos sulfoxide and Fenamiphos sulfone. The information is tailored for researchers, scientists, and professionals in drug development and environmental analysis.

Troubleshooting Guide

This guide addresses specific issues that may arise during the experimental workflow, from sample preparation to final analysis.

Question: I am observing poor peak shapes and inconsistent retention times for Fenamiphos and its metabolites during LC-MS/MS analysis. What could be the cause?

Answer: Poor peak shapes and retention time shifts are common issues in liquid chromatography. Several factors could be responsible:

  • Mobile Phase Issues:

    • Inadequate Equilibration: Ensure the column is thoroughly equilibrated with the initial mobile phase conditions before each injection. A stable baseline is a good indicator of equilibration.

    • Mobile Phase Composition: The pH and organic modifier concentration of the mobile phase are critical. Fenamiphos is stable at a pH between 5 and 7.[1] Ensure your mobile phase is within this range if you suspect on-column degradation. Inconsistent solvent mixing can also lead to retention time variability.

    • Contamination: Contaminants in the mobile phase or from the sample can accumulate on the column, affecting its performance. Use high-purity solvents and filter your mobile phases.

  • Column Health:

    • Column Overload: Injecting a sample that is too concentrated can lead to broad, tailing peaks. Try diluting your sample extract.

    • Column Contamination: Matrix components from previous injections can build up on the column. Implement a robust column washing procedure after each batch of samples.

    • Column Degradation: Over time, the stationary phase of the column can degrade, especially under harsh pH or temperature conditions. If performance does not improve with washing, the column may need to be replaced.

  • Sample Matrix Effects:

    • Complex sample matrices can interfere with the chromatography.[2][3] Enhance your sample cleanup procedure to remove interfering compounds. Techniques like solid-phase extraction (SPE) can be effective.[4]

Question: My recovery rates for Fenamiphos sulfoxide and sulfone are consistently low, especially in soil and vegetable matrices. How can I improve this?

Answer: Low recovery rates for the more polar metabolites, Fenamiphos sulfoxide and sulfone, are a frequent challenge. Here are several strategies to improve their extraction and recovery:

  • Optimize Extraction Solvent: While acetonitrile is commonly used in QuEChERS methods, ensure it is appropriate for your specific matrix.[5][6] For some matrices, a different solvent or a solvent mixture might be more effective at extracting these polar metabolites.

  • Refine the QuEChERS Method:

    • Buffering: The pH during extraction is crucial. The acetate-buffered (AOAC) or citrate-buffered (EN) QuEChERS methods can improve the stability and recovery of pH-sensitive pesticides.[7]

    • Hydration of Dry Samples: For dry samples like cereals or spices, ensure adequate hydration by adding water before the solvent extraction step to facilitate partitioning of the analytes into the solvent.[8]

  • Improve Cleanup (d-SPE):

    • The choice of sorbent for dispersive solid-phase extraction (d-SPE) is critical. A combination of PSA (primary secondary amine) to remove organic acids and C18 to remove fats is common. For samples high in chlorophyll, like spinach, the addition of graphitized carbon black (GCB) is effective, but be cautious as GCB can also adsorb planar pesticides.[8]

    • Ensure the amount of sorbent is optimized for your sample type and size.

  • Minimize Analyte Degradation: Fenamiphos and its metabolites can degrade during sample processing.[9][10][11] Avoid high temperatures and exposure to strong acids or bases. Work quickly and keep samples cool when possible.

Question: I am seeing significant signal suppression/enhancement (matrix effects) in my LC-MS/MS analysis. How can I mitigate this?

Answer: Matrix effects are a major challenge in LC-MS/MS analysis of complex samples, leading to inaccurate quantification.[3][12] Here are the primary strategies to address this:

  • Matrix-Matched Calibration: This is the most common and effective way to compensate for matrix effects.[13][14][15] Prepare your calibration standards in a blank matrix extract that has undergone the same sample preparation procedure as your samples. This ensures that the standards and samples experience similar matrix effects.

  • Dilution of the Extract: A simple "dilute and shoot" approach can be effective. Diluting the final extract reduces the concentration of matrix components that cause ion suppression or enhancement. However, ensure that the final concentration of your analytes remains above the limit of quantification (LOQ).

  • Improved Sample Cleanup: A more rigorous cleanup procedure will remove more of the interfering matrix components. Consider using different SPE cartridges or adding a secondary cleanup step.

  • Use of an Internal Standard: A stable isotope-labeled internal standard for Fenamiphos, if available, can co-elute with the analyte and experience similar matrix effects, thus providing more accurate quantification.

Question: I am having trouble with the gas chromatography (GC) analysis of Fenamiphos and its metabolites. Are these compounds suitable for GC?

Answer: While GC can be used for Fenamiphos, its metabolites, particularly Fenamiphos sulfoxide, can be problematic due to their polarity and thermal lability.[16]

  • Potential for Decomposition: Fenamiphos sulfoxide can degrade in the hot GC inlet or on the column, leading to poor peak shape, low response, and inaccurate results.[16]

  • Derivatization: While not commonly reported, derivatization could be a strategy to improve the volatility and stability of the metabolites for GC analysis.

  • Oxidation to the Sulfone: Some methods intentionally oxidize both Fenamiphos and Fenamiphos sulfoxide to the more stable this compound prior to GC analysis.[17] This allows for the determination of the total toxic residue but does not provide individual concentrations of the parent compound and its sulfoxide metabolite.

For these reasons, LC-MS/MS is generally the preferred technique for the simultaneous analysis of Fenamiphos and its metabolites, as it is better suited for polar and thermally labile compounds.[18]

Frequently Asked Questions (FAQs)

Q1: What are the major metabolites of Fenamiphos I should be looking for?

A1: The two primary and most significant metabolites of Fenamiphos are Fenamiphos sulfoxide and This compound .[17] These are formed through the oxidation of the methylthio group on the parent molecule.[11] Both metabolites are toxicologically relevant and are often included with the parent Fenamiphos in regulatory monitoring.[17]

Q2: Which analytical technique is better for this analysis: LC-MS/MS or GC-MS/MS?

A2: LC-MS/MS is the recommended technique for the simultaneous determination of Fenamiphos, Fenamiphos sulfoxide, and this compound.[18] This is because the metabolites, especially Fenamiphos sulfoxide, are polar and can be thermally unstable, making them less suitable for GC analysis without derivatization or conversion.[16] LC-MS/MS offers high selectivity and sensitivity for these compounds with minimal sample cleanup.[18]

Q3: What is the QuEChERS method and why is it commonly used for pesticide analysis?

A3: QuEChERS stands for Quick, Easy, Cheap, Effective, Rugged, and Safe .[5] It is a sample preparation technique that has become very popular for pesticide residue analysis in food and agricultural products.[5][6] The basic process involves an extraction step with a solvent (typically acetonitrile) and salts, followed by a cleanup step using dispersive solid-phase extraction (d-SPE).[6] Its advantages include high throughput, low solvent consumption, and good recovery for a wide range of pesticides.[5][8]

Q4: How should I store my samples and standards to prevent degradation?

A4: To prevent degradation of Fenamiphos and its metabolites, store all samples (e.g., soil, water, produce) and standard solutions in a freezer at or below -18°C when not in use. Protect standards from light by using amber vials or by wrapping vials in aluminum foil.[19] Fenamiphos is stable at a neutral pH (5-7) but can degrade under acidic or alkaline conditions.[1]

Quantitative Data Summary

The following tables summarize typical quantitative data for the LC-MS/MS analysis of Fenamiphos and its metabolites. Note that specific values can vary depending on the instrument, column, mobile phase, and matrix.

Table 1: Typical LC-MS/MS Parameters

CompoundPrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)
Fenamiphos304.1201.1108.1
Fenamiphos sulfoxide320.1233.0108.1
This compound336.1266.0188.0

Data compiled from publicly available research.[20]

Table 2: Method Performance Characteristics

ParameterTypical ValueSource(s)
Limit of Detection (LOD)0.02 - 5 ppm (soil/water)[16][17][21]
Limit of Quantification (LOQ)0.05 µg/L (water)[4]
Recovery70-120%[22]
Relative Standard Deviation (RSD)< 20%[22]

Detailed Experimental Protocols

Protocol 1: QuEChERS Sample Preparation for Fruits and Vegetables

This protocol is based on the AOAC Official Method 2007.01 (acetate buffering).[7]

  • Homogenization: Weigh 15 g of a homogenized sample into a 50 mL centrifuge tube. For dry samples, add an appropriate amount of water to achieve at least 80% hydration.[8]

  • Internal Standard Spiking: Add an internal standard solution if used.

  • Extraction:

    • Add 15 mL of 1% acetic acid in acetonitrile to the tube.

    • Cap the tube and shake vigorously for 1 minute.

    • Add the contents of a salt packet containing 6 g of anhydrous magnesium sulfate and 1.5 g of anhydrous sodium acetate.

    • Immediately shake vigorously for 1 minute to prevent the salts from clumping.

  • Centrifugation: Centrifuge the tube at ≥3000 rcf for 5 minutes.

  • Cleanup (d-SPE):

    • Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing 150 mg of anhydrous magnesium sulfate and 50 mg of PSA sorbent.

    • For samples with high fat content, add 50 mg of C18 sorbent. For samples with high chlorophyll content, use a sorbent containing GCB, but be aware of potential analyte loss.

    • Vortex the tube for 30 seconds.

  • Final Centrifugation: Centrifuge at high speed (e.g., >10,000 rcf) for 2 minutes.

  • Analysis: Take the supernatant, dilute as necessary with the initial mobile phase, and inject it into the LC-MS/MS system.

Protocol 2: LC-MS/MS Analysis
  • LC System: A standard HPLC or UHPLC system.

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is commonly used.

  • Mobile Phase:

    • A: 5 mM ammonium formate with 0.1% formic acid in water.

    • B: 5 mM ammonium formate with 0.1% formic acid in methanol or acetonitrile.

  • Gradient Elution: A typical gradient might start at 10% B, ramp up to 95% B over 8-10 minutes, hold for 2-3 minutes, and then return to initial conditions for re-equilibration. The flow rate is typically 0.2-0.4 mL/min.

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Data Acquisition: Use Multiple Reaction Monitoring (MRM) with the transitions listed in Table 1. Optimize collision energies for each compound on your specific instrument.

Visualizations

G Figure 1: General Experimental Workflow cluster_prep Sample Preparation cluster_extract Extraction (QuEChERS) cluster_cleanup Cleanup (d-SPE) cluster_analysis Analysis Sample Sample Collection (e.g., Soil, Water, Produce) Homogenize Homogenization Sample->Homogenize Weigh Weighing (10-15g) Homogenize->Weigh AddSolvent Add Acetonitrile & Buffer Salts Weigh->AddSolvent Shake Vigorous Shaking AddSolvent->Shake Centrifuge1 Centrifugation Shake->Centrifuge1 Transfer Transfer Supernatant Centrifuge1->Transfer AddSorbent Add d-SPE Sorbents (MgSO4, PSA, C18) Transfer->AddSorbent Vortex Vortex & Centrifuge AddSorbent->Vortex Dilute Dilution Vortex->Dilute Inject LC-MS/MS Injection Dilute->Inject Data Data Acquisition & Processing Inject->Data

Figure 1: General Experimental Workflow

G Figure 2: Fenamiphos Metabolic Pathway Fenamiphos Fenamiphos (Parent Compound) Sulfoxide Fenamiphos Sulfoxide (Metabolite) Fenamiphos->Sulfoxide Thiooxidation Sulfone This compound (Metabolite) Sulfoxide->Sulfone Thiooxidation

Figure 2: Fenamiphos Metabolic Pathway

G Figure 3: Troubleshooting Logic for Poor Recovery Start Low Recovery Observed? CheckExtraction Is Extraction Solvent/pH Optimal? Start->CheckExtraction CheckCleanup Is d-SPE Sorbent Correct for Matrix? CheckExtraction->CheckCleanup Yes Sol_Optimize Optimize Solvent & Use Buffered QuEChERS CheckExtraction->Sol_Optimize No CheckDegradation Potential for Analyte Degradation? CheckCleanup->CheckDegradation Yes Sol_Cleanup Optimize Sorbent Type (PSA, C18, GCB) CheckCleanup->Sol_Cleanup No Sol_Degrade Keep Samples Cool, Minimize Processing Time CheckDegradation->Sol_Degrade Yes End Re-analyze CheckDegradation->End No Sol_Optimize->CheckCleanup Sol_Cleanup->CheckDegradation Sol_Degrade->End

Figure 3: Troubleshooting Logic for Poor Recovery

References

Addressing analytical interferences in Fenamiphos sulfone quantification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analytical quantification of Fenamiphos sulfone. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for quantifying this compound?

A1: The most common analytical techniques are Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) and Gas Chromatography with tandem mass spectrometry (GC-MS/MS).[1][2] LC-MS/MS is often preferred due to its high selectivity and ability to quantify sample extracts with limited clean-up procedures.[2]

Q2: What is the primary challenge in the quantification of this compound?

A2: The primary challenge is the "matrix effect," where co-extracted compounds from the sample matrix interfere with the ionization of this compound, leading to either suppression or enhancement of the analytical signal.[1][3] This can significantly impact the accuracy and reproducibility of the results.

Q3: What is the QuEChERS method and why is it commonly used for this compound analysis?

A3: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is a sample preparation technique widely used for the extraction of pesticides, including this compound, from various matrices like fruits, vegetables, and soil.[4][5] It offers a streamlined workflow involving solvent extraction with acetonitrile followed by a dispersive solid-phase extraction (dSPE) clean-up step to remove interfering matrix components.[4]

Q4: How can I compensate for matrix effects in my analysis?

A4: Several strategies can be employed to compensate for matrix effects:

  • Matrix-matched calibration: Preparing calibration standards in a blank matrix extract that is free of the analyte.[1]

  • Use of internal standards: Introducing a stable isotope-labeled version of the analyte into the sample at the beginning of the sample preparation process.[3]

  • Standard addition: Spiking the sample with known concentrations of the analyte to create a calibration curve within the sample itself.[3][6]

  • Dilution of the sample extract: This can reduce the concentration of interfering matrix components.

  • Improved sample clean-up: Employing more rigorous clean-up techniques to remove matrix components before analysis.[3]

Troubleshooting Guides

Chromatographic & Mass Spectrometric Issues
Problem Possible Cause(s) Suggested Solution(s)
Poor Peak Shape (Tailing or Fronting) 1. Column degradation or contamination.[7]2. Inappropriate mobile phase pH.3. Active sites in the GC liner or column.1. Flush the column or replace it if necessary.[7]2. Adjust the mobile phase pH to ensure the analyte is in a single ionic form.3. Use a deactivated liner and column or add analyte protectants.
Inconsistent Retention Times 1. Leak in the LC system.[8]2. Inconsistent pump flow rate.3. Changes in mobile phase composition.1. Check all fittings and connections for leaks.[8]2. Purge the pump and ensure it is delivering a stable flow.3. Prepare fresh mobile phase and ensure proper mixing.
Low Signal Intensity or No Peak 1. Ion suppression due to matrix effects.[3][8]2. Incorrect mass spectrometer settings (e.g., collision energy, MRM transitions).3. Low analyte concentration in the sample.1. Implement strategies to mitigate matrix effects (see FAQ 4).2. Optimize MS/MS parameters using a pure standard of this compound.3. Concentrate the sample extract or use a more sensitive instrument.
High Background Noise 1. Contaminated mobile phase or LC system.2. Dirty ion source in the mass spectrometer.1. Use high-purity solvents and flush the LC system.2. Clean the ion source according to the manufacturer's instructions.
Sample Preparation Issues (QuEChERS)
Problem Possible Cause(s) Suggested Solution(s)
Low Analyte Recovery 1. Inefficient extraction from the sample matrix.2. Analyte degradation during extraction.[9]3. Loss of analyte during the clean-up step.1. Ensure thorough homogenization of the sample and vigorous shaking during extraction.2. Use a buffered QuEChERS method to control the pH.[9]3. Optimize the dSPE sorbent combination or consider alternative clean-up techniques like SPE cartridges.
Poor Reproducibility 1. Inconsistent sample homogenization.2. Inaccurate measurement of sample or reagents.3. Variation in shaking or centrifugation times.1. Use a high-quality homogenizer to ensure sample uniformity.2. Use calibrated pipettes and balances.3. Standardize all steps of the sample preparation protocol.
Visible Impurities in Final Extract 1. Ineffective dSPE clean-up.2. High lipid or pigment content in the sample matrix.1. Increase the amount of dSPE sorbent or use a different combination (e.g., C18 for fatty matrices).2. Consider a pass-through SPE clean-up for highly complex matrices.

Experimental Protocols

Protocol 1: Analysis of this compound in Soil by GC-MS/MS

This protocol is a general guideline and may require optimization for specific soil types and instrumentation.

1. Sample Preparation (Modified QuEChERS)

  • Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.

  • For dry samples, add an appropriate amount of water to hydrate the soil.

  • Add 10 mL of acetonitrile.

  • Cap the tube and shake vigorously for 1 minute.

  • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).

  • Shake vigorously for 1 minute.

  • Centrifuge at ≥3000 x g for 5 minutes.

  • Take a 1 mL aliquot of the supernatant (acetonitrile layer).

  • Add to a dSPE tube containing 150 mg MgSO₄ and 50 mg PSA (Primary Secondary Amine).

  • Vortex for 30 seconds and centrifuge at ≥3000 x g for 5 minutes.

  • The supernatant is ready for GC-MS/MS analysis.

2. GC-MS/MS Parameters

Parameter Value
GC Column e.g., Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm)
Inlet Temperature 250 °C
Injection Volume 1 µL (splitless)
Carrier Gas Helium
Oven Program Start at 70°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI)
Acquisition Mode Multiple Reaction Monitoring (MRM)
Precursor Ion (m/z) 320.0
Product Ions (m/z) 213.9, 249.1 (example transitions, should be optimized)[1]
Protocol 2: Analysis of this compound in Tomato by LC-MS/MS

This protocol is a general guideline and may require optimization for specific instrumentation.

1. Sample Preparation (QuEChERS)

  • Homogenize fresh tomatoes.

  • Weigh 15 g of the homogenate into a 50 mL centrifuge tube.

  • Add 15 mL of acetonitrile.

  • Shake vigorously for 1 minute.

  • Add QuEChERS salts (e.g., 6 g MgSO₄, 1.5 g NaCl).

  • Shake vigorously for 1 minute.

  • Centrifuge at ≥3000 x g for 5 minutes.

  • Transfer an aliquot of the supernatant to a dSPE tube containing MgSO₄ and PSA.

  • Vortex and centrifuge.

  • Filter the supernatant through a 0.22 µm filter before LC-MS/MS analysis.

2. LC-MS/MS Parameters

Parameter Value
LC Column e.g., Waters Acquity UPLC BEH C18 (100 mm x 2.1 mm, 1.7 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient Start at 5% B, ramp to 95% B over 8 min, hold for 2 min, return to initial conditions
Flow Rate 0.3 mL/min
Column Temp. 40 °C
Ion Source Electrospray Ionization (ESI), Positive Mode
Acquisition Mode Multiple Reaction Monitoring (MRM)
Precursor Ion (m/z) 336.1
Product Ions (m/z) To be determined by infusion of a standard solution

Quantitative Data Summary

Table 1: Recovery and Precision Data for this compound in Various Matrices
Matrix Spiking Level (mg/kg) Average Recovery (%) Relative Standard Deviation (RSD, %) Analytical Method
Tobacco0.389.1<15GC-NPD[10]
Tobacco0.589.1<15GC-NPD[10]
Tobacco1.089.1<15GC-NPD[10]
Fish Feed0.0051147LC-MS/MS[11]
Grapes0.011017LC-MS/MS[4]
Rice0.011056LC-MS/MS[4]
Tea0.01876LC-MS/MS[4]
Table 2: Linearity Data for this compound
Matrix Calibration Range (µg/L) Correlation Coefficient (r²) Analytical Method
Honey0.2 - 20>0.99LC-MS/MS[12]
Strawberries5 - 500>0.99HPLC-MS/MS[13]
Soil1 - 200>0.99LC-MS/MS[14]

Diagrams

experimental_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing homogenization Sample Homogenization extraction QuEChERS Extraction homogenization->extraction cleanup Dispersive SPE Cleanup extraction->cleanup lc_gc LC or GC Separation cleanup->lc_gc msms MS/MS Detection lc_gc->msms quantification Quantification msms->quantification reporting Reporting quantification->reporting

Caption: General experimental workflow for this compound analysis.

troubleshooting_logic cluster_sample_prep Sample Preparation Investigation cluster_instrumental Instrumental Analysis Investigation start Analytical Issue (e.g., Low Recovery) check_homogenization Verify Homogenization start->check_homogenization check_matrix_effect Assess Matrix Effects start->check_matrix_effect check_extraction Optimize Extraction (Solvent, Shaking) check_homogenization->check_extraction check_cleanup Evaluate Cleanup Step (Sorbent, Amount) check_extraction->check_cleanup solution Problem Resolved check_cleanup->solution check_instrument_params Verify LC/GC-MS/MS Parameters check_matrix_effect->check_instrument_params check_instrument_params->solution

Caption: Logical troubleshooting workflow for analytical issues.

References

Improving reproducibility of Fenamiphos sulfone measurements

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the reproducibility of Fenamiphos sulfone measurements.

Frequently Asked Questions (FAQs)

Q1: What are the common analytical techniques for this compound measurement?

A1: The most common analytical techniques for the determination of this compound are Gas Chromatography (GC) and Liquid Chromatography (LC), often coupled with mass spectrometry.[1][2] Specific detectors include:

  • Gas Chromatography with Nitrogen-Phosphorus Detector (GC-NPD) : A sensitive and selective detector for phosphorus-containing compounds like this compound.

  • Gas Chromatography-Mass Spectrometry (GC-MS/MS) : Offers high selectivity and sensitivity, providing structural information for confirmation.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : A highly selective and sensitive technique suitable for complex matrices, often requiring less sample cleanup.[1][2]

Q2: What are the main challenges in achieving reproducible this compound measurements?

A2: The main challenges include:

  • Matrix Effects : Co-extracted compounds from the sample matrix can enhance or suppress the analyte signal, leading to inaccurate quantification.[3][4] This is a significant issue in complex matrices like soil, food, and biological samples.

  • Analyte Degradation : Fenamiphos and its metabolites can be susceptible to degradation depending on pH, temperature, and light exposure.[5]

  • Poor Recovery during Sample Preparation : Inefficient extraction or cleanup steps can lead to low and variable recovery of this compound.

  • Chromatographic Issues : Problems such as peak tailing, broadening, or splitting can affect resolution and integration, leading to imprecise results.[6][7][8]

Q3: How can I minimize matrix effects in my analysis?

A3: To minimize matrix effects, consider the following strategies:

  • Matrix-Matched Calibration : Prepare calibration standards in a blank matrix extract that is similar to your samples. This helps to compensate for signal suppression or enhancement.[9]

  • Sample Dilution : Diluting the sample extract can reduce the concentration of interfering matrix components.[10]

  • Effective Sample Cleanup : Employ robust cleanup techniques like Solid Phase Extraction (SPE) or dispersive SPE (dSPE) as used in the QuEChERS method to remove interfering compounds.[11][12]

  • Use of Internal Standards : An isotopically labeled internal standard can help to correct for matrix effects and variations in instrument response.

Q4: What are the recommended storage conditions for this compound standards and samples?

A4: To ensure the stability of this compound, it is recommended to:

  • Store analytical standards in a freezer at or below -20°C in the dark.[13]

  • Prepare stock solutions in a suitable organic solvent like acetonitrile or ethyl acetate and store them in a freezer.[13]

  • Store sample extracts at low temperatures (e.g., ≤ -5°C) to prevent degradation, especially for long-term storage.[5] Studies have shown that Fenamiphos residues, including the sulfone, are relatively stable in various fortified plant materials when stored at -5°C for up to 18 months.[5]

Troubleshooting Guides

Chromatographic Issues
Problem Potential Cause Suggested Solution
Peak Tailing - Active sites in the GC inlet liner or on the column.- Secondary interactions with residual silanols on the LC column.- Column overload.- Dead volume in the system.- Use a deactivated inlet liner and/or a guard column.- For LC, use an end-capped column or adjust mobile phase pH.- Reduce the injection volume or sample concentration.- Check and tighten all fittings; ensure proper column installation.[7]
Peak Fronting - Column overload.- Inappropriate sample solvent (stronger than the mobile phase).- Dilute the sample or reduce the injection volume.- Dissolve the sample in the initial mobile phase or a weaker solvent.
Split Peaks - Disruption in the sample path at the column head.- Incompatible sample solvent.- Trim the front end of the GC column.- Ensure the sample is dissolved in the mobile phase for LC.
Broad Peaks - Low flow rate.- Column contamination or aging.- Large dead volume.- Check and adjust the flow rate.- Bake out the GC column or flush the LC column; if necessary, replace the column.- Minimize tubing length and ensure proper connections.
Ghost Peaks - Carryover from a previous injection.- Contaminated syringe, solvent, or gas.- Inject a solvent blank to confirm carryover.- Implement a thorough needle wash program.- Use high-purity solvents and gases.
Sample Preparation and Recovery Issues
Problem Potential Cause Suggested Solution
Low Analyte Recovery - Inefficient extraction solvent.- Inappropriate pH during extraction.- Analyte loss during solvent evaporation.- Strong analyte adsorption to the sample matrix.- Optimize the extraction solvent system.- Adjust the sample pH to ensure this compound is in a neutral form for efficient extraction.- Carefully control the evaporation temperature and endpoint.- Consider using a matrix-dispersive extraction method like QuEChERS.
Poor Reproducibility (High %RSD) - Inconsistent sample homogenization.- Variable extraction times or conditions.- Inconsistent cleanup procedure.- Ensure thorough homogenization of the sample matrix.- Standardize all extraction parameters (e.g., shaking time, temperature).- Use automated SPE or ensure consistent manual dSPE procedures.
High Background/Interferences - Insufficient cleanup.- Contaminated reagents or glassware.- Use a more selective cleanup sorbent (e.g., PSA, C18, GCB in QuEChERS).- Run a reagent blank to identify the source of contamination.- Ensure all glassware is thoroughly cleaned and solvent-rinsed.

Experimental Protocols

Protocol 1: Analysis of this compound in Soil by GC-NPD

This protocol is a general guideline and may require optimization based on specific soil types and instrumentation.

1. Sample Preparation and Extraction

  • Air-dry the soil sample at room temperature until it is friable.

  • Sieve the soil through a 2 mm mesh to remove large debris.

  • Weigh 20 g of the sieved soil into a 250 mL Erlenmeyer flask.

  • Add 100 mL of a 1:1 (v/v) mixture of acetone and hexane.

  • Shake for 1 hour on a mechanical shaker.

  • Filter the extract through a Büchner funnel with a glass fiber filter.

  • Transfer the filtrate to a separatory funnel and add 200 mL of 2% sodium chloride solution.

  • Shake vigorously for 1 minute and allow the layers to separate.

  • Collect the upper hexane layer and dry it by passing it through a column of anhydrous sodium sulfate.

  • Concentrate the extract to approximately 1 mL using a rotary evaporator.

2. Cleanup (Solid Phase Extraction - SPE)

  • Condition a Florisil SPE cartridge (1 g) by passing 5 mL of hexane through it.

  • Load the concentrated extract onto the cartridge.

  • Elute the this compound with 10 mL of a 95:5 (v/v) mixture of hexane and ethyl acetate.

  • Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.

3. GC-NPD Analysis

  • GC Column : 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5 or equivalent)

  • Injector Temperature : 270 °C

  • Detector Temperature : 300 °C

  • Oven Program : Initial temperature of 150°C, hold for 1 min, ramp at 10°C/min to 280°C, hold for 5 min.

  • Carrier Gas : Helium at a constant flow of 1.2 mL/min.

  • Injection Volume : 1 µL, splitless.

Protocol 2: Analysis of this compound in Vegetables using QuEChERS and LC-MS/MS

This protocol is based on the widely used QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.[14][15][16]

1. Sample Preparation and Extraction (QuEChERS)

  • Homogenize the vegetable sample (e.g., in a food processor).

  • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile.

  • Shake vigorously for 1 minute.

  • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).[14]

  • Shake vigorously for 1 minute.

  • Centrifuge at ≥3000 g for 5 minutes.

2. Dispersive Solid Phase Extraction (dSPE) Cleanup

  • Take a 1 mL aliquot of the upper acetonitrile layer and transfer it to a 2 mL microcentrifuge tube containing dSPE sorbent (e.g., 150 mg MgSO₄, 50 mg PSA).

  • Vortex for 30 seconds.

  • Centrifuge at a high speed for 2 minutes.

  • Collect the supernatant for LC-MS/MS analysis.

3. LC-MS/MS Analysis

  • LC Column : C18 column (e.g., 100 mm x 2.1 mm, 2.6 µm)

  • Mobile Phase A : Water with 0.1% formic acid

  • Mobile Phase B : Acetonitrile with 0.1% formic acid

  • Gradient : Start with 95% A, ramp to 5% A over 10 minutes, hold for 2 minutes, and then return to initial conditions.

  • Flow Rate : 0.3 mL/min

  • Injection Volume : 5 µL

  • Ionization Mode : Positive Electrospray Ionization (ESI+)

  • MRM Transitions : Monitor at least two transitions for this compound (e.g., precursor ion m/z 336.1 -> product ions m/z 308.1 and 265.8).[17]

Quantitative Data Summary

Table 1: Recovery and Precision Data for this compound in Tobacco (GC-NPD)

Spiking Level (ppm)Average Recovery (%)Relative Standard Deviation (RSD) (%)
1.089.1< 2
0.588.5< 2
0.389.5< 2

Data adapted from a study on Fenamiphos and its metabolites in tobacco.

Table 2: Recovery Data for this compound in Various Matrices using QuEChERS and LC-MS/MS

MatrixSpiking Level (µg/kg)Average Recovery (%)
Grape100101
Rice100105
Tea10087

Data adapted from a multi-residue pesticide analysis study.[18]

Visualizations

Experimental_Workflow_Soil_Analysis cluster_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Cleanup (SPE) cluster_analysis Analysis soil_sample Soil Sample air_dry Air Dry & Sieve soil_sample->air_dry weigh Weigh 20g air_dry->weigh add_solvent Add Acetone/Hexane weigh->add_solvent shake Shake 1 hr add_solvent->shake filter Filter shake->filter partition Liquid-Liquid Partition filter->partition concentrate1 Concentrate partition->concentrate1 load_spe Load on Florisil SPE concentrate1->load_spe elute Elute load_spe->elute concentrate2 Concentrate to 1mL elute->concentrate2 gc_npd GC-NPD Analysis concentrate2->gc_npd

Caption: Workflow for this compound Analysis in Soil.

Troubleshooting_Peak_Tailing start Peak Tailing Observed check_overload Is column overload suspected? start->check_overload reduce_conc Reduce injection volume or sample concentration check_overload->reduce_conc Yes check_activity Are there active sites in the system? check_overload->check_activity No problem_solved Problem Solved reduce_conc->problem_solved deactivate Use deactivated liner / end-capped column check_activity->deactivate Yes check_dead_volume Is there dead volume? check_activity->check_dead_volume No deactivate->problem_solved fix_connections Check and tighten all fittings check_dead_volume->fix_connections Yes other_issues Consult further troubleshooting guides check_dead_volume->other_issues No fix_connections->problem_solved

Caption: Troubleshooting Logic for Peak Tailing Issues.

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for Fenamiphos Sulfone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of validated analytical methods for the determination of Fenamiphos sulfone, a major metabolite of the nematicide Fenamiphos. The content is tailored for researchers, scientists, and professionals in drug development, offering an objective look at the performance of various analytical techniques supported by experimental data.

Introduction

Fenamiphos is an organophosphate pesticide used to control nematodes in a variety of agricultural products. Its primary metabolites, Fenamiphos sulfoxide and this compound, are of toxicological concern and are often included in the residue definition for monitoring purposes. Accurate and reliable analytical methods are crucial for the quantification of this compound in diverse matrices such as soil, water, and food commodities to ensure food safety and environmental monitoring. This guide compares the two most common analytical techniques for this compound determination: Gas Chromatography (GC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Data Presentation: Performance Comparison

The following table summarizes the quantitative performance data for the analysis of this compound using Gas Chromatography (GC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The data is compiled from various validation studies and presented to facilitate a clear comparison between the two methods.

Parameter Gas Chromatography (GC) Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) References
Detector(s) Nitrogen-Phosphorus Detector (NPD), Flame Photometric Detector (FPD), Mass Spectrometry (MS)Triple Quadrupole (QqQ) Mass Spectrometer[1][2]
Typical Recovery (%) 75 - 117%70 - 120%[3][4][5]
Limit of Detection (LOD) 0.001 - 0.01 mg/kg0.0005 - 0.005 mg/kg (1 ng/ml)[2][6]
Limit of Quantification (LOQ) 0.005 - 0.05 mg/kg0.001 - 0.01 mg/kg[4][6][7][8]
Linearity (r²) >0.99>0.995[9]
Relative Standard Deviation (RSD) < 15%< 20%[4][5]
Matrices Soil, Tobacco, Water, Olive OilPeppers, Tomatoes, Olive Oil, Cucumber, Onion, Herbal Potions, Cannabis[2][4][8][10]

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are synthesized from multiple sources to represent a standard approach for each technique.

Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method

The QuEChERS method is a widely adopted sample preparation technique for the analysis of pesticide residues in food and agricultural samples.[5][11][12]

Protocol:

  • Homogenization: Weigh 10-15 g of a representative homogenized sample into a 50 mL centrifuge tube.

  • Extraction: Add 10-15 mL of acetonitrile (with 1% acetic acid for pH-sensitive analytes). For dry samples, add an appropriate amount of water to ensure hydration.

  • Salting-out: Add a salt mixture, typically containing anhydrous magnesium sulfate (MgSO₄) and sodium chloride (NaCl) or sodium acetate (NaOAc), to induce phase separation.

  • Shaking and Centrifugation: Shake the tube vigorously for 1 minute and then centrifuge at ≥3000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer an aliquot of the upper acetonitrile layer to a 2 mL centrifuge tube containing a d-SPE sorbent mixture. The sorbent typically consists of primary secondary amine (PSA) to remove organic acids, sugars, and fatty acids, and anhydrous MgSO₄ to remove residual water. For samples with high pigment content, graphitized carbon black (GCB) may be added.

  • Final Centrifugation: Vortex the d-SPE tube for 1 minute and centrifuge. The resulting supernatant is ready for analysis by GC or LC-MS/MS.

Gas Chromatography (GC) Method

Instrumentation: A gas chromatograph equipped with a Nitrogen-Phosphorus Detector (NPD) or a Mass Spectrometer (MS) is used.

Protocol:

  • Injection: Inject 1-2 µL of the final extract from the QuEChERS procedure into the GC inlet.

  • GC Column: A capillary column such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) is commonly used.

  • Oven Temperature Program: A typical temperature program starts at 70-100°C, holds for 1-2 minutes, then ramps up to 280-300°C at a rate of 10-25°C/min, and holds for 5-10 minutes.

  • Carrier Gas: Helium or Nitrogen is used as the carrier gas at a constant flow rate (e.g., 1.0-1.5 mL/min).

  • Detection:

    • NPD: The NPD is highly sensitive to nitrogen- and phosphorus-containing compounds like this compound.

    • MS: The mass spectrometer is operated in electron ionization (EI) mode, and data is acquired in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

Instrumentation: A liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source is the standard for this analysis.[2]

Protocol:

  • Injection: Inject 1-10 µL of the final extract (which may be diluted with the initial mobile phase) into the LC system.

  • LC Column: A reversed-phase C18 column (e.g., 50-150 mm length, 2.1-4.6 mm i.d., 1.7-5 µm particle size) is typically employed.

  • Mobile Phase: A gradient elution is commonly used with a mobile phase consisting of water (A) and methanol or acetonitrile (B), both often containing a small amount of formic acid (0.1%) or ammonium formate to improve ionization.

  • Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.

  • MS/MS Detection:

    • Ionization: ESI in positive ion mode is generally used for this compound.

    • MRM Transitions: Multiple Reaction Monitoring (MRM) is used for quantification and confirmation. Specific precursor-to-product ion transitions for this compound are monitored. At least two transitions are typically monitored for each analyte to ensure accurate identification.

Mandatory Visualization

The following diagrams illustrate the key workflows and relationships in the validation of analytical methods for this compound.

G cluster_0 Method Development & Optimization cluster_1 Method Validation cluster_2 Routine Analysis & Quality Control A Selection of Analytical Technique (GC or LC-MS/MS) B Optimization of Instrumental Parameters A->B C Development of Sample Preparation (e.g., QuEChERS) A->C D Specificity / Selectivity C->D E Linearity & Range D->E F Accuracy (Recovery) E->F G Precision (Repeatability & Reproducibility) F->G H Limit of Detection (LOD) G->H I Limit of Quantification (LOQ) H->I J Robustness I->J K Sample Analysis J->K L Ongoing Quality Control Checks K->L M Data Reporting L->M

Caption: Workflow for Analytical Method Validation.

G cluster_0 Sample Preparation (QuEChERS) cluster_1 Analytical Determination cluster_2 Data Processing & Reporting A Homogenized Sample B Extraction with Acetonitrile & Salts A->B C Centrifugation B->C D d-SPE Cleanup C->D E Final Extract D->E F GC-NPD/MS Analysis E->F G LC-MS/MS Analysis E->G H Quantification F->H G->H I Confirmation H->I J Final Report I->J

Caption: Experimental Workflow for this compound Analysis.

Conclusion

Both Gas Chromatography and Liquid Chromatography-Tandem Mass Spectrometry are robust and reliable techniques for the determination of this compound. The choice of method often depends on the specific requirements of the analysis, the available instrumentation, and the nature of the sample matrix.

  • GC-NPD/MS offers excellent sensitivity and is a well-established technique for pesticide residue analysis. It can be a cost-effective option if an MS detector is not required. However, it may be less suitable for thermally labile compounds and can sometimes be affected by matrix interferences.

  • LC-MS/MS is highly selective and sensitive, making it the preferred method for complex matrices and for achieving very low detection limits.[2] The use of MRM transitions provides a high degree of confidence in the identification and quantification of the analyte. While the initial instrument cost is higher, the enhanced performance and wider applicability often justify the investment for high-throughput laboratories.

Ultimately, proper method validation following established guidelines is essential to ensure the accuracy and reliability of the analytical results, regardless of the technique employed.

References

Inter-laboratory Insights: A Comparative Guide to Fenamiphos Sulfone Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development and environmental monitoring, the accurate quantification of pesticide metabolites is paramount. This guide provides a comparative overview of analytical methodologies for Fenamiphos sulfone, a key metabolite of the nematicide Fenamiphos. The data presented is synthesized from various method validation studies, offering a valuable resource for inter-laboratory performance assessment and methodology selection.

Performance Comparison of Analytical Methods

The following table summarizes the quantitative performance of various analytical methods for the determination of this compound in different matrices. The data is compiled from several independent studies and provides a comparative look at recovery rates, a critical parameter in analytical method validation.

MatrixAnalytical MethodSample PreparationSpike LevelMean Recovery (%)RSD (%)LOQ (mg/kg)Reference
TobaccoGC-NPDSolvent Extraction0.3, 0.5, 1.0 ppm89.1<2Not Reported
Fish FeedGC-MS/MS & LC-MS/MSWAHSPE5, 10, 50 µg/kg105 - 1147 - 90.005[1]
GrapeLC-MS/MSQuEChERS (µSPE)100 µg/kg1017Not Reported[2]
RiceLC-MS/MSQuEChERS (dSPE)100 µg/kg939Not Reported[2]
TeaLC-MS/MSQuEChERS (dSPE)100 µg/kg876Not Reported[2]
MangoGC-MS/MSQuEChERS¼ MRL70-120<200.0025 - 0.5[3]

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing analytical results. The following sections outline the key experimental protocols cited in the performance comparison table.

QuEChERS Sample Preparation

The "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method is a widely adopted sample preparation technique for pesticide residue analysis in food and agricultural matrices.[4][5] The general procedure involves two main steps:

  • Extraction: The homogenized sample is extracted with acetonitrile. Buffering salts are added to partition the aqueous and organic layers and to adjust the pH, which can be critical for the stability of certain pesticides.[3] The mixture is then shaken vigorously and centrifuged to separate the layers.

  • Dispersive Solid-Phase Extraction (dSPE) Cleanup: An aliquot of the acetonitrile supernatant is transferred to a tube containing a combination of sorbents to remove interfering matrix components like fats, sugars, and pigments.[4] Common sorbents include primary secondary amine (PSA) for removing organic acids, sugars, and fatty acids; C18 for removing nonpolar interferences; and graphitized carbon black (GCB) for removing pigments and sterols. After vortexing and centrifugation, the cleaned extract is ready for analysis.

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)

GC-MS/MS is a powerful technique for the separation and detection of volatile and semi-volatile compounds. For this compound analysis, a gas chromatograph is coupled with a triple quadrupole mass spectrometer.[1][3] Key parameters include the type of capillary column, temperature programming of the oven, and the specific multiple reaction monitoring (MRM) transitions for the analyte.[6][7]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is highly selective and sensitive, making it suitable for the analysis of a wide range of pesticide residues, including the polar metabolites of Fenamiphos.[8] The technique separates compounds based on their affinity for a stationary phase in a column and a mobile phase. The eluting compounds are then ionized and detected by a tandem mass spectrometer, which provides excellent selectivity and sensitivity through the monitoring of specific precursor-to-product ion transitions (MRM).[9]

Metabolic Pathway of Fenamiphos

The primary metabolic pathway of Fenamiphos in plants, animals, and soil involves the oxidation of the thioether group to form Fenamiphos sulfoxide, which is then further oxidized to this compound.[10][11][12][13][14] Both metabolites are considered part of the total toxic residue.[13][14]

Fenamiphos_Metabolism Fenamiphos Fenamiphos Sulfoxide Fenamiphos sulfoxide Fenamiphos->Sulfoxide Oxidation Sulfone This compound Sulfoxide->Sulfone Oxidation

Metabolic pathway of Fenamiphos to its sulfoxide and sulfone metabolites.

References

A Comparative Analysis of Fenamiphos Sulfone and Fenamiphos Sulfoxide: Unraveling the Toxicological and Environmental Profiles of Two Key Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the intricate world of pesticide metabolism and environmental toxicology, a nuanced understanding of individual metabolites is paramount for accurate risk assessment and the development of effective regulatory strategies. This guide provides a comprehensive comparative analysis of fenamiphos sulfone and fenamiphos sulfoxide, the two primary oxidative metabolites of the organophosphate nematicide, fenamiphos. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of their mechanisms of action, toxicity, environmental fate, and analytical methodologies, supported by experimental data.

Chemical Identity and Metabolic Pathway

Fenamiphos, upon introduction into biological systems or the environment, undergoes rapid oxidation. The initial metabolic step involves the oxidation of the sulfide group to form fenamiphos sulfoxide. This is followed by a slower oxidation of the sulfoxide to this compound. This metabolic activation is a critical determinant of the overall toxicity and persistence of fenamiphos residues.

Fenamiphos Metabolic Pathway Fenamiphos Fenamiphos Sulfoxide Fenamiphos Sulfoxide Fenamiphos->Sulfoxide Rapid Oxidation Sulfone This compound Sulfoxide->Sulfone Slower Oxidation

Caption: Metabolic pathway of fenamiphos to its sulfoxide and sulfone metabolites.

Comparative Performance and Activity

A critical aspect of evaluating fenamiphos and its metabolites is their potency as acetylcholinesterase (AChE) inhibitors, the primary mechanism of toxicity for organophosphate pesticides. In vitro studies have demonstrated that both fenamiphos sulfoxide and this compound are more potent inhibitors of AChE than the parent compound, fenamiphos.

Acetylcholinesterase Inhibition

Experimental data from in vitro assays using horse serum cholinesterase reveals the relative inhibitory potency of fenamiphos and its two primary metabolites.

CompoundRelative in vitro Cholinesterase Inhibition
FenamiphosBaseline
Fenamiphos SulfoxideMore potent than Fenamiphos
This compoundEqually potent as Fenamiphos Sulfoxide

This enhanced inhibitory activity of the metabolites underscores the importance of considering their formation in toxicological assessments.

Experimental Protocols

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol outlines a common spectrophotometric method for determining acetylcholinesterase activity and inhibition.

Materials:

  • Phosphate Buffer (pH 8.0)

  • Acetylcholinesterase (AChE) solution (1 U/mL)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution (10 mM)

  • Acetylthiocholine iodide (ATCI) solution (14 mM)

  • Test compounds (Fenamiphos, Fenamiphos Sulfoxide, this compound) dissolved in an appropriate solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

Procedure:

  • Plate Setup:

    • Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL ATCI.

    • Control (100% activity): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL solvent.

    • Test Sample (with inhibitor): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL test compound solution.

  • Pre-incubation: Add the buffer, AChE solution, DTNB, and test compound/solvent to the respective wells. Mix gently and incubate the plate for 10 minutes at 25°C.[1]

  • Initiate Reaction: To all wells except the blank, add 10 µL of the 14 mM ATCI solution to start the reaction. For the blank, add 10 µL of deionized water. The final volume in each well should be 180 µL.[1]

  • Kinetic Measurement: Immediately place the plate in the microplate reader and measure the increase in absorbance at 412 nm every minute for 10-15 minutes.[1]

  • Data Analysis: Calculate the rate of reaction for each well. The percent inhibition for each test compound concentration is calculated using the formula: % Inhibition = [ (Rate of Control - Rate of Sample) / Rate of Control ] x 100

AChE Inhibition Assay Workflow cluster_prep Plate Preparation cluster_reagents Reagent Addition cluster_reaction Reaction & Measurement cluster_analysis Data Analysis Blank Blank Wells Add_Buffer Add Buffer, AChE, DTNB, & Test Compound/Solvent Blank->Add_Buffer Control Control Wells Control->Add_Buffer Test Test Wells Test->Add_Buffer Pre_Incubate Pre-incubate (10 min, 25°C) Add_Buffer->Pre_Incubate Add_ATCI Add ATCI to Initiate Pre_Incubate->Add_ATCI Measure_Abs Measure Absorbance at 412 nm Add_ATCI->Measure_Abs Calculate_Rate Calculate Reaction Rates Measure_Abs->Calculate_Rate Calculate_Inhibition Calculate % Inhibition Calculate_Rate->Calculate_Inhibition

Caption: Workflow for the acetylcholinesterase inhibition assay.

Comparative Toxicity

Environmental Fate and Persistence

The environmental persistence of fenamiphos and its metabolites is a key factor in their overall risk profile. Both fenamiphos sulfoxide and this compound are found as residues in soil and water following the application of fenamiphos.

Persistence in Soil

Field studies have provided valuable data on the half-lives of fenamiphos and its primary metabolites in soil.

CompoundField Half-life in Soil (days)
Fenamiphos16
Fenamiphos Sulfoxide75
This compound55

These data indicate that the sulfoxide and sulfone metabolites are significantly more persistent in the soil environment than the parent fenamiphos. Studies have also shown that the degradation of both fenamiphos sulfoxide and this compound can be more rapid in soils with a history of fenamiphos application, suggesting microbial adaptation.

Experimental Protocol for Soil Dissipation Study

A general protocol for a terrestrial field dissipation study is outlined below.

Objective: To determine the rate of dissipation of this compound and fenamiphos sulfoxide in soil under field conditions.

Methodology:

  • Test Site Selection: Choose a site with soil characteristics representative of agricultural use.

  • Plot Design: Establish replicate plots for treatment and control groups.

  • Application: Apply a known concentration of fenamiphos to the treatment plots.

  • Soil Sampling: Collect soil cores from both treated and control plots at predetermined intervals (e.g., 0, 1, 3, 7, 14, 30, 60, 90, and 120 days post-application). Samples should be taken at various depths.

  • Sample Handling and Storage: Store soil samples frozen until analysis to prevent further degradation.

  • Residue Analysis: Extract the soil samples and analyze for the concentrations of fenamiphos, fenamiphos sulfoxide, and this compound using a validated analytical method (see Section 6).

  • Data Analysis: Determine the dissipation kinetics and calculate the half-lives (DT50) for each compound.

Analytical Methods for Detection

Accurate quantification of this compound and fenamiphos sulfoxide is crucial for monitoring their presence in environmental and biological samples. Various analytical methods have been developed for this purpose.

Gas Chromatography (GC) Method for Soil and Water

Instrumentation: Gas chromatograph equipped with a nitrogen-phosphorus detector (NPD) or a mass spectrometer (MS).

Extraction from Soil:

  • A soil sample (e.g., 50 g) is extracted with a mixture of methanol and water.

  • The extract is filtered and partitioned with an organic solvent such as ethyl acetate.

  • The organic phase is collected, concentrated, and may require a clean-up step using solid-phase extraction (SPE).

Extraction from Water:

  • A water sample (e.g., 500 mL) is passed through a C18 solid-phase extraction (SPE) cartridge to adsorb the analytes.

  • The cartridge is then eluted with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • The eluate is concentrated before analysis.

GC Analysis: The concentrated extract is injected into the GC system for separation and detection of fenamiphos, fenamiphos sulfoxide, and this compound.

High-Performance Liquid Chromatography (HPLC) Method for Water

Instrumentation: HPLC system with a UV detector or a tandem mass spectrometer (LC-MS/MS).

Sample Preparation:

  • Water samples are pre-concentrated using a C18 SPE cartridge.

  • The analytes are eluted with an appropriate solvent.

HPLC Analysis: The extract is injected into the HPLC system. A silica gel column can be used for separation with UV detection.[3] LC-MS/MS provides higher selectivity and sensitivity.

Conclusion

This comparative analysis highlights the distinct and significant roles of this compound and fenamiphos sulfoxide in the overall toxicological and environmental profile of fenamiphos. Key takeaways include:

  • Metabolic Activation: Both metabolites are more potent acetylcholinesterase inhibitors than the parent compound, indicating a process of metabolic activation.

  • Environmental Persistence: Fenamiphos sulfoxide and sulfone are more persistent in soil than fenamiphos, leading to longer-term exposure risks.

  • Analytical Considerations: The presence and persistence of these metabolites necessitate their inclusion in residue analysis for comprehensive risk assessment.

Further research is warranted to obtain direct comparative acute toxicity data for this compound and sulfoxide in various organisms to provide a more complete picture of their relative risks. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers investigating the complex behavior of these important pesticide metabolites.

References

A Comparative Analysis of the Toxicity of Fenamiphos and Its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the toxicity of the organophosphate nematicide Fenamiphos and its primary metabolites: Fenamiphos sulfoxide, Fenamiphos sulfone, and their corresponding phenolic derivatives. The information presented is collated from various toxicological studies and is intended to serve as a valuable resource for researchers in the fields of environmental science, toxicology, and drug development.

Executive Summary

Fenamiphos is a highly toxic compound, and its primary metabolites, Fenamiphos sulfoxide and this compound, exhibit comparable or even enhanced toxicity in some instances. The primary mechanism of toxicity for Fenamiphos and its oxidative metabolites is the irreversible inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system. This inhibition leads to an accumulation of the neurotransmitter acetylcholine, resulting in cholinergic crisis. The subsequent hydrolysis of these compounds to their phenolic derivatives generally leads to a significant reduction in acute toxicity in mammals, although these phenolic metabolites can exhibit significant toxicity to non-target organisms such as algae.

Comparative Toxicity Data

The following tables summarize the available quantitative data on the acute toxicity of Fenamiphos and its key metabolites.

Table 1: Acute Oral Toxicity (LD50)

CompoundSpeciesSexLD50 (mg/kg)Reference
FenamiphosRatMale2.4 - 15.6[1]
FenamiphosRatFemale2.3 - 19.4[1]
FenamiphosMouse-22.7[2]
FenamiphosGuinea Pig-56 - 100[3]
FenamiphosRabbit-10[2]
Fenamiphos sulfoxideRatFemale1.4 - 4.1[4]
This compoundRatFemale1.4 - 4.1[4]
Desisopropyl this compoundRat-1.4 - 4.1[4]
Fenamiphos phenol sulfoxideRat-1200 - 1900[4]
Fenamiphos phenol sulfoneRat-1200 - 1900[4]

Table 2: Acute Dermal Toxicity (LD50)

CompoundSpeciesLD50 (mg/kg)Reference
FenamiphosRat72 - 154[3]
FenamiphosRabbit75 - 230[4]

Table 3: Acute Inhalation Toxicity (LC50)

CompoundSpeciesExposure DurationLC50 (mg/L)Reference
FenamiphosRat4 hours0.11 - 0.17[3]
FenamiphosRat4 hours91 mg/m³[2]

Table 4: No-Observed-Adverse-Effect Level (NOAEL)

CompoundSpeciesStudy DurationEffectNOAELReference
FenamiphosDog2 yearsPlasma cholinesterase inhibition0.014 mg/kg bw/day[5]
FenamiphosDog6 monthsPlasma cholinesterase inhibition0.011 mg/kg bw/day[5]
FenamiphosRabbitDevelopmentalMaternal toxicity0.1 mg/kg bw/day[4]
FenamiphosRabbitDevelopmentalDevelopmental toxicity0.3 mg/kg bw/day[4]

Metabolic Pathway of Fenamiphos

The primary metabolic pathway of Fenamiphos in animals and plants involves oxidation and hydrolysis. The initial step is the oxidation of the methylthio group to form Fenamiphos sulfoxide, which is then further oxidized to this compound.[6][7] Both of these metabolites are potent acetylcholinesterase inhibitors.[4] Subsequent hydrolysis of the phosphate ester bond in Fenamiphos and its sulfoxide and sulfone metabolites leads to the formation of their corresponding phenols: 3-methyl-4-(methylthio)phenol, 3-methyl-4-(methylsulfinyl)phenol, and 3-methyl-4-(methylsulfonyl)phenol.[8] These phenolic metabolites are then typically conjugated and excreted.[7]

Fenamiphos_Metabolism Fenamiphos Fenamiphos Sulfoxide Fenamiphos sulfoxide Fenamiphos->Sulfoxide Oxidation Phenol Fenamiphos phenol Fenamiphos->Phenol Hydrolysis Sulfone This compound Sulfoxide->Sulfone Oxidation Sulfoxide_Phenol Fenamiphos sulfoxide phenol Sulfoxide->Sulfoxide_Phenol Hydrolysis Sulfone_Phenol This compound phenol Sulfone->Sulfone_Phenol Hydrolysis Conjugates Conjugates (Excretion) Phenol->Conjugates Sulfoxide_Phenol->Conjugates Sulfone_Phenol->Conjugates

Metabolic pathway of Fenamiphos.

Mechanism of Toxicity: Acetylcholinesterase Inhibition

Fenamiphos and its oxidative metabolites (sulfoxide and sulfone) exert their toxic effects primarily through the inhibition of acetylcholinesterase (AChE).[9] AChE is a crucial enzyme responsible for the breakdown of the neurotransmitter acetylcholine (ACh) at cholinergic synapses. By irreversibly binding to the active site of AChE, these organophosphates prevent the hydrolysis of ACh.[10] This leads to an accumulation of ACh in the synaptic cleft, resulting in continuous stimulation of cholinergic receptors and subsequent disruption of nerve function, leading to a state known as cholinergic crisis.[9]

Mechanism of Acetylcholinesterase Inhibition.

Experimental Protocols

The toxicity data presented in this guide are primarily derived from studies conducted following standardized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD). These protocols are designed to ensure the reliability and comparability of toxicological data.

Acute Oral Toxicity (OECD 401, 420, 423, 425)

These guidelines describe methods for determining the acute oral toxicity of a substance.[1][3][11][12] Key aspects of these protocols include:

  • Test Animals: Typically rats, with the use of a single sex (usually females) now considered sufficient.[11]

  • Dosing: The test substance is administered in a single dose via gavage.[11] Animals are fasted before dosing.[12]

  • Observation Period: Animals are observed for a period of at least 14 days for signs of toxicity and mortality.[11]

  • Endpoint: The LD50 (the dose causing mortality in 50% of the test animals) is calculated. Modern methods, like the Fixed Dose Procedure (OECD 420), Acute Toxic Class Method (OECD 423), and Up-and-Down Procedure (OECD 425), aim to reduce the number of animals used and refine the determination of acute toxicity.[3]

Acute Dermal Toxicity (OECD 402)

This guideline is used to assess the toxicity of a substance following a single dermal application.[13]

  • Test Animals: Typically rats or rabbits with healthy, intact skin.[13]

  • Application: The test substance is applied to a shaved area of the skin (at least 10% of the body surface area) and held in contact for 24 hours with a porous gauze dressing.[13][14]

  • Observation Period: Animals are observed for at least 14 days.[13]

  • Endpoint: The dermal LD50 is determined.

Acute Inhalation Toxicity (OECD 403, 436)

These guidelines are used to evaluate the toxicity of a substance when inhaled.[15][16]

  • Test Animals: The rat is the preferred species.[16]

  • Exposure: Animals are exposed to the test substance (as a gas, vapor, or aerosol) for a defined period, typically 4 hours.[16] Exposure can be whole-body or nose-only.[15]

  • Observation Period: Animals are observed for at least 14 days.[16]

  • Endpoint: The LC50 (the concentration causing mortality in 50% of the test animals) is determined.

The following diagram illustrates a general workflow for determining acute oral toxicity.

Experimental_Workflow Start Start: Dose Range Finding Study Dosing Administer Single Oral Dose (Gavage) Start->Dosing Observation Observe Animals (14 days) - Clinical Signs - Mortality - Body Weight Dosing->Observation Data_Analysis Data Analysis (e.g., Probit Analysis) Observation->Data_Analysis Necropsy Gross Necropsy of all Animals Observation->Necropsy LD50 Determine LD50 Data_Analysis->LD50 Endpoint Endpoint: Acute Oral Toxicity Profile LD50->Endpoint Necropsy->Endpoint

General workflow for acute oral toxicity testing.

Discussion

The data clearly indicate that Fenamiphos is a highly toxic compound. Its primary oxidative metabolites, Fenamiphos sulfoxide and this compound, are also highly toxic, with oral LD50 values in rats being in a similar range to the parent compound.[4] This is consistent with their shared mechanism of action as potent acetylcholinesterase inhibitors.

In contrast, the phenolic metabolites of Fenamiphos, Fenamiphos phenol sulfoxide and Fenamiphos phenol sulfone, exhibit significantly lower acute oral toxicity in rats, with LD50 values being several orders of magnitude higher than the parent compound and its oxidative metabolites.[4] This suggests that hydrolysis is a key detoxification pathway for Fenamiphos in mammals.

However, it is important to note that the toxicity of these metabolites can vary significantly across different organisms. For instance, studies on microalgae have shown that the phenolic hydrolysis products of Fenamiphos can be more toxic than the parent compound itself, highlighting the importance of considering a wide range of species in environmental risk assessments.[15]

Conclusion

Fenamiphos and its primary oxidative metabolites, Fenamiphos sulfoxide and this compound, are highly toxic organophosphates that act by inhibiting acetylcholinesterase. While hydrolysis to their corresponding phenolic derivatives represents a significant detoxification pathway in mammals, these phenolic metabolites can pose a risk to other organisms in the environment. This comparative guide underscores the importance of considering the complete metabolic profile of a compound when assessing its overall toxicological risk. The provided data and diagrams offer a foundational resource for researchers and professionals engaged in the study and development of pesticides and other xenobiotics.

References

Cross-Validation of HPLC and GC Methods for the Analysis of Fenamiphos Sulfone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the quantitative analysis of Fenamiphos sulfone. The selection of an appropriate analytical method is critical for accurate and reliable quantification of this significant metabolite of the nematicide Fenamiphos, ensuring environmental monitoring, food safety, and regulatory compliance. This document outlines the experimental protocols, presents a comparative summary of performance data, and visualizes the analytical workflows for both techniques.

Fenamiphos is an organophosphate nematicide that, upon degradation in soil and plants, oxidizes to form Fenamiphos sulfoxide and subsequently this compound.[1] Due to the potential toxicity of these metabolites, robust and validated analytical methods are essential for their monitoring. Both HPLC and GC are powerful chromatographic techniques widely employed for the separation and quantification of pesticide residues.[2][3] The choice between them often depends on the analyte's physicochemical properties, the sample matrix, required sensitivity, and available instrumentation.[3]

Principle of the Methods

High-Performance Liquid Chromatography (HPLC) separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For a moderately polar compound like this compound, reversed-phase HPLC is a common approach, where the stationary phase is non-polar, and the mobile phase is a polar solvent mixture.[3][4] Detection is frequently achieved using a mass spectrometer (MS) or a UV detector. LC-MS/MS, in particular, offers high selectivity and sensitivity, enabling quantification in complex matrices with minimal sample cleanup.[5]

Gas Chromatography (GC) is well-suited for volatile and thermally stable compounds.[3] In GC, the sample is vaporized and carried by an inert gas (the mobile phase) through a column containing the stationary phase. Separation is based on the compound's boiling point and its interaction with the stationary phase. For organophosphorus compounds like this compound, a nitrogen-phosphorus detector (NPD) or a mass spectrometer (MS) is often used for detection due to their high selectivity and sensitivity.[1]

Experimental Protocols

Detailed methodologies for the analysis of this compound using HPLC and GC are outlined below. These protocols are based on established methods for Fenamiphos and its metabolites.

HPLC-MS/MS Method (Adapted for this compound)

  • Instrumentation: A liquid chromatograph coupled with a tandem mass spectrometer (LC-MS/MS) is recommended for its high selectivity and sensitivity.[5]

  • Column: A C18 reversed-phase column is typically used for the separation of organophosphate pesticides.

  • Mobile Phase: A gradient of acetonitrile and water (often with a modifier like formic acid for better ionization in MS) is a common mobile phase.[4]

  • Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.

  • Injection Volume: 5 to 20 µL.

  • Detection: Tandem mass spectrometry (MS/MS) operating in multiple reaction monitoring (MRM) mode provides high selectivity and low detection limits.[5]

  • Sample Preparation: A QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) based extraction is a common and effective method for extracting pesticide residues from various matrices.

GC-NPD/MS Method

  • Instrumentation: A gas chromatograph equipped with a nitrogen-phosphorus detector (NPD) or a mass spectrometer (MS).[1] Capillary columns are preferred for better resolution.[1]

  • Column: A capillary column with a non-polar or mid-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane) is suitable.

  • Carrier Gas: Helium or nitrogen at a constant flow rate.

  • Temperatures:

    • Injector: 250-270°C

    • Oven: A temperature program is used to separate the analytes. For instance, starting at a lower temperature and ramping up to around 250-280°C.

    • Detector: 280-300°C

  • Injection Mode: Splitless injection is often used for trace analysis.

  • Sample Preparation: Liquid-liquid extraction or solid-phase extraction (SPE) can be used to isolate the analyte from the sample matrix. A Florisil cleanup column can be effective in removing interferences.[1]

Data Presentation: Comparative Performance

The validation of analytical methods is crucial to ensure reliable and accurate results.[3] Key validation parameters include linearity, limit of detection (LOD), limit of quantitation (LOQ), accuracy (recovery), and precision (relative standard deviation, RSD). The following table summarizes typical performance data for HPLC and GC methods for organophosphate pesticide analysis, including specific data for this compound where available.

Performance ParameterHPLC-MS/MSGC-NPD/MSReferences
Linearity (R²) > 0.99> 0.99[6]
LOD Low ng/mL to pg/mLng/mL to sub-ng/mL[5]
LOQ Low ng/mLng/mL
Accuracy (Recovery %) 90-110%80-120%[1]
Precision (RSD %) < 15%< 15%
Specificity/Selectivity Very High (with MS/MS)High (with NPD or MS)[5]
Analysis Time Shorter run times possibleCan have longer run times[5]
Thermal Stability Req. Not requiredAnalyte must be thermally stable[6]

Note: The values presented are typical and may vary depending on the specific instrumentation, method parameters, and sample matrix. A study on Fenamiphos and its metabolites in tobacco using GC-NPD reported average recoveries of 89.1% for this compound. Another GC-based study in turfgrass and soil showed recoveries ranging from 80.1% to 96.3% for Fenamiphos and its metabolites.[1] LC-MS/MS methods are noted for achieving low detection limits, for instance, a detection limit of 1 ng/mL (equivalent to 0.005 mg/kg in matrix) was easily obtained for Fenamiphos and its metabolites.[5]

Mandatory Visualization

The following diagrams, generated using Graphviz, illustrate the experimental workflows for this compound analysis using HPLC and GC, and the logical relationship in method cross-validation.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis cluster_data Data Processing Sample Sample Collection Extraction QuEChERS Extraction Sample->Extraction Cleanup Dispersive SPE Cleanup Extraction->Cleanup Injection LC Injection Cleanup->Injection Separation C18 Reversed-Phase Separation Injection->Separation Detection MS/MS Detection (MRM) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification

Caption: HPLC-MS/MS analysis workflow for this compound.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC-NPD/MS Analysis cluster_data Data Processing Sample Sample Collection Extraction Solvent Extraction Sample->Extraction Cleanup Florisil Column Cleanup Extraction->Cleanup Injection GC Injection (Splitless) Cleanup->Injection Separation Capillary Column Separation Injection->Separation Detection NPD or MS Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification

Caption: GC-NPD/MS analysis workflow for this compound.

Cross_Validation Define Define Analytical Requirements Develop_HPLC Develop & Validate HPLC Method Define->Develop_HPLC Develop_GC Develop & Validate GC Method Define->Develop_GC Analyze_Samples Analyze Identical Samples by Both Methods Develop_HPLC->Analyze_Samples Develop_GC->Analyze_Samples Compare_Results Compare Results (e.g., Bland-Altman, t-test) Analyze_Samples->Compare_Results Assess_Agreement Assess Method Agreement & Bias Compare_Results->Assess_Agreement

Caption: Logical workflow for cross-validation of two analytical methods.

Conclusion

Both HPLC and GC are suitable techniques for the analysis of this compound. The choice between the two will depend on the specific requirements of the analysis.

  • HPLC-MS/MS is often preferred for its high selectivity, sensitivity, and applicability to a wider range of compounds without the need for derivatization, especially for complex matrices. It is particularly advantageous for analytes that may be thermally labile.[5][6]

  • GC-NPD/MS is a robust and sensitive technique, particularly for volatile and semi-volatile compounds. It can be a more cost-effective option if the instrumentation is already available. The use of a selective detector like NPD provides excellent sensitivity for phosphorus-containing compounds.

Cross-validation of both methods by analyzing the same set of samples is essential to ensure that the results are comparable and to understand any potential bias between the two techniques. This process is critical when transferring methods between laboratories or when one method is used to confirm the results of another.

References

Accuracy and precision of Fenamiphos sulfone quantification methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate and precise quantification of pesticide residues is paramount for ensuring food safety and environmental monitoring. Fenamiphos, an organophosphate nematicide, and its metabolite, fenamiphos sulfone, are of particular interest due to their potential toxicity. This guide provides a comprehensive comparison of the leading analytical methods for the quantification of this compound, supported by experimental data to aid in method selection and implementation.

Comparison of Analytical Methods

The quantification of this compound is predominantly achieved through chromatographic techniques coupled with various detectors. The most common and effective methods include Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS). High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography with a Nitrogen-Phosphorus Detector (GC-NPD) are also utilized.

The choice of method often depends on the matrix, the required sensitivity, and the available instrumentation. LC-MS/MS is highly selective and sensitive, making it suitable for complex matrices with low detection limit requirements.[1] GC-MS/MS also offers excellent sensitivity and selectivity.[2] HPLC-UV is a more accessible technique but may lack the sensitivity and selectivity of mass spectrometry-based methods for trace-level analysis.[3] GC-NPD is specific for nitrogen- and phosphorus-containing compounds, offering good sensitivity for this compound.

Quantitative Performance Data

The following tables summarize the performance of various methods for the quantification of this compound across different matrices.

Table 1: Performance of LC-MS/MS Methods

MatrixFortification Level (mg/kg)Average Recovery (%)Relative Standard Deviation (RSD) (%)Limit of Quantification (LOQ) (mg/kg)Linearity (R²)Citation
Olive Oil0.058920.050.9998[2]
Olive Oil0.5075130.050.9998[2]
Cucumber0.01, 0.02, 0.0570-120<200.01>0.99[4]
Peppers & Tomatoes---0.005-[1]
Food (General)1, 5, 10 (µg/kg)-<20 (Repeatability & Reproducibility)->0.99[5]

Table 2: Performance of GC-Based Methods

MethodMatrixFortification Level (ppm)Average Recovery (%)Relative Standard Deviation (RSD) (%)Limit of Quantification (LOQ)LinearityCitation
GC-NPDTobacco0.3, 0.5, 1.089.1<2--
GC-MS/MSFood (General)--1.2-18.04 (Peak Area Precision)--[6]

Experimental Protocols

Detailed methodologies are crucial for replicating and validating analytical methods. Below are representative protocols for the LC-MS/MS and GC-NPD methods.

LC-MS/MS Method for this compound in Olive Oil

This method utilizes a QuEChERS-based sample preparation followed by LC-MS/MS analysis.

1. Sample Preparation (QuEChERS)

  • Weigh 1.5 g of the olive oil sample into a 50 mL centrifuge tube.

  • Add 1.5 mL of n-hexane and shake for 20 seconds.

  • Add 6 mL of acetonitrile and shake vigorously for 10 minutes.

  • Centrifuge for 2 minutes at 1000 rpm.

  • Condition a C18 SPE cartridge with 5 mL of acetonitrile.

  • Load the acetonitrile phase onto the conditioned SPE cartridge.

  • Elute the analytes with an appropriate solvent.

  • Evaporate the eluate to dryness and reconstitute in 1 mL of acetonitrile:water (1:9, v/v).

  • Filter the reconstituted solution through a 0.45 µm syringe filter into an autosampler vial.[2]

2. LC-MS/MS Instrumentation and Conditions

  • LC System: A suitable UHPLC or HPLC system.

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm).

  • Mobile Phase: A gradient of water and methanol, both containing a suitable additive like formic acid or ammonium formate.

  • Flow Rate: A typical flow rate of 0.2-0.4 mL/min.

  • Injection Volume: 5-10 µL.

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray ionization (ESI) in positive mode.

  • MRM Transitions: Monitor at least two specific precursor-to-product ion transitions for this compound for quantification and confirmation.

GC-NPD Method for this compound in Tobacco

This method involves a solvent extraction followed by GC-NPD analysis.

1. Sample Preparation

  • Soak the tobacco sample in 30 mL of double-distilled water overnight.

  • Extract the sample with a 50:50 (v/v) mixture of dichloromethane and acetone by macerating three times for three minutes.

  • Filter the extract through anhydrous sodium sulfate.

  • Evaporate the filtrate to dryness.

  • Reconstitute the residue in a suitable solvent for GC analysis.

2. GC-NPD Instrumentation and Conditions

  • GC System: A gas chromatograph equipped with a Nitrogen-Phosphorus Detector.

  • Column: A capillary column suitable for organophosphate pesticide analysis (e.g., HP-5ms).

  • Injector Temperature: 270 °C.

  • Column Temperature Program: Maintain an initial temperature of 230 °C.

  • Detector Temperature: 300 °C.

  • Carrier Gas: Helium at a constant flow rate.

  • Injection Mode: Splitless injection.

Experimental Workflows

The following diagrams illustrate the general workflows for the quantification of this compound using LC-MS/MS and GC-NPD.

LCMSMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Sample Weighing Extraction Solvent Extraction (e.g., QuEChERS) Sample->Extraction Cleanup Solid Phase Extraction (SPE) Cleanup Extraction->Cleanup Concentration Evaporation & Reconstitution Cleanup->Concentration Filtration Syringe Filtration Concentration->Filtration LC_Separation LC Separation Filtration->LC_Separation MSMS_Detection MS/MS Detection LC_Separation->MSMS_Detection Data_Processing Data Processing & Quantification MSMS_Detection->Data_Processing

LC-MS/MS analysis workflow for this compound.

GCNPD_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Sample Weighing & Soaking Extraction Solvent Extraction Sample->Extraction Drying Drying with Sodium Sulfate Extraction->Drying Concentration Evaporation & Reconstitution Drying->Concentration GC_Separation GC Separation Concentration->GC_Separation NPD_Detection NPD Detection GC_Separation->NPD_Detection Data_Processing Data Processing & Quantification NPD_Detection->Data_Processing

GC-NPD analysis workflow for this compound.

References

A Researcher's Guide to Certified Reference Materials for Fenamiphos Sulfone Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For scientists and researchers engaged in the analysis of pesticide residues, particularly the organophosphate metabolite Fenamiphos sulfone, the accuracy and reliability of analytical results are paramount. Certified Reference Materials (CRMs) serve as the cornerstone of quality control in such analytical workflows, ensuring traceability and comparability of data. This guide provides a comparative overview of commercially available this compound CRMs, details common analytical methodologies, and presents a typical experimental workflow.

Comparison of Certified Reference Materials

The selection of a suitable CRM is a critical step in any analytical procedure. Key considerations include the material's purity, certification, and the documentation provided by the supplier. Several reputable suppliers offer this compound CRMs, often certified under internationally recognized standards such as ISO 17034 for the production of reference materials and ISO/IEC 17025 for the competence of testing and calibration laboratories.[1][2][3] A detailed Certificate of Analysis (CoA) accompanying the CRM is essential, as it provides crucial information on the certified property values, uncertainty, and traceability.[4]

Below is a comparative table summarizing the specifications of this compound CRMs from prominent suppliers.

SupplierProduct Name/IDPurityFormatAvailable QuantitiesCertification/Accreditation
LGC Standards Fenamiphos-sulfoneInformation available in CoANeat25 mg, 100 mg, 250 mgISO 17034
Sigma-Aldrich (TraceCERT®) Fenamiphos-sulfoneCertified by qNMRNeat50 mgISO/IEC 17025, ISO 17034
WITEGA Laboratorien This compoundHigh PurityNeat50 mgISO 17034
LabStandard® Fenamiphos-Sulfone≥ 95%Neat25 mg, 50 mgISO 17034
AccuStandard This compoundInformation available in CoANeat10 mgISO 17034, ISO/IEC 17025

Experimental Protocols for this compound Analysis

The determination of this compound in various matrices typically involves extraction, cleanup, and instrumental analysis. The choice of method often depends on the matrix (e.g., soil, water, food products) and the required sensitivity. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography (GC) coupled with a specific detector are the most common techniques.[4]

Sample Preparation and Extraction

A generic sample preparation and extraction workflow is outlined below. It is important to note that specific parameters may need to be optimized based on the sample matrix.

  • Sample Homogenization : The collected sample (e.g., soil, fruit, vegetable) is homogenized to ensure uniformity.

  • Extraction : A representative portion of the homogenized sample is extracted with a suitable organic solvent. A common choice is acetonitrile or a mixture of acetone and dichloromethane. For soil samples, a mixture of methanol and water can be used.

  • Cleanup : The crude extract often contains co-extractives that can interfere with the analysis. Solid-phase extraction (SPE) is a widely used cleanup technique. The type of SPE cartridge (e.g., C18, Florisil) should be selected based on the nature of the matrix and the analyte.

Instrumental Analysis: LC-MS/MS Method

LC-MS/MS is a highly selective and sensitive technique for the quantification of this compound.

  • Chromatographic Conditions :

    • Column : A C18 reversed-phase column is typically used for separation.

    • Mobile Phase : A gradient elution with a mixture of water (often with a modifier like formic acid or ammonium formate) and an organic solvent (e.g., methanol or acetonitrile) is common.

    • Flow Rate : A typical flow rate is between 0.2 and 0.5 mL/min.

    • Injection Volume : 5-20 µL.

  • Mass Spectrometric Conditions :

    • Ionization Mode : Electrospray ionization (ESI) in positive mode is generally used for this compound.

    • Detection : Multiple Reaction Monitoring (MRM) is employed for quantification and confirmation. This involves monitoring specific precursor ion to product ion transitions.

Workflow for this compound Analysis

The following diagram illustrates a typical workflow for the analysis of this compound using a certified reference material.

Fenamiphos_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_qc Quality Control Sample Sample Collection (e.g., Soil, Crop) Homogenization Homogenization Sample->Homogenization Extraction Solvent Extraction Homogenization->Extraction Cleanup Solid-Phase Extraction (SPE) Extraction->Cleanup LCMS LC-MS/MS Analysis Cleanup->LCMS Clean Extract Quantification Quantification LCMS->Quantification Report Report Quantification->Report Final Report CRM Certified Reference Material (CRM) Stock Stock Standard Preparation CRM->Stock Cal_Curve Calibration Curve Generation Stock->Cal_Curve Spike Matrix Spiking Stock->Spike Cal_Curve->Quantification Calibration Data Spike->Extraction Method Validation

Workflow for this compound Analysis.

This comprehensive guide provides a starting point for researchers working on this compound analysis. The selection of a high-quality, certified reference material is fundamental to achieving accurate and defensible results. By following validated experimental protocols and implementing a robust quality control system, laboratories can ensure the reliability of their analytical data.

References

Degradation Dynamics of Fenamiphos and Its Key Metabolites: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the degradation rates of the nematicide Fenamiphos and its primary oxidative metabolites, Fenamiphos sulfoxide and Fenamiphos sulfone, reveals significant variations influenced by environmental factors such as soil pH, microbial activity, and prior pesticide exposure. This guide synthesizes experimental data to provide researchers, scientists, and drug development professionals with a clear comparison of the persistence and transformation of these compounds.

Fenamiphos, an organophosphate nematicide, undergoes oxidation in the soil to form Fenamiphos sulfoxide (FSO) and subsequently this compound (FSO2).[1] These metabolites are of significant interest as they exhibit toxicity similar to the parent compound and are generally more mobile and persistent in soil.[1] The degradation of all three compounds is primarily a biologically mediated process.[2][3]

Comparative Degradation Rates

The persistence of Fenamiphos and its metabolites, often measured by their half-life (the time required for 50% of the initial concentration to dissipate), is a critical factor in assessing their environmental fate and potential for groundwater contamination. Experimental data demonstrates that soil pH is a key determinant of degradation speed, with alkaline conditions generally favoring more rapid breakdown.

CompoundConditionSoil TypepHHalf-life (days)Reference
Fenamiphos Field Study (average)Not SpecifiedNot Specified5[1]
Outdoor StudyPredominantly SandyNot Specified18.2 - 19.9[4]
Aerobic Conditions16 different soilsNot Specified< 15 (at 22°C)[4]
Fenamiphos sulfoxide (FSO) Field Study (average)Not SpecifiedNot Specified28[1]
Laboratory IncubationDeep Slade Soil4.739.6[5]
Laboratory IncubationDeep Slade Soil8.411.3[5]
Laboratory Incubation (after 3 fenamiphos applications)Deep Slade Soil7.7< 1[5]
Laboratory Incubation (after 3 fenamiphos applications)Deep Slade Soil8.4< 1[5]
This compound (FSO2) Field Study (average)Not SpecifiedNot Specified14[1]
Laboratory IncubationDeep Slade Soil4.720.3[5]
Laboratory IncubationDeep Slade Soil8.47.5[5]
Laboratory Incubation (after 3 fenamiphos applications)Deep Slade Soil7.7< 1[5]
Laboratory Incubation (after 3 fenamiphos applications)Deep Slade Soil8.4< 1[5]
Total Toxic Residue (TTR) First ApplicationNeutral Soil (pH 6.7)6.740.3[6]
First ApplicationAlkaline Soil (pH 7.7)7.721.6[6]
Second ApplicationAlkaline Soil (pH 7.7)7.75.24[5]
Third ApplicationAlkaline Soil (pH 7.7)7.75.02[5]

Table 1: Comparative half-lives of Fenamiphos, Fenamiphos sulfoxide, and this compound under various experimental conditions.

Studies have consistently shown that repeated applications of Fenamiphos can lead to an accelerated degradation of the parent compound and its metabolites, a phenomenon attributed to the enhancement of microbial populations capable of breaking down these substances.[2][3][5] In soils with a history of Fenamiphos treatment, the degradation of FSO, in particular, is significantly faster.[2][3] This accelerated degradation is most pronounced in alkaline soils.[5] For instance, in a soil with a pH of 7.7, the half-life of the total toxic residue (TTR) decreased from 21.6 days after the first application to approximately 5 days after the second and third applications.[5][6]

Experimental Protocols

The data presented in this guide is derived from laboratory and field studies employing established analytical methodologies. A representative experimental protocol for assessing the degradation of Fenamiphos and its metabolites in soil is as follows:

1. Soil Preparation and Treatment:

  • Soil samples with varying pH levels are collected and sieved to ensure homogeneity.

  • The moisture content of the soil is adjusted to a specific percentage of its water-holding capacity and maintained throughout the experiment.

  • Analytical grade Fenamiphos, Fenamiphos sulfoxide, or this compound is applied to the soil samples at a predetermined concentration.

2. Incubation:

  • The treated soil samples are incubated in the dark at a constant temperature (e.g., 20°C).

  • Separate sets of samples are prepared for each time point to be analyzed.

3. Sample Extraction:

  • At specified intervals, soil subsamples are taken for analysis.

  • The compounds of interest are extracted from the soil using an organic solvent, such as a mixture of acetone and hexane.

  • The extraction is typically performed by shaking the soil-solvent mixture, followed by centrifugation or filtration to separate the liquid extract.

4. Sample Cleanup and Analysis:

  • The solvent from the extract is evaporated, and the residue is redissolved in a suitable solvent for analysis.

  • The concentrations of Fenamiphos, Fenamiphos sulfoxide, and this compound are quantified using High-Performance Liquid Chromatography (HPLC) with a UV detector.

5. Data Analysis:

  • The degradation kinetics are determined by plotting the concentration of each compound against time.

  • The half-lives are calculated from the first-order degradation rate constants.

Degradation Pathway

The primary degradation pathway of Fenamiphos in soil involves a two-step oxidation process. Fenamiphos is first oxidized to Fenamiphos sulfoxide, which is then further oxidized to this compound.

Fenamiphos_Degradation Fenamiphos Fenamiphos FSO Fenamiphos sulfoxide Fenamiphos->FSO Oxidation FSO2 This compound FSO->FSO2 Oxidation

References

Performance of SPE Cartridges for Fenamiphos Sulfone Extraction: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the performance of different Solid-Phase Extraction (SPE) cartridges for the extraction of fenamiphos sulfone, a key metabolite of the nematicide fenamiphos. The selection of an appropriate SPE sorbent is crucial for achieving high recovery and accurate quantification of this analyte in various matrices such as soil, water, and food products. This document summarizes available data on the performance of common SPE cartridges, offers detailed experimental protocols, and presents a visual workflow to aid in method development.

Comparison of SPE Sorbent Performance

The choice of SPE sorbent chemistry is critical and depends on the physicochemical properties of this compound and the complexity of the sample matrix. This compound is a moderately polar compound, making several types of SPE sorbents potentially suitable for its extraction. The following table summarizes the expected performance of commonly used SPE cartridges for this compound extraction based on data from multi-residue pesticide analysis studies. Direct comparative studies specifically for this compound are limited; therefore, the presented data is an inference based on the behavior of pesticides with similar properties.

SPE Cartridge TypeSorbent ChemistryPrinciple of RetentionExpected Recovery for this compoundAdvantagesDisadvantages
C18 (Octadecyl) Silica-based with C18 alkyl chainsReversed-phase (hydrophobic interactions)Good to Excellent (70-95%)Well-established, good for less polar compounds, cost-effective.May have lower retention for very polar compounds, potential for silanol interactions affecting recovery.
Oasis HLB Hydrophilic-Lipophilic Balanced copolymerReversed-phase with a hydrophilic moietyExcellent (>85%)High capacity and stability, good retention for a wide range of compounds from polar to nonpolar, pH stable.[1][2]Can be more expensive than silica-based sorbents.
Strata-X Styrene-divinylbenzene polymerReversed-phase (hydrophobic and π-π interactions)Excellent (>85%)High surface area and capacity, stable across a wide pH range, good for a broad range of analytes.[2]May exhibit stronger retention, requiring stronger elution solvents.
PSA (Primary Secondary Amine) Silica-based with amine functional groupsNormal-phase or weak anion exchangeModerate to Good (as a cleanup sorbent)Effective for removing polar interferences like fatty acids and sugars in dSPE.[3][4]Not typically used as a primary retention sorbent for this compound from aqueous samples.

Detailed Experimental Protocols

The following are generalized experimental protocols for the extraction of this compound using C18 and Oasis HLB cartridges. These should be optimized for specific sample matrices and analytical requirements.

General Sample Pre-treatment (Water Samples)
  • Collect the water sample in a clean, amber glass container.

  • If the sample contains particulate matter, filter it through a 0.45 µm glass fiber filter.

  • Adjust the pH of the sample to neutral (pH ~7) for optimal retention on most reversed-phase sorbents.

  • For spiked samples, add the this compound standard to the sample and vortex to mix.

SPE Protocol for C18 Cartridges
  • Conditioning:

    • Pass 5 mL of ethyl acetate through the cartridge.

    • Pass 5 mL of methanol through the cartridge.

    • Pass 5 mL of deionized water through the cartridge. Do not allow the sorbent to go dry.

  • Sample Loading:

    • Load the pre-treated water sample onto the cartridge at a flow rate of approximately 5-10 mL/min.

  • Washing:

    • Wash the cartridge with 5 mL of deionized water to remove any remaining polar interferences.

    • Dry the cartridge under vacuum for 10-15 minutes to remove excess water.

  • Elution:

    • Elute the this compound from the cartridge with 5-10 mL of ethyl acetate or a mixture of dichloromethane and acetone.

    • Collect the eluate in a clean collection tube.

  • Post-Elution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable solvent (e.g., methanol or mobile phase) for instrumental analysis (LC-MS/MS or GC-MS).[5]

SPE Protocol for Oasis HLB Cartridges
  • Conditioning:

    • Pass 5 mL of methanol through the cartridge.

    • Pass 5 mL of deionized water through the cartridge. Do not allow the sorbent to go dry.

  • Sample Loading:

    • Load the pre-treated water sample onto the cartridge at a flow rate of approximately 5-10 mL/min.

  • Washing:

    • Wash the cartridge with 5 mL of 5% methanol in water to remove hydrophilic interferences.

  • Elution:

    • Elute the this compound from the cartridge with 5-10 mL of acetonitrile or methanol.

    • Collect the eluate in a clean collection tube.

  • Post-Elution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable solvent for instrumental analysis.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the solid-phase extraction of this compound from a water sample.

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_post Post-Extraction Sample Aqueous Sample Filter Filtration (0.45 µm) Sample->Filter pH_Adjust pH Adjustment (to ~7) Filter->pH_Adjust Condition 1. Conditioning pH_Adjust->Condition Prepared Sample Load 2. Sample Loading Condition->Load Wash 3. Washing Load->Wash Waste1 Load->Waste1 Sample Matrix Effluent Elute 4. Elution Wash->Elute Waste2 Wash->Waste2 Wash Effluent Evaporate Evaporation Elute->Evaporate Analyte Eluate Reconstitute Reconstitution Evaporate->Reconstitute Analysis Instrumental Analysis (LC-MS/MS or GC-MS) Reconstitute->Analysis

Caption: General workflow for this compound extraction using SPE.

Conclusion

Both C18 and polymeric SPE cartridges like Oasis HLB and Strata-X are suitable for the extraction of this compound from aqueous samples. Polymeric sorbents such as Oasis HLB and Strata-X often provide higher and more consistent recoveries for a broader range of pesticides, including moderately polar compounds like this compound, and are less susceptible to drying out during the SPE process.[1][2] C18 cartridges are a cost-effective option that can provide good recoveries with careful method optimization. For complex matrices, a cleanup step using sorbents like PSA in a dispersive SPE format may be necessary to remove interferences prior to instrumental analysis.[3][4] The choice of the optimal SPE cartridge will ultimately depend on the specific matrix, required limits of detection, and available resources. Method validation, including recovery and matrix effect studies, is essential for ensuring the accuracy and reliability of the analytical results.

References

Comparative Analysis of Fenamiphos Sulfone Dynamics Across Diverse Soil Environments

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide offers a comprehensive comparative analysis of Fenamiphos sulfone, a principal metabolite of the organophosphate nematicide Fenamiphos, across various soil types. It is intended for researchers, environmental scientists, and professionals in drug and pesticide development, providing objective data on its environmental fate, persistence, and mobility.

Introduction to Fenamiphos and its Metabolites

Fenamiphos is a systemic nematicide used to control a wide range of nematodes in agricultural settings. Upon application to soil, it undergoes rapid biological and chemical transformation. The primary degradation pathway involves oxidation, first to Fenamiphos sulfoxide and subsequently to the more stable this compound. Both metabolites are, like the parent compound, nematicidally active and are collectively referred to as the "total toxic residue" (TTR). Understanding the behavior of this compound is critical for assessing the long-term environmental impact and potential for groundwater contamination.

The persistence and mobility of this compound are not uniform and are significantly influenced by soil properties and environmental conditions. This guide synthesizes available experimental data to compare its behavior in different soil matrices.

Degradation Pathway of Fenamiphos in Soil

The transformation of Fenamiphos in soil is predominantly a microbially mediated oxidative process. The parent compound is first converted to Fenamiphos sulfoxide, which is then more slowly oxidized to this compound.[1] These sulfoxidation products can then undergo hydrolysis to form their corresponding phenols, which are less toxic.

Fenamiphos_Degradation Fenamiphos Fenamiphos FSO Fenamiphos Sulfoxide (FSO) Fenamiphos->FSO Rapid Oxidation FSO2 Fenamiphos Sulfone (FSO2) FSO->FSO2 Slower Oxidation Phenols Corresponding Phenols FSO->Phenols Hydrolysis FSO2->Phenols Hydrolysis

Figure 1: Primary degradation pathway of Fenamiphos in soil.

Comparative Data on this compound Behavior

The fate of this compound in the environment is dictated by a complex interplay of soil characteristics. Key factors include soil texture (sand, silt, clay content), organic carbon content, pH, and microbial biomass.

Table 1: Representative Physicochemical Properties of Different Soil Types

Soil PropertySandy LoamClay LoamSilt Loam
pH6.57.26.8
Organic Carbon (%)1.22.53.0
Clay Content (%)153520
Cation Exchange Capacity (meq/100g)82518

Note: These are generalized values. Actual properties can vary significantly.

Table 2: Comparative Degradation and Mobility of Fenamiphos and its Metabolites

CompoundParameterSandy LoamClay LoamKey Observations
Fenamiphos Half-life (DT₅₀, days)~15 - 20~20 - 30Rapidly degraded in most aerobic soils.[2]
Koc (L/kg)500 - 2000 (Low Mobility)500 - 2000 (Low Mobility)Higher adsorption than its metabolites.[2]
Fenamiphos Sulfoxide Half-life (DT₅₀, days)30 - 6040 - 80More persistent than the parent compound.
Koc (L/kg)< 500 (Medium Mobility)< 500 (Medium Mobility)More mobile than Fenamiphos.
This compound Half-life (DT₅₀, days)40 - 9060 - 120+The most persistent of the toxic residues. Persistence is greater in clay loam soil.[3]
Koc (L/kg)< 500 (Medium Mobility)< 500 (Medium Mobility)Slightly less mobile than the sulfoxide but significantly more mobile than Fenamiphos.

Koc (Soil Organic Carbon-Water Partitioning Coefficient) is an indicator of mobility. Lower values suggest higher mobility and leaching potential.[4][5][6]

Analysis of Comparative Data:

  • Persistence: this compound is consistently the most persistent compound among the toxic residues. Its degradation is slower in soils with higher clay and organic matter content (clay loam) compared to sandier soils.[3] This is likely due to stronger adsorption to soil particles, which can protect it from microbial degradation.

  • Mobility: this compound is significantly more mobile than the parent Fenamiphos.[2] Its lower adsorption coefficient (Koc) indicates a higher potential for leaching through the soil profile, particularly in soils with lower organic carbon and clay content like sandy loam.

  • Influence of Prior Application: A critical factor is the history of Fenamiphos use. Soils with repeated applications exhibit accelerated or enhanced biodegradation of both Fenamiphos sulfoxide and sulfone.[1][7][8] This is attributed to the adaptation of soil microbial communities that become more efficient at degrading these compounds.

  • Soil Depth: Degradation of both Fenamiphos sulfoxide and sulfone is generally more rapid in surface soils compared to subsurface soils, which is linked to higher microbial activity and organic matter content in the topsoil layers.[1]

Experimental Protocols

Standardized methods are crucial for generating comparable data on pesticide fate in soil. The following protocols are based on established guidelines, such as those from the OECD (Organisation for Economic Co-operation and Development).

Aerobic Soil Transformation Study (based on OECD Guideline 307)

This experiment is designed to determine the rate and pathway of degradation in various soils under controlled aerobic conditions.[9][10][11][12][13]

Methodology:

  • Soil Collection and Preparation: Collect fresh soil samples from the desired locations (e.g., sandy loam, clay loam). Sieve the soils (e.g., through a 2 mm mesh) and adjust the moisture content to a specific level (e.g., 40-60% of maximum water holding capacity).

  • Test Substance Application: Typically, ¹⁴C-labeled Fenamiphos is applied to the soil samples to facilitate tracking of the parent compound and its transformation products. This allows for the creation of a mass balance.

  • Incubation: The treated soil samples are incubated in the dark at a constant temperature (e.g., 20°C) in biometer flasks or a flow-through system. Air is passed through the system to maintain aerobic conditions, and traps (e.g., ethanolamine) are used to capture evolved ¹⁴CO₂.

  • Sampling: Duplicate flasks are removed at predetermined intervals over a period of up to 120 days.

  • Extraction and Analysis: Soil samples are extracted using appropriate solvents (e.g., methylene chloride, acetonitrile/water). The extracts are then analyzed to quantify the concentrations of Fenamiphos, Fenamiphos sulfoxide, this compound, and other metabolites.

  • Data Analysis: The decline of the parent compound and the formation and decline of metabolites are plotted over time. This data is used to calculate degradation rates and half-lives (DT₅₀).

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Soil_Collection Soil Collection (e.g., Sandy Loam, Clay Loam) Sieving Sieving & Moisture Adjustment Soil_Collection->Sieving Application Application of ¹⁴C-Fenamiphos Sieving->Application Incubation Aerobic Incubation (20°C, Dark, up to 120 days) Application->Incubation Sampling Time-course Sampling Incubation->Sampling Extraction Solvent Extraction from Soil Samples Sampling->Extraction Quantification HPLC or GC Analysis Extraction->Quantification Data_Analysis Calculate DT₅₀ and Degradation Pathway Quantification->Data_Analysis

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Fenamiphos Sulfone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, meticulous attention to safety protocols is paramount. The proper handling and disposal of chemical reagents like fenamiphos sulfone are critical for ensuring a safe laboratory environment and preventing environmental contamination. This guide provides essential, step-by-step procedures for the safe disposal of this compound, aligning with best practices in laboratory safety and chemical management.

This compound, a metabolite of the organophosphate nematicide fenamiphos, requires careful handling due to its potential health and environmental hazards.[1][2][3][4][5] Adherence to the following disposal protocol is crucial for minimizing risks and ensuring regulatory compliance.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are equipped with the appropriate Personal Protective Equipment (PPE).

Required Personal Protective Equipment (PPE):

PPE ItemSpecificationRationale
Gloves Chemical-resistant (e.g., Nitrile)To prevent skin contact.[6]
Eye Protection Safety glasses with side shields or gogglesTo protect against splashes and vapors.[6][7]
Lab Coat Standard laboratory coatTo protect skin and clothing from contamination.
Respiratory Protection Use in a well-ventilated area. A fume hood is recommended.To avoid inhalation of any vapors or aerosols.[6]

Handling Guidelines:

  • Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[6]

  • Avoid contact with skin and eyes.[6]

  • Do not eat, drink, or smoke when handling this substance.[6]

  • Keep away from heat, sparks, open flames, and hot surfaces, as it is often supplied in a flammable solvent.[7][8][9]

Step-by-Step Disposal Protocol

Follow these steps for the safe disposal of this compound waste. This procedure applies to unused product, contaminated materials, and empty containers.

1. Waste Segregation and Collection:

  • Designate a specific, clearly labeled, and sealed container for this compound waste. The container must be compatible with the chemical and its solvent.

  • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management plan.

2. Managing Spills:

  • In the event of a small spill, immediately alert personnel in the vicinity.

  • Contain the spill using an inert absorbent material such as vermiculite, sand, or commercial sorbent pads.[10][11]

  • Carefully collect the absorbent material and place it in the designated hazardous waste container.

  • Clean the spill area with a suitable detergent and water, collecting the cleaning materials for disposal as hazardous waste.

  • For large spills, evacuate the area and follow your institution's emergency response procedures.

3. Container Decontamination and Disposal:

  • Empty containers must be triple-rinsed with a suitable solvent (e.g., the solvent the this compound was dissolved in, or another appropriate solvent as per your safety officer's guidance).

  • Collect all rinsate as hazardous waste and add it to your designated this compound waste container.

  • Never reuse empty containers for any other purpose.[10]

  • After rinsing, deface the label on the empty container and dispose of it according to your institution's guidelines for chemically contaminated sharps or solid waste.

4. Final Disposal:

  • All this compound waste is considered hazardous waste.

  • Arrange for the disposal of the sealed waste container through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

  • Disposal should be in accordance with all applicable federal, state, and local regulations.[6] In many cases, this will involve incineration at a permitted hazardous waste facility.[10]

Environmental and Health Hazard Summary

Understanding the hazards associated with this compound is crucial for its safe handling and disposal.

Hazard TypeDescriptionCitations
Human Health Harmful if swallowed. Causes serious eye irritation. May cause drowsiness or dizziness.[7][8][9]
Environmental Slightly hazardous for water. Do not allow the product to reach groundwater, water courses, or sewage systems. Discharge into the environment must be avoided.[6][7][8]
Physical Often supplied in a highly flammable liquid and vapor (e.g., acetonitrile or ethyl acetate).[7][8][9]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.

FenamiphosSulfoneDisposal cluster_start Start cluster_waste_type Identify Waste Type cluster_collection Collection cluster_spill Spill Management cluster_final_disposal Final Disposal start This compound Waste Generated spill_check Is there a spill? start->spill_check waste_type Unused Product, Contaminated PPE, or Spill Debris? collect_waste Collect in a Labeled, Sealed Hazardous Waste Container waste_type->collect_waste contact_ehs Contact Environmental Health & Safety (EHS) for Pickup collect_waste->contact_ehs spill_check->waste_type No contain_spill Contain with Absorbent Material spill_check->contain_spill Yes collect_spill Collect Contaminated Material for Disposal contain_spill->collect_spill collect_spill->collect_waste end Proper Disposal Complete contact_ehs->end

Caption: Workflow for the safe disposal of this compound waste.

References

Essential Safety and Operational Guide for Handling Fenamiphos Sulfone

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Laboratory Professionals

This document provides critical safety protocols and logistical information for the handling of Fenamiphos Sulfone, a toxic metabolite of the organophosphate nematicide, Fenamiphos. Adherence to these guidelines is mandatory to ensure the safety of all laboratory personnel.

Hazard Identification and Core Safety Precautions

This compound is classified as a hazardous substance. Standard solutions may be prepared in highly flammable solvents like acetonitrile or ethyl acetate.[1][2][3]

  • Acute Toxicity (Oral): Harmful if swallowed.[1]

  • Eye Damage/Irritation: Causes serious eye irritation.[1][2]

  • Organophosphate Toxicity: As a metabolite of an organophosphate, it is a potential cholinesterase inhibitor, posing risks of neurotoxicity.

  • Flammability: Solutions may be highly flammable, with vapors potentially forming explosive mixtures with air.[1][2]

Personnel must handle this compound in a designated area, such as a certified chemical fume hood, to minimize inhalation exposure.[4] A comprehensive understanding of the associated risks is the first line of defense against accidental exposure.

Personal Protective Equipment (PPE)

The use of appropriate PPE is the final and most critical barrier against exposure.[5] Inappropriate PPE use is a major factor in occupational exposure to organophosphates.[6] The following PPE is mandatory for all personnel handling this compound.

PPE CategorySpecificationRationale
Hand Protection Chemical-impermeable gloves (e.g., Nitrile).[7]Prevents dermal absorption, a primary route of exposure for pesticides.[8] Gloves should be unlined and replaced if contaminated.[8]
Eye & Face Protection Safety glasses with side shields or chemical splash goggles. A face shield is required when there is a significant risk of splashing.[1][2][7]Protects against serious eye irritation and accidental splashes.[1]
Body Protection A lab coat or chemical-resistant apron/suit.[8][9]Prevents contact with skin and contamination of personal clothing.[5]
Respiratory Protection A full-face respirator should be used if dusts or aerosols are generated or if exposure limits are exceeded.[9] Work must be conducted in a well-ventilated area, preferably a chemical fume hood.[9]Prevents inhalation, a direct route for systemic toxicity.

Contaminated PPE must be removed carefully to avoid cross-contamination and disposed of or decontaminated according to institutional protocols. Never wear contaminated PPE outside of the designated laboratory area.[5][10]

Operational and Disposal Plans

A systematic approach to handling and disposal is essential to maintain a safe laboratory environment.

Step-by-Step Handling Protocol:

  • Preparation:

    • Ensure a chemical fume hood is operational and uncluttered.

    • Verify that an emergency eyewash station and safety shower are accessible.[11]

    • Assemble all necessary materials, including secondary containment trays.[4]

    • Confirm availability of appropriate spill cleanup materials.

  • Handling:

    • Don all required PPE before handling the substance.

    • Handle in a well-ventilated place, avoiding the formation of dusts and aerosols.[9]

    • If working with a flammable solution, ensure all sources of ignition are removed. Use non-sparking tools and ground/bond all equipment.[1][9]

    • Do not eat, drink, or smoke in the handling area.[9]

  • Post-Handling:

    • Thoroughly wash hands and any potentially exposed skin with soap and water after removing gloves.[9][11]

    • Decontaminate all work surfaces.

    • Carefully remove and properly store or dispose of PPE.[10]

Waste Disposal Plan:

  • Chemical Waste: All this compound waste, including unused material and contaminated solutions, must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.[9]

  • Contaminated Materials: All disposables that have come into contact with this compound (e.g., gloves, absorbent pads, pipette tips) must be disposed of as hazardous waste.

  • Disposal Method: Dispose of contents and containers at an approved waste disposal plant in accordance with all local, state, and federal regulations.[9][12] Never pour pesticide waste down drains or sewers.[12]

Emergency Procedures: Immediate Response Plan

In the event of an exposure, immediate and correct first aid is critical.

Exposure RouteImmediate Action Required
Inhalation Move the victim to fresh air immediately. If breathing is difficult, provide oxygen. If breathing has stopped, perform artificial respiration (avoiding mouth-to-mouth if the chemical was ingested or inhaled) and seek immediate medical help.[9][13]
Skin Contact Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water. Seek medical attention.[9][11]
Eye Contact Immediately flush eyes with large amounts of running water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[9][13]
Ingestion Rinse the mouth with water. DO NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a poison control center or doctor for treatment advice immediately.[9][13]
Spill Evacuate all non-essential personnel from the area. Wearing full PPE, contain the spill using an inert absorbent material (e.g., sand, vermiculite).[1] Collect the absorbed material into a sealed container for hazardous waste disposal. Remove all ignition sources and ventilate the area.[9]

Workflow for Safe Handling of this compound

G prep 1. Preparation - Verify Fume Hood & Safety Equipment - Assemble Materials & PPE handling 2. Handling (in Fume Hood) - Don Full PPE - Avoid Aerosols - Use Secondary Containment prep->handling Proceed with caution post_handling 3. Post-Handling - Decontaminate Surfaces - Doff & Segregate PPE handling->post_handling emergency Emergency Protocol - Skin/Eye Contact, Inhalation, Spill - Follow First Aid Procedures - NOTIFY SUPERVISOR handling->emergency If Exposure or Spill Occurs waste 4. Waste Disposal - Collect in Labeled, Sealed Container - Dispose via Certified Vendor post_handling->waste end End of Procedure waste->end

Caption: Workflow for the safe handling of this compound from preparation to disposal.

References

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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.